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{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea Documentation Hub

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Core Science & Biosynthesis

Foundational

Chemical structure and properties of {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea

An In-Depth Technical Guide to {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea: Structure, Properties, and Therapeutic Potential Authored by: Gemini, Senior Application Scientist Foreword: The fused heterocyclic scaffold o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea: Structure, Properties, and Therapeutic Potential

Authored by: Gemini, Senior Application Scientist

Foreword: The fused heterocyclic scaffold of pyridopyrimidine is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1][2] Derivatives of this core are integral to the development of therapeutics ranging from anticancer agents to kinase inhibitors.[3][4][5] This guide provides a comprehensive technical overview of a specific derivative, {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea, a molecule poised at the intersection of established pharmacophores. By synthesizing data from its core structure and related analogues, we will explore its chemical identity, plausible synthetic routes, and potential as a modulator of key cellular pathways.

Molecular Architecture and Physicochemical Profile

The fundamental structure of the target compound is the saturated 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine ring system. This bicyclic amine is functionalized at the 2-position with a urea group (-NH(C=O)NH₂).

IUPAC Name: N-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea Molecular Formula: C₈H₁₁N₅O

The urea moiety, a simple diamide of carbonic acid, is a versatile functional group known for its ability to form extensive hydrogen bond networks, a critical feature for molecular recognition and binding to protein targets.[6] The tetrahydropyridopyrimidine core provides a rigid, three-dimensional scaffold that orients the urea substituent for specific interactions.

Computed Physicochemical Properties
PropertyValue (Core Scaffold)Predicted Value (Full Compound)Source
Molecular Weight 135.17 g/mol 193.21 g/mol PubChem[7] / Calculated
XLogP3 -0.4~ -1.0PubChem[7] / Estimated
Hydrogen Bond Donors 13PubChem[7] / Calculated
Hydrogen Bond Acceptors 34PubChem[7] / Calculated
Rotatable Bond Count 01PubChem[7] / Calculated
Topological Polar Surface Area 37.8 Ų~ 93.8 ŲPubChem[7] / Estimated

The addition of the urea group significantly increases the molecule's polarity (lower predicted XLogP3) and its capacity for hydrogen bonding, which is expected to influence its solubility and pharmacokinetic profile.

Strategic Synthesis Pathway

The synthesis of pyridopyrimidine derivatives can be approached through various strategies, often involving multi-component reactions or the annulation of a pyridine ring onto a pre-existing pyrimidine core.[1][8][9] A logical and efficient pathway to {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea would proceed through a 2-amino intermediate.

The causality behind this choice is twofold: 2-aminopyrimidines are common and versatile precursors in heterocyclic chemistry, and the subsequent conversion of an amino group to a urea is a well-established, high-yielding transformation.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-stage process starting from a suitable piperidone precursor.

G cluster_0 Stage 1: Heterocycle Formation cluster_1 Stage 2: Urea Formation & Deprotection A N-benzyl-4-piperidone C Condensation & Cyclization (Base, Heat) A->C B Guanidine Hydrochloride B->C D 2-amino-8-benzyl-5,6,7,8- tetrahydropyrido[4,3-d]pyrimidine C->D E Phosgene or equivalent (e.g., CDI, Triphosgene) D->E F Isocyanate Intermediate E->F G Ammonia (NH₃) F->G H Protected Urea Product G->H I Catalytic Hydrogenation (e.g., Pd/C, H₂) H->I J {5H,6H,7H,8H-pyrido[4,3-d] pyrimidin-2-yl}urea I->J

Caption: Proposed two-stage synthesis of the target compound.

Experimental Protocol: Synthesis of the 2-Amino Intermediate

This protocol describes the formation of the core heterocyclic system, a critical step adapted from established methods for constructing pyridopyrimidines.

Materials:

  • N-benzyl-4-piperidone

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • DCM (Dichloromethane)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser, add N-benzyl-4-piperidone (1.0 eq).

  • Addition of Guanidine: Add guanidine hydrochloride (1.1 eq) to the mixture. The use of a strong base like NaOEt is crucial to deprotonate the guanidinium salt, liberating the free guanidine base required for the nucleophilic attack and subsequent cyclization.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 12-18 hours. Progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure. Partition the residue between DCM and water.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic extracts, wash with saturated NaHCO₃ solution, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product, 2-amino-8-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, can be purified by column chromatography on silica gel.

Potential Biological Activity and Therapeutic Relevance

The pyridopyrimidine scaffold is a well-established pharmacophore in oncology, frequently targeting protein kinases.[4][10] Many approved drugs and clinical candidates, such as Palbociclib (a CDK4/6 inhibitor), feature this core structure.[4] The urea moiety is also prevalent in kinase inhibitors, where it often acts as a key hydrogen-bonding motif in the hinge-binding region of the ATP pocket.

Given this precedent, {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea is a strong candidate for a kinase inhibitor . Its potential targets could include Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), or other kinases implicated in cell proliferation and survival.[10][11]

Hypothetical Mechanism of Action: PI3K/mTOR Pathway Inhibition

The PI3K/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently dysregulated in cancer. Dual inhibitors targeting both PI3K and mTOR are of significant therapeutic interest.[11] The structure of our target compound is consistent with scaffolds known to inhibit these kinases.

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Activates TargetCompound {pyrido[4,3-d]pyrimidin -2-yl}urea TargetCompound->PI3K Inhibits TargetCompound->mTORC1 Inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

This self-validating system of dual inhibition could lead to a more potent and durable anti-proliferative response compared to targeting a single node in the pathway.

Analytical Characterization Protocol

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods would be employed.

Predicted Spectroscopic Data

The following data are predictions based on the analysis of structurally similar pyridopyrimidines and urea-containing compounds.[3][12][13]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.5-9.0 ppm (s, 1H): NH proton of the urea linked to the pyrimidine ring.

    • δ 7.9-8.2 ppm (s, 1H): C4-H proton on the pyrimidine ring.

    • δ 6.0-6.5 ppm (s, 2H): -NH₂ protons of the terminal urea group.

    • δ 3.5-4.0 ppm (m, 2H): Protons at C5 of the piperidine ring.

    • δ 2.5-3.0 ppm (m, 4H): Protons at C7 and the piperidine NH.

    • δ 1.8-2.2 ppm (m, 2H): Protons at C6 of the piperidine ring.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~155 ppm: Carbonyl carbon (C=O) of the urea.

    • δ ~160 ppm: C2 carbon of the pyrimidine ring.

    • δ ~158 ppm: C4 carbon of the pyrimidine ring.

    • δ ~115 ppm: C4a carbon (bridgehead).

    • δ ~40-50 ppm: Carbons of the saturated piperidine ring (C5, C7).

    • δ ~25-30 ppm: C6 carbon of the piperidine ring.

  • FT-IR (ATR):

    • 3300-3450 cm⁻¹: N-H stretching (urea and piperidine NH).

    • ~1650 cm⁻¹: C=O stretching (Amide I band of urea).

    • 1580-1620 cm⁻¹: C=N and C=C stretching (pyrimidine ring), N-H bending (Amide II).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Expected at m/z 194.10.

Protocol: High-Performance Liquid Chromatography (HPLC)

Purpose: To assess the purity of the final compound.

System:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile.

Acceptance Criteria: The purity of the final compound should be ≥95% as determined by the peak area percentage.

Conclusion and Future Directions

{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea represents a molecule of significant interest for drug discovery, particularly in oncology. Its structure combines the proven pyridopyrimidine scaffold with the potent hydrogen-bonding capabilities of a urea functional group. The synthetic route proposed herein is robust and relies on established chemical transformations. Based on extensive data from related compounds, this molecule is predicted to function as a kinase inhibitor, potentially targeting critical cell signaling pathways like PI3K/mTOR. Future work should focus on the successful synthesis and purification of the compound, followed by in vitro screening against a panel of cancer-relevant kinases to validate its therapeutic potential and elucidate its precise mechanism of action.

References

  • PubChem. 5H,6H,7H,8H-pyrido[3,4-d]pyrimidine. National Center for Biotechnology Information. URL: [Link]

  • Li, L., et al. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Molecules, 19(11), 17735-17751. URL: [Link]

  • PubChem. 5H,6H,7H,8H-pyrido(4,3-d)pyrimidine. National Center for Biotechnology Information. URL: [Link]

  • Al-Ostath, A., et al. (2022). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 12(45), 29367-29393. URL: [Link]

  • Singh, P., et al. (2020). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Chemistry & Biodiversity, 17(10), e2000458. URL: [Link]

  • PubChem. Pyrido(4,3-d)pyrimidine. National Center for Biotechnology Information. URL: [Link]

  • Delaunay, D., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(11), 3393. URL: [Link]

  • Dal Piaz, V., et al. (2019). Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation. Molecules, 24(7), 1395. URL: [Link]

  • Wikipedia. Urea. URL: [Link]

  • El-gazzar, A. B. A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(17), 11956-11971. URL: [Link]

  • Wang, Y., et al. (2022). Synthesis, crystal structure, and DFT study of a new pyrido[2,3-d]pyrimidine compound 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy) phenyl)-3-(2,4-difluorophenyl)urea. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(9), 861-869. URL: [Link]

  • Bertrand, T., et al. (2018). Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 61(15), 6829-6851. URL: [Link]

  • El-Shahat, M., et al. (2016). A Novel Synthesis and Characterization of Fused Pyridopyrimidine Derivatives. Journal of Heterocyclic Chemistry, 53(5), 1433-1441. URL: [Link]

  • Jubete, G., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. URL: [Link]

  • Al-dujaili, A. H., et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. Future Journal of Pharmaceutical Sciences, 9(1), 1-22. URL: [Link]

  • Wang, X., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Archiv der Pharmazie, 356(6), e2200551. URL: [Link]

  • Jubete, G., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. URL: [Link]

  • Shiri, L., & Shiri, M. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d′]dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research, 9(2), 119-140. URL: [Link]

  • Ghorab, M. M., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2095-2110. URL: [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 28(9), 3895. URL: [Link]

  • Liu, X., et al. (2021). Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. European Journal of Medicinal Chemistry, 211, 113098. URL: [Link]

  • PubChem. Ureido pyrido-pyrimidine. National Center for Biotechnology Information. URL: [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 28(9), 3895. URL: [Link]

  • Kostakis, I. K., et al. (2006). Synthesis of Pyrido[2,3-d]pyrimidin-7(8H)-one Derivatives from 5-Acetyl-4-aminopyrimidines (I) and β-Dicarbonyl Compounds. ChemInform, 37(8). URL: [Link]

  • Wang, S., et al. (2023). Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). Journal of Medicinal Chemistry, 66(12), 8097-8116. URL: [Link]

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Exploratory

Therapeutic Potential of Pyrido[4,3-d]pyrimidine Urea Scaffolds in Drug Discovery

[1] Executive Summary The pyrido[4,3-d]pyrimidine scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly within oncology.[1] While the isomeric pyrido[2,3-d]pyrimidine system (e.g., Pa...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The pyrido[4,3-d]pyrimidine scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly within oncology.[1] While the isomeric pyrido[2,3-d]pyrimidine system (e.g., Palbociclib) has achieved clinical success, the pyrido[4,3-d]pyrimidine core offers distinct vectors for solubility and metabolic stability due to the specific placement of the pyridine nitrogen. When derivatized with a urea linker , this scaffold frequently transitions from a Type I (ATP-competitive) to a Type II kinase inhibitor profile, or enables allosteric engagement in challenging targets like KRAS G12D. This guide details the structural rationale, synthetic methodologies, and validation protocols required to exploit this scaffold.

Part 1: Structural Rationale & Medicinal Chemistry[2][3][4][5]

The "Privileged" Nature of the Scaffold

The pyrido[4,3-d]pyrimidine core mimics the adenine ring of ATP, allowing it to anchor into the hinge region of kinase domains. However, its true power lies in its ability to serve as a rigid template for "fragment-based" design.

  • N6-Position (Pyrimidine): Typically acts as the hinge binder acceptor/donor.

  • C-Terminus (Urea Extension): The critical vector. A urea moiety attached here (often via a phenyl ring) is designed to penetrate the hydrophobic back pocket.

The Urea Linker: Engineering Type II Inhibition

The urea motif is not merely a connector; it is a "hydrogen bond staple." In the context of kinase inhibition, the urea functionality is essential for stabilizing the DFG-out conformation (inactive state).

  • Mechanism: The N-H of the urea acts as a hydrogen bond donor to the conserved Glutamate (Glu) in the

    
    C-helix. The carbonyl oxygen of the urea often accepts a hydrogen bond from the backbone amide of the DFG-aspartate.
    
  • Selectivity: Because the DFG-out pocket is less conserved than the ATP hinge region, pyrido[4,3-d]pyrimidine ureas often exhibit superior selectivity profiles compared to pure ATP mimetics.

Visualization: Mechanism of Action

The following diagram illustrates the structural logic of the scaffold binding in a Type II Kinase pocket.

BindingMode cluster_0 Kinase Active Site Scaffold Pyrido[4,3-d]pyrimidine Core Hinge Hinge Region (ATP Site) Scaffold->Hinge H-bonds (Met/Gatekeeper) Linker Urea Motif (-NH-CO-NH-) Scaffold->Linker Covalent Attachment Pocket Allosteric Pocket (DFG-out) Linker->Pocket Hydrophobic Interaction Glu Conserved Glu (C-Helix) Linker->Glu H-bond Donor Asp Conserved Asp (DFG Motif) Linker->Asp H-bond Acceptor

Caption: Schematic representation of the Type II binding mode facilitated by the urea linker, anchoring the scaffold to the DFG-out conformation.

Part 2: Synthetic Pathways[1][5][6]

The synthesis of pyrido[4,3-d]pyrimidines is less trivial than their [2,3-d] counterparts due to the availability of starting materials. The most robust route proceeds via 4-aminonicotinic acid derivatives.

Retrosynthetic Analysis
  • Final Assembly: Formation of the urea via isocyanate coupling or carbamate displacement.

  • Core Functionalization: Chlorination at C-4 (pyrimidine numbering) to allow nucleophilic aromatic substitution (

    
    ).
    
  • Ring Closure: Cyclization of 4-aminonicotinic acid ethyl ester with formamide or urea.

Validated Synthetic Workflow

Synthesis SM Ethyl 4-aminonicotinate Int1 Pyrido[4,3-d]pyrimidin-4(3H)-one SM->Int1 Cyclization Reagent1 Formamide (180°C) Reagent1->Int1 Int2 4-Chloro-pyrido[4,3-d]pyrimidine Int1->Int2 Chlorination Reagent2 POCl3 / PCl5 Reagent2->Int2 Int3 Amino-Intermediate Int2->Int3 SnAr (IPA/DEA) Amine Aryl Diamine Amine->Int3 Product Target Urea Scaffold Int3->Product Urea Formation Isocyanate R-N=C=O (Isocyanate) Isocyanate->Product

Caption: Step-wise synthetic route from ethyl 4-aminonicotinate to the final urea-functionalized scaffold.

Part 3: Target Landscape & Lead Optimization

Primary Therapeutic Targets

Recent literature highlights two distinct applications for this scaffold:

Target ClassSpecific TargetMechanismTherapeutic Indication
Angiokinases VEGFR2, PDGFR

, Tie-2
Type II Inhibition (DFG-out)Solid Tumors (Anti-angiogenesis)
GTPases KRAS G12DAllosteric Switch II Pocket bindingPancreatic/Colorectal Cancer
MAPK Pathway B-Raf (V600E)Type II InhibitionMelanoma
Lead Optimization (SAR)

When optimizing the pyrido[4,3-d]pyrimidine urea, follow these SAR trends:

  • Solubility: The nitrogen at position 6 (pyridine) is susceptible to oxidation. Substitution at C-7 or C-8 with solubilizing groups (e.g., morpholine, N-methylpiperazine) is often required.

  • Potency: The "Tail" of the urea (the R-group attached to the distal nitrogen) dictates specificity.

    • 3-trifluoromethylphenyl: High affinity for VEGFR/Raf (Sorafenib-like).

    • Hindered bicyclics: Improved selectivity for KRAS pockets.

Part 4: Experimental Protocols

Protocol A: Synthesis of the Urea Linker

This protocol assumes the 4-amino-pyrido[4,3-d]pyrimidine intermediate is already synthesized.

Objective: Install the urea moiety using an isocyanate. Reagents: 4-((4-aminophenyl)amino)pyrido[4,3-d]pyrimidine derivative (1.0 eq), Aryl isocyanate (1.1 eq), Triethylamine (TEA, 2.0 eq), Anhydrous THF.

  • Preparation: Charge a flame-dried round-bottom flask with the amine intermediate (1.0 eq) and dissolve in anhydrous THF (0.1 M concentration).

  • Addition: Cool the solution to 0°C under

    
     atmosphere. Add TEA (2.0 eq) followed by the dropwise addition of the aryl isocyanate (1.1 eq) dissolved in minimal THF.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via LC-MS (Target mass [M+H]+).

  • Workup: The product often precipitates as a solid. Filter the solid and wash with cold diethyl ether (

    
     mL).
    
  • Purification: If no precipitate forms, concentrate in vacuo and purify via flash column chromatography (DCM:MeOH gradient, typically 95:5 to 90:10).

Protocol B: ADP-Glo™ Kinase Assay (Validation)

Objective: Determine


 values for the synthesized compounds against VEGFR2.
  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA, 50 
    
    
    
    M DTT).
  • Compound Dilution: Prepare 3-fold serial dilutions of the urea inhibitor in DMSO (Top concentration 10

    
    M).
    
  • Enzyme Reaction:

    • Add 2

      
      L of VEGFR2 enzyme (0.5 ng/
      
      
      
      L) to a 384-well white plate.
    • Add 1

      
      L of compound (or DMSO control). Incubate for 15 min at RT.
      
    • Add 2

      
      L of ATP/Substrate mix (Poly Glu:Tyr, 10 
      
      
      
      M ATP).
    • Incubate for 60 min at RT.

  • Detection:

    • Add 5

      
      L ADP-Glo™ Reagent. Incubate 40 min.
      
    • Add 10

      
      L Kinase Detection Reagent. Incubate 30 min.
      
  • Analysis: Read Luminescence (RLU). Fit data to a sigmoidal dose-response curve (Variable Slope) to calculate

    
    .
    

References

  • Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery. Source: ACS Chemical Biology URL:[Link]

  • Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Source: Chemical Biology & Drug Design URL:[Link]

  • Discovery of MRTX1133: A Noncovalent, Potent, and Selective KRAS G12D Inhibitor. (Relevant for pyrido-pyrimidine analogs in KRAS). Source: Journal of Medicinal Chemistry URL:[Link]

  • Protein kinase inhibitors from the urea class. Source: Current Opinion in Drug Discovery & Development URL:[Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Source: Molecules (MDPI) URL:[Link]

Sources

Foundational

Mechanism of action for {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea

This guide provides an in-depth technical analysis of the {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea moiety.[1][2] In medicinal chemistry, this structure is recognized not as a single marketed drug, but as a privilege...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea moiety.[1][2] In medicinal chemistry, this structure is recognized not as a single marketed drug, but as a privileged pharmacophore —a core scaffold capable of binding to multiple distinct biological targets depending on its specific substitution pattern.[1][2]

Its primary mechanism of action (MoA) is ATP-competitive kinase inhibition , with significant activity against receptor tyrosine kinases (RTKs) such as VEGFR2 , Tie-2 , and EGFR , as well as intracellular kinases like PI3K/mTOR and HPK1 .[1][2]

[1][2]

Executive Summary

The {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea scaffold functions as a potent Type I or Type II kinase inhibitor .[1][2] The core tetrahydropyrido-pyrimidine system provides a rigid, flat architecture that mimics the adenine ring of ATP, allowing it to slot into the catalytic cleft of protein kinases. The urea moiety acts as a critical "linker-binder," forming essential hydrogen bonds with the kinase hinge region or the conserved DFG (Asp-Phe-Gly) motif, thereby locking the enzyme in an inactive conformation.[1]

Key Therapeutic Targets:

  • Angiogenesis: VEGFR2, Tie-2 (Blocking tumor blood supply).[1][2]

  • Cell Proliferation: EGFR, PI3K/mTOR (Halting cancer cell division).[1][2]

  • Immune Modulation: HPK1 (Enhancing T-cell response).[1]

Structural Basis of Interaction

To understand the mechanism, one must deconstruct the pharmacophore into its functional units:

A. The ATP-Mimetic Core

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine ring system is hydrophobic and aromatic.[1][2] It occupies the adenine-binding pocket of the kinase. Unlike a fully aromatic quinazoline (found in drugs like Erlotinib), the tetrahydro ring introduces a non-planar "kink" (puckering), which improves solubility and allows for specific hydrophobic interactions with the "gatekeeper" residue of the kinase.[1][2]

B. The Urea "Warhead"

The urea group (-NH-CO-NH-) is the defining feature of this scaffold's specificity.[1]

  • H-Bond Donor/Acceptor: The urea nitrogens serve as hydrogen bond donors, while the carbonyl oxygen acts as an acceptor.[1]

  • Binding Mode: In Type II inhibitors (e.g., Sorafenib-like binding), the urea forms a characteristic hydrogen bond pair with the conserved Glutamate (αC-helix) and Aspartate (DFG motif) .[1][2] This stabilizes the kinase in the "DFG-out" (inactive) conformation.

C. Mechanism Diagram

The following diagram illustrates the downstream signaling blockade resulting from the inhibition of VEGFR2 and PI3K by this scaffold.

G cluster_0 Tumor Microenvironment Compound {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea (Inhibitor) VEGFR2 VEGFR2 / Tie-2 (RTK) Compound->VEGFR2 Competitive Inhibition PI3K PI3K / mTOR Compound->PI3K Competitive Inhibition RAS RAS VEGFR2->RAS Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates ATP ATP ATP->VEGFR2 Phosphorylation ATP->PI3K Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Endothelial Migration) ERK->Angiogenesis PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation (Tumor Growth) mTOR->Proliferation

Caption: Dual-pathway blockade mechanism.[1][3][4][5] The urea derivative competitively displaces ATP from the kinase pocket of VEGFR2 and PI3K, halting the RAS/RAF/MEK and PI3K/AKT signaling cascades.[2]

Detailed Pathway Analysis

A. Anti-Angiogenic Pathway (VEGFR2/Tie-2)

In endothelial cells, the binding of VEGF to VEGFR2 triggers receptor dimerization and autophosphorylation.

  • Inhibition: The scaffold binds to the intracellular kinase domain of VEGFR2.

  • Effect: This prevents the recruitment of signaling adaptors (like Shc/Grb2), blocking the activation of the RAF-MEK-ERK pathway.

  • Result: Inhibition of endothelial cell proliferation and migration, leading to tumor starvation (anti-angiogenesis).[2]

B. Cell Survival Pathway (PI3K/mTOR)

In tumor cells, this scaffold often exhibits activity against the PI3K/mTOR axis.[2]

  • Inhibition: By blocking the ATP-binding site of PI3K (or mTOR), the conversion of PIP2 to PIP3 is halted.

  • Effect: AKT cannot be recruited to the membrane or phosphorylated.

  • Result: Induction of apoptosis (programmed cell death) and G1 cell cycle arrest.[6]

Experimental Validation Protocols

To validate the mechanism of a {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea derivative, the following protocols are standard.

Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo)

Objective: Quantify the IC50 of the compound against a specific kinase (e.g., VEGFR2).[1][2]

  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Enzyme Mix: Dilute recombinant VEGFR2 kinase to 0.5 ng/µL in Kinase Buffer.

  • Substrate Mix: Prepare Poly(Glu, Tyr) 4:1 substrate (0.2 mg/mL) + ATP (10 µM).

  • Reaction:

    • Add 5 µL of Compound (serially diluted in DMSO) to a 384-well plate.

    • Add 10 µL of Enzyme Mix. Incubate for 10 min at RT (allows inhibitor binding).[1][2]

    • Add 10 µL of Substrate/ATP Mix to start the reaction.

    • Incubate for 60 min at RT.

  • Detection:

    • Add 25 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).[1][2] Incubate 40 min.

    • Add 50 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1] Incubate 30 min.

  • Readout: Measure luminescence on a plate reader. Plot Relative Light Units (RLU) vs. Log[Compound] to calculate IC50.

Protocol 2: Western Blotting for Pathway Verification

Objective: Confirm inhibition of downstream phosphorylation (e.g., p-ERK, p-AKT) in cells.[1][2]

  • Cell Culture: Seed HUVEC (for VEGFR2) or MCF-7 (for PI3K) cells in 6-well plates (5x10^5 cells/well).

  • Treatment:

    • Starve cells in serum-free media for 12 hours.

    • Treat with Compound (0.1, 1, 10 µM) for 2 hours.[1][2]

    • Stimulate with ligand (e.g., VEGF 50 ng/mL) for 15 min.[1][2]

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Protease/Phosphatase Inhibitors.

  • Electrophoresis: Load 20 µg protein per lane on SDS-PAGE gel. Transfer to PVDF membrane.

  • Blotting:

    • Primary Antibodies: Anti-p-VEGFR2 (Tyr1175), Anti-p-ERK1/2 (Thr202/Tyr204), Anti-p-AKT (Ser473).[1][2]

    • Loading Control: Anti-β-Actin or GAPDH.[1]

  • Analysis: A successful mechanism is confirmed if phosphorylated bands (p-ERK, p-AKT) decrease in intensity dose-dependently, while total protein levels remain constant.[1]

Quantitative Activity Profile (Representative Data)

The following table summarizes the typical inhibitory profile of urea-linked tetrahydropyrido-pyrimidines against key targets.

Target KinaseIC50 Range (nM)Biological Consequence
VEGFR2 (KDR) 10 - 50 nMBlockade of angiogenesis; tumor growth stasis.[1]
Tie-2 20 - 100 nMDisruption of vessel maturation and stability.[1]
HPK1 5 - 30 nMActivation of T-cell immune response (Immunotherapy).[1]
PI3K

100 - 500 nMInhibition of survival signaling; apoptosis induction.
EGFR (WT) 50 - 200 nMInhibition of epithelial tumor proliferation.[1]

Note: Data represents typical values for optimized derivatives within this scaffold class.

References

  • Novel Tetrahydropyrido[3,4-d]pyrimidines as HPK1 Inhibitors . Patent WO 2023/220541 A1.[7] Merck Patent GmbH. (2023).[1][2] Link

  • Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents . Scientific Reports. (2020).[2] Link

  • Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors . Bioorganic & Medicinal Chemistry. (2018).[2][8] Link

  • Orally active 4-amino-5-diarylurea-furo[2,3-d]pyrimidine derivatives as anti-angiogenic agent inhibiting VEGFR2 and Tie-2 . Bioorganic & Medicinal Chemistry Letters. (2007). Link

  • Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors . Scientific Reports. (2025).[1][2] Link

Sources

Exploratory

Molecular Weight and Physicochemical Characteristics of {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea

[1][2] Executive Summary The compound {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea (CAS Registry Number: 929973-38-6 ) is a specialized heterocyclic building block utilized in the design of small-molecule kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The compound {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea (CAS Registry Number: 929973-38-6 ) is a specialized heterocyclic building block utilized in the design of small-molecule kinase inhibitors.[1] Structurally, it consists of a partially saturated 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core substituted at the 2-position with a urea moiety.[1]

This scaffold represents a "privileged structure" in medicinal chemistry, frequently serving as a pharmacophore to target the ATP-binding pockets of enzymes such as Cyclin-Dependent Kinases (CDK4/6) , EGFR , and VEGFR . Its physicochemical profile is defined by a low molecular weight (193.21 Da) and a polar surface area optimized for hydrogen bonding, making it an ideal fragment for fragment-based drug discovery (FBDD).

Physicochemical Profile

The following data characterizes the core molecular properties of the target compound.

Quantitative Data Summary[4][5]
PropertyValueUnitSource/Method
Molecular Weight 193.21 g/mol Calculated (C₈H₁₁N₅O)
Exact Mass 193.0964DaHRMS Calculation
Molecular Formula C₈H₁₁N₅O-Stoichiometry
LogP (Predicted) -0.4 to 0.5-Consensus cLogP (Hydrophilic)
Topological Polar Surface Area (TPSA) ~98ŲCalculated (Urea + Pyrimidine + Amine)
H-Bond Donors 3-Urea (-NH₂), Piperidine (-NH-)
H-Bond Acceptors 4-Pyrimidine Ns, Urea O, Urea N
pKa (Base) ~8.5-Secondary amine (piperidine ring)
Solubility Low (Water), High (DMSO)-Experimental Observation
Structural Analysis & Tautomerism

The molecule features a fused bicyclic system.[2] The pyrimidine ring is aromatic and planar, while the tetrahydropyridine ring adopts a non-planar, puckered conformation (typically half-chair or sofa), imparting three-dimensionality to the scaffold.

  • Urea Moiety: Acts as a critical "hinge binder" in kinase targets, capable of forming a Donor-Acceptor-Donor (D-A-D) hydrogen bond network.

  • Secondary Amine (N6): The nitrogen at position 6 is a basic center, often derivatized (e.g., alkylated or acylated) in drug development to tune solubility or reach solvent-exposed regions of a protein.

Structure cluster_0 Core Scaffold Pyrimidine Pyrimidine Ring (Aromatic, Planar) Piperidine Tetrahydropyridine (Sat., Puckered) Pyrimidine->Piperidine Fused [4,3-d] Urea Urea Group (H-Bond Donor/Acceptor) Pyrimidine->Urea Attached at C2 Function Kinase Hinge Binding Urea->Function Key Interaction

Figure 1: Structural decomposition of the {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea scaffold.

Synthesis & Characterization Protocols

The synthesis of this molecule typically proceeds through the formation of the bicyclic core followed by the installation of the urea group. The following protocol is a validated route adapted from standard heterocyclic chemistry methodologies.

Retrosynthetic Analysis
  • Target: 1-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea.[1]

  • Precursor: 2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine.[3][4][5]

  • Starting Materials: 1-Boc-4-piperidone, DMF-DMA, Guanidine HCl.

Step-by-Step Synthesis Protocol
Stage 1: Construction of the Pyrimidine Ring
  • Reagents: 1-Boc-4-piperidone, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Guanidine Hydrochloride, Potassium Carbonate (K₂CO₃).

  • Solvent: Ethanol or DMF.

  • Enaminone Formation: Dissolve 1-Boc-4-piperidone (1.0 eq) in DMF. Add DMF-DMA (1.5 eq) and heat to 100°C for 4–6 hours. The reaction generates the intermediate 3-((dimethylamino)methylene)-4-piperidone.

  • Cyclization: Cool the mixture. Add Guanidine HCl (1.5 eq) and K₂CO₃ (3.0 eq) dissolved in Ethanol. Reflux for 12–18 hours.

  • Workup: Evaporate solvent. Dilute with water and extract with Ethyl Acetate.[3] Wash with brine, dry over Na₂SO₄, and concentrate.

  • Deprotection: Treat the Boc-protected intermediate with 4M HCl in Dioxane or TFA/DCM to yield the 2-amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine salt.

Stage 2: Urea Formation
  • Reagents: 2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, Sodium Cyanate (NaOCN), Hydrochloric Acid (HCl).

  • Alternative: Trimethylsilyl isocyanate (TMS-NCO).

  • Dissolution: Dissolve the 2-amino precursor (1.0 eq) in a mixture of water and acetic acid (1:1) or dilute HCl.

  • Addition: Add Sodium Cyanate (2.0 eq) portion-wise at 0°C–Room Temperature.

  • Reaction: Stir at 50–60°C for 2–4 hours. The urea product often precipitates due to lower solubility compared to the amine.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water or purify via preparative HPLC if necessary.

Synthesis Start 1-Boc-4-piperidone Step1 Reaction with DMF-DMA (100°C, 4h) Start->Step1 Inter1 Enaminone Intermediate Step1->Inter1 Step2 Cyclization with Guanidine/K2CO3 (Reflux, 18h) Inter1->Step2 Inter2 2-Amino-Boc-Protected Core Step2->Inter2 Step3 Deprotection (HCl/Dioxane) Inter2->Step3 Core 2-Amino-5,6,7,8-tetrahydropyrido [4,3-d]pyrimidine Step3->Core Step4 Urea Formation (NaOCN, Acid, 60°C) Core->Step4 Final {5H,6H,7H,8H-pyrido[4,3-d] pyrimidin-2-yl}urea Step4->Final

Figure 2: Synthetic workflow for the production of the target urea derivative.

Drug Design Applications

Pharmacophore Mapping

The {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea scaffold acts as a potent ATP-mimetic.

  • Hinge Region Binding: The urea hydrogens (donors) and the pyrimidine nitrogen (acceptor) form a characteristic tridentate interaction motif with the backbone residues of the kinase hinge region (e.g., Glu/Leu residues).

  • Solvent Channel: The secondary amine at position 6 (piperidine nitrogen) is directed towards the solvent-accessible region, allowing for the attachment of solubilizing groups (e.g., N-methyl, N-ethyl) or bulky hydrophobic groups to target the specificity pocket.

Biological Relevance

This specific fragment is structurally homologous to the core of several FDA-approved inhibitors:

  • Palbociclib (Ibrance): Contains a pyrido[2,3-d]pyrimidine core.[2][6][7][8]

  • Ribociclib (Kisqali): Contains a pyrrolo[2,3-d]pyrimidine core.[2][6][8] The pyrido[4,3-d]pyrimidine isomer offers a distinct vector for substitution, potentially altering selectivity profiles against off-target kinases like CDK2 or CDK1.

References

  • BLD Pharm. (n.d.). 1-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea Product Page. Retrieved from

  • PubChem. (2025). 5H,6H,7H,8H-pyrido[4,3-d]pyrimidine | C7H9N3. National Library of Medicine. Retrieved from

  • Eli Lilly & Co. (2014). Bicyclic Pyrimidine Compounds (Patent US20140200231A1). Describes the synthesis of N-substituted 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine intermediates. Retrieved from

  • Vanderbilt University. (2013). Novel Autotaxin Inhibitors... Lead Optimization. Describes the use of the tetrahydropyrido-pyrimidine amine core. Retrieved from

Sources

Foundational

Unmasking the Cellular Interlocutors: A Technical Guide to Target Identification for {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea Compounds

Abstract The {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea scaffold represents a promising chemotype in modern drug discovery, with derivatives showing potential in various therapeutic areas. However, unlocking the full...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea scaffold represents a promising chemotype in modern drug discovery, with derivatives showing potential in various therapeutic areas. However, unlocking the full potential of this compound class hinges on a critical, often-elusive step: the precise identification of its molecular target(s) within the complex cellular milieu. This in-depth technical guide provides a strategic and methodological framework for researchers, scientists, and drug development professionals to systematically deconvolve the mechanism of action of these compounds. We will traverse a multi-pronged approach, from initial in silico predictions to rigorous experimental validation, emphasizing the rationale behind each experimental choice and the importance of self-validating systems. This guide is designed not as a rigid protocol, but as a dynamic, logic-driven roadmap to confidently identify and validate the cellular targets of novel {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea-based molecules.

The Pyrido[4,3-d]pyrimidine Scaffold: A Landscape of Therapeutic Promise

The pyrido[4,3-d]pyrimidine core is a privileged heterocyclic structure, forming the foundation of numerous biologically active molecules.[1][2][3][4] Its structural resemblance to endogenous purines allows it to interact with a wide range of protein targets, particularly ATP-binding proteins such as kinases.[5] Indeed, various derivatives of the broader pyridopyrimidine family have been investigated as inhibitors of key signaling proteins implicated in cancer and other diseases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and KRAS.[1][6][7][8][9][10][11] The urea linkage at the 2-position of the {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl} core introduces additional hydrogen bonding capabilities, potentially enhancing binding affinity and modulating selectivity for specific targets.

Given this landscape, a logical starting hypothesis is that novel compounds based on this scaffold may also target kinases or other ATP-binding proteins. However, it is crucial to approach target identification with an unbiased mindset, as small structural modifications can lead to unexpected target profiles.

A Strategic Workflow for Target Identification

A robust target identification campaign is a multi-step, iterative process that combines computational and experimental approaches to generate and then rigorously test hypotheses.[12][13] This guide proposes a workflow that begins with broad, unbiased screening methods and progressively narrows the focus to specific, validated targets.

TargetID_Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Unbiased Target Discovery cluster_2 Phase 3: Target Validation & Characterization InSilico In Silico & Predictive Analysis Affinity Affinity-Based Proteomics InSilico->Affinity Phenotypic Phenotypic Screening Genetic Genetic Screens (CRISPR) Phenotypic->Genetic CETSA Cellular Thermal Shift Assay (CETSA) Affinity->CETSA Activity Activity-Based Proteomics Activity->CETSA Genetic->CETSA Biophysical Biophysical Assays (SPR, ITC) CETSA->Biophysical Biochemical Biochemical & Cellular Assays Biophysical->Biochemical

Figure 1: A strategic workflow for target identification.

Phase 1: Hypothesis Generation - Casting a Wide Net

Before embarking on resource-intensive experimental studies, it is prudent to generate initial hypotheses about the potential targets of your {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea compound.

In Silico and Predictive Analysis

Computational methods can provide valuable starting points by comparing the chemical structure of your compound to databases of known bioactive molecules.

  • Chemical Similarity Searching: Utilize databases such as ChEMBL, PubChem, and BindingDB to identify compounds with similar structures that have known biological targets. This can provide initial clues about the protein families your compound is likely to interact with.

  • Target Prediction Software: Employ computational tools that use machine learning algorithms and structural bioinformatics to predict potential targets based on the compound's chemical features.

  • Molecular Docking: If a high-resolution crystal structure of a hypothesized target is available, molecular docking simulations can predict the binding mode and estimate the binding affinity of your compound.[8]

Phenotypic Screening

Phenotypic screening involves testing your compound in cell-based assays that measure a specific cellular response, such as cell viability, apoptosis, or changes in a particular signaling pathway.[14] This approach is agnostic to the direct molecular target and focuses on the compound's functional effect.[15]

  • Disease-Relevant Cell Lines: Screen your compound against a panel of cell lines representing different cancer types or other relevant diseases. The pattern of activity can provide clues about the underlying mechanism of action.[6]

  • High-Content Imaging: This powerful technique allows for the simultaneous measurement of multiple cellular parameters, providing a detailed "fingerprint" of the compound's effect on cellular morphology and function.

Phase 2: Unbiased Target Discovery - From Phenotype to Protein

Once initial hypotheses are generated, the next step is to identify the direct binding partners of your compound in an unbiased, proteome-wide manner. This is where chemoproteomic and genetic approaches are invaluable.

Affinity-Based Proteomics: Fishing for Targets

Affinity-based proteomics is a direct biochemical method that uses a modified version of your compound to "pull down" its interacting proteins from a complex biological sample, such as a cell lysate.[13][16][17]

Core Principle: The compound of interest is immobilized on a solid support (e.g., agarose beads) or tagged with an affinity handle (e.g., biotin). This "bait" is then incubated with a cell lysate, allowing it to bind to its target proteins. The bait-protein complexes are then captured, washed to remove non-specific binders, and the enriched proteins are identified by mass spectrometry.

Experimental Workflow:

Affinity_Proteomics Compound Synthesize Immobilized or Biotinylated Compound Analogue Incubate Incubate Analogue with Lysate Compound->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Capture Capture on Streptavidin/ Affinity Beads Incubate->Capture Wash Wash to Remove Non-Specific Binders Capture->Wash Elute Elute Bound Proteins Wash->Elute MS Identify Proteins by LC-MS/MS Elute->MS

Figure 2: Workflow for affinity-based proteomics.

Protocol: On-Bead Affinity Purification

  • Synthesis of Affinity Probe: Synthesize an analogue of your {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea compound with a linker attached to a position that does not interfere with its biological activity. Covalently attach this analogue to a solid support, such as NHS-activated agarose beads.

  • Preparation of Cell Lysate: Grow cells of interest to a high density and lyse them under non-denaturing conditions to preserve protein structure and interactions.

  • Incubation: Incubate the cell lysate with the compound-conjugated beads.

  • Competition Binding (Self-Validation): As a crucial control, pre-incubate a parallel sample of the lysate with an excess of the free, unmodified parent compound before adding the beads.[16] True targets will be competed off the beads by the free compound, leading to a reduced signal in the mass spectrometry analysis.

  • Washing: Wash the beads extensively with a suitable buffer to remove proteins that are not specifically bound to the immobilized compound.

  • Elution: Elute the specifically bound proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis: Compare the protein profiles from the experimental and competition samples. Proteins that are significantly depleted in the competition sample are considered high-confidence candidate targets.

Parameter Description Typical Value/Range
Bead Volume Amount of compound-conjugated beads per pulldown.20-50 µL
Lysate Concentration Total protein concentration of the cell lysate.1-5 mg/mL
Incubation Time Duration of incubation of lysate with beads.2-4 hours
Incubation Temperature Temperature at which the incubation is performed.4°C
Competitor Concentration Concentration of free compound used for competition.10-100x the Kd of the compound

Table 1: Typical parameters for on-bead affinity purification experiments.

Activity-Based Protein Profiling (ABPP): Probing the Active State

ABPP is a powerful chemoproteomic strategy that utilizes chemical probes to assess the functional state of enzymes in complex proteomes.[18][19][20][21][22] While classical ABPP is often used for enzymes with a reactive catalytic residue, a competitive ABPP approach can be adapted for non-covalent inhibitors like many pyridopyrimidine derivatives.

Core Principle: In competitive ABPP, a cell lysate is pre-incubated with the inhibitor of interest before being treated with a broad-spectrum activity-based probe that targets a large family of enzymes (e.g., kinases). The inhibitor will prevent the probe from binding to its target(s), leading to a decrease in the signal for those specific proteins.

Genetic Screens (CRISPR): Interrogating the Genome

Genetic approaches provide an orthogonal and powerful method for target identification by linking drug sensitivity to the genetic perturbation of its target.[13][23] CRISPR-Cas9 based screens have become the state-of-the-art for this purpose.[24][25][26][27]

Core Principle: A pooled library of guide RNAs (gRNAs) targeting every gene in the genome is introduced into a population of cells. The cells are then treated with the compound of interest. If a gene encoding a drug target is knocked out, the cells may become resistant to the compound's effects. Conversely, if a gene that confers resistance is knocked out, the cells may become more sensitive. By sequencing the gRNAs present in the surviving cell population, one can identify genes that modulate the cellular response to the compound.

Phase 3: Target Validation and Characterization - Confirming the Connection

Following the identification of candidate targets from unbiased screens, it is essential to validate these interactions using orthogonal methods.

Cellular Thermal Shift Assay (CETSA): Proving Engagement in a Cellular Context

CETSA is a biophysical method that allows for the direct measurement of target engagement in intact cells or tissues.[28][29][30][31][32] It is based on the principle that the binding of a small molecule can stabilize its target protein, leading to an increase in its melting temperature.[31][32]

Core Principle: Cells are treated with the compound, heated to a range of temperatures, and then lysed. The soluble protein fraction is then analyzed to determine the amount of target protein that remains in solution at each temperature. A shift in the melting curve in the presence of the compound is indicative of direct target engagement.

Protocol: Western Blot-Based CETSA

  • Compound Treatment: Treat cultured cells with your {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea compound or a vehicle control.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes).

  • Lysis: Lyse the cells by freeze-thawing.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis: Analyze the soluble fraction by Western blotting using an antibody specific to the candidate target protein.

  • Data Interpretation: Quantify the band intensities and plot them against temperature to generate melting curves. A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates target stabilization and therefore, engagement.

A proteome-wide version of CETSA, known as Thermal Proteome Profiling (TPP), can be performed using mass spectrometry to assess the thermal stability of thousands of proteins simultaneously.[28]

Biophysical Assays: Quantifying the Interaction

Biophysical techniques provide quantitative data on the direct binding of a compound to a purified protein, confirming the interaction and determining its affinity and kinetics.[33][34]

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of a compound to a protein immobilized on a sensor chip in real-time.[35][36][37] It provides valuable information on the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).[33][35]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.[33]

Technique Information Provided Advantages Considerations
SPR KD, kon, koffReal-time, label-free, high-throughputRequires protein immobilization
ITC KD, n, ΔH, ΔSLabel-free, solution-based, thermodynamic dataRequires larger amounts of protein

Table 2: Comparison of common biophysical techniques for target validation.

Biochemical and Cellular Assays: Demonstrating Functional Consequences

The final step in target validation is to demonstrate that the binding of your compound to the target protein leads to a functional consequence.

  • Biochemical Assays: If the target is an enzyme, perform an in vitro activity assay using the purified protein to determine if your compound inhibits or activates its function.

  • Cellular Assays: In a cellular context, use techniques like siRNA or CRISPR-mediated knockdown of the target gene to see if it phenocopies the effect of the compound. Furthermore, you can measure the modulation of downstream signaling pathways known to be regulated by the target protein.

Conclusion: A Path to Mechanistic Clarity

The journey to identify the molecular target of a novel compound, such as those based on the {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea scaffold, is a challenging but essential aspect of drug discovery. By employing a systematic and multi-faceted approach that combines hypothesis generation, unbiased screening, and rigorous validation, researchers can confidently unmask the cellular interlocutors of their molecules. The integration of chemical proteomics, genetic screens, and biophysical methods, all underpinned by a strong understanding of the underlying scientific principles, provides a clear path to elucidating the mechanism of action and unlocking the full therapeutic potential of this promising class of compounds.

References

  • Activity-based proteomics - Wikipedia.
  • Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. Methods in Molecular Biology, 803, 17–31.
  • Renaud, J., et al. (2016). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. Molecules, 21(1), 94. Available at: [Link]

  • Gilbert, L. A., et al. (2014). CRISPR-mediated modular RNA-guided regulation of transcription in eukaryotes. Cell, 159(3), 647–661. Available at: [Link]

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  • Activity based Protein Profiling (Abpp). Creative Biolabs.
  • Activity-Based Protein Profiling: A Powerful Technique for the Modern Biologist. Bitesize Bio.
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  • Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232–240. Available at: [Link]

  • Pushing the boundaries of affinity-based target deconvolution: Promiscuous immobilization of nature-made molecules and proteome-. mediaTUM.
  • Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 86. Available at: [Link]

  • Affinity chromatography-based proteomics for drug target deconvolution. ResearchGate.
  • CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives. Theranostics, 11(13), 6323–6343.
  • CRISPR Approaches to Small Molecule Target Identification. ResearchGate.
  • Innovative CRISPR Screening Promotes Drug Target Identification. ACS Central Science, 8(10), 1313–1315. Available at: [Link]

  • CRISPR/Cas9 Screening Technology on Drug Identification. Medium.
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Exploratory

An In-Depth Technical Guide to Pharmacophore Modeling of {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea Analogs

This guide provides a comprehensive, technically-grounded walkthrough for developing and applying pharmacophore models to the {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea scaffold. It is designed for researchers, comput...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded walkthrough for developing and applying pharmacophore models to the {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea scaffold. It is designed for researchers, computational chemists, and drug development professionals seeking to leverage this powerful in-silico technique for lead discovery and optimization. We will move beyond a simple recitation of steps to explore the strategic rationale behind each phase of the workflow, ensuring a robust and predictive final model.

Part 1: The Strategic Foundation

The Pyrido[4,3-d]pyrimidine Scaffold: A Privileged Structure

The pyrido[4,3-d]pyrimidine core is a fused heterocyclic system of significant interest in medicinal chemistry.[1] Its structural resemblance to purine nucleobases allows it to function as a versatile hinge-binding motif, making it a "privileged scaffold" for targeting a wide array of enzymes, particularly protein kinases.[2][3] Analogs have demonstrated potent activity against targets such as Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFr), and Cyclin-Dependent Kinases (CDKs).[4][5][6] The addition of a urea moiety at the 2-position introduces critical hydrogen bonding capabilities, often crucial for anchoring the ligand within an ATP-binding pocket.[7]

Pharmacophore Modeling: Deconstructing Molecular Recognition

A pharmacophore is an abstract representation of the steric and electronic features that are essential for a molecule to exert a specific biological activity.[8][9] It is not a real molecule but rather a 3D arrangement of features like hydrogen bond donors/acceptors, hydrophobic centroids, aromatic rings, and ionizable groups.[10] Pharmacophore modeling serves two primary purposes in drug discovery:

  • Lead Discovery: Using a validated pharmacophore model as a 3D query to rapidly screen large compound libraries (virtual screening) to identify novel, structurally diverse hits.[11]

  • Lead Optimization: Guiding the modification of existing leads to better satisfy the pharmacophoric requirements, thereby improving potency and selectivity.[9]

This guide will focus on a ligand-based pharmacophore modeling approach, which is ideal when a high-resolution crystal structure of the target protein is unavailable or when one wishes to capture the essential features from a series of known active compounds.

Part 2: The Core Workflow: From Data to Validated Hypothesis

A successful pharmacophore model is built upon a foundation of high-quality data and rigorous validation. The following workflow represents a self-validating system where the output of each stage is critically assessed before proceeding.

Pharmacophore_Workflow cluster_0 Phase 1: Model Generation cluster_1 Phase 2: Model Validation cluster_2 Phase 3: Model Application Data Dataset Curation (Actives & Inactives) ConfGen Conformational Analysis Data->ConfGen FeatureMap Feature Mapping ConfGen->FeatureMap HypoGen Hypothesis Generation FeatureMap->HypoGen TestSet Test Set Validation HypoGen->TestSet Select Best Hypotheses Fischer Fischer Randomization TestSet->Fischer Decoy Decoy Set Screening (Enrichment Factor) Fischer->Decoy ValidatedHypo Validated Pharmacophore Hypothesis Decoy->ValidatedHypo Final Model Selection V_Screen Virtual Screening ValidatedHypo->V_Screen Lead_Opt Lead Optimization ValidatedHypo->Lead_Opt Hit_Process Hit Processing & Filtering V_Screen->Hit_Process Docking Molecular Docking & Post-Screening Analysis Hit_Process->Docking

Caption: The integrated workflow for pharmacophore model generation, validation, and application.

Protocol 1: Dataset Curation and Preparation

The quality of your model is inextricably linked to the quality of your input data. This is the most critical phase.

Objective: To assemble a structurally diverse dataset of {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea analogs with reliable biological activity data against a single target.

Methodology:

  • Compound Collection: Gather a set of at least 20-30 analogs from literature or internal databases. Ensure they all target the same protein (e.g., EGFR kinase). The chosen compounds should have a significant range of activity (e.g., from low nanomolar to micromolar IC50 values).

  • Activity Classification: Partition the compounds into activity levels. A common practice is to use a logarithmic scale.

    • Actives (+++): IC50 < 100 nM. These compounds define the essential features of the pharmacophore.

    • Moderately Actives (++): 100 nM < IC50 < 1000 nM. These help refine the model's geometric constraints.

    • Inactives (+): IC50 > 10,000 nM. These are crucial for defining regions of steric hindrance or disallowed features.

  • Structural Diversity: The training set should include varied substitutions on the pyrido-pyrimidine core and the terminal urea phenyl ring to ensure the model is not biased towards a single chemical series.

  • Dataset Splitting: Divide the curated compound set into a Training Set (approx. 70-80% of compounds) and a Test Set (the remaining 20-30%).

    • Causality: The training set is used to build the model. The test set, which the model has never seen, is used to validate its predictive power. This separation is fundamental to preventing overfitting and ensuring the model can generalize to new chemical matter.[8]

  • Data Cleaning & Preparation: For each molecule, ensure correct 2D structures, protonation states at physiological pH (approx. 7.4), and generate high-quality 3D conformations. Perform energy minimization on all structures.

Table 1: Example Training Set for a Hypothetical Kinase Target

Compound IDStructure SketchIC50 (nM)Activity Class
Cmpd-01 6-(2,6-dichloro-3-fluorophenyl)-...-urea15Active (+++)
Cmpd-02 6-(2-chloro-6-methylphenyl)-...-urea55Active (+++)
Cmpd-07 6-(phenyl)-...-urea750Moderate (++)
Cmpd-11 6-(2,6-dichlorophenyl)-...-NH-ethyl5,500Inactive (+)
Cmpd-15 6-(4-pyridyl)-...-urea12,000Inactive (+)
Protocol 2: Pharmacophore Model Generation and Validation

Objective: To generate and rigorously validate a 3D pharmacophore hypothesis that effectively distinguishes active from inactive compounds.

Methodology:

  • Feature Definition: Define the chemical features to be considered. For the pyrido[4,3-d]pyrimidin-2-yl}urea scaffold, these are critical.

    • Hydrogen Bond Acceptor (HBA): Pyrimidine nitrogens, urea carbonyl oxygen.

    • Hydrogen Bond Donor (HBD): Urea N-H protons.

    • Aromatic Ring (AR): The pyridine ring and any phenyl substituents.

    • Hydrophobic (HY): Alkyl groups or non-polar regions of aromatic rings.

    Pharmacophore_Features HBA HBA HBD HBD HBA->HBD Interaction AR AR HBD->AR Interaction HY HY HY->AR Interaction

    Caption: Key pharmacophoric features used in model building.

  • Hypothesis Generation: Using a tool like LigandScout, Phase, or Catalyst, generate pharmacophore hypotheses from the training set.[12] The software aligns the active compounds and identifies common features in 3D space. This typically results in several candidate hypotheses, each scored based on how well it maps the active compounds. A good hypothesis will consist of 4-6 features. Models with too few features lack specificity, while those with too many may be overly restrictive.[13]

  • Internal Validation (Training Set): The generation algorithm provides initial scores (e.g., Survival Score, Site Score) indicating how well each hypothesis maps the active molecules in the training set. Select the top 5-10 hypotheses for further validation.

  • External Validation (Test Set): This is the first critical test of predictive power.

    • Screen the test set against your top hypotheses.

    • A robust model should correctly classify the majority of the test set actives as "hits" (i.e., they match the pharmacophore) and the inactives as "non-hits."

    • Calculate metrics like the Güner-Henry (GH) score, which ranges from 0 (null model) to 1 (ideal model), to quantify the model's ability to enrich actives.[9]

  • Statistical Validation (Fischer's Randomization Test):

    • Causality: This test validates that the correlation between chemical features and biological activity is not due to random chance. The process involves creating multiple "scrambled" datasets where the activity data is randomly reassigned to the molecules from the original training set.

    • Pharmacophore models are then generated for each scrambled dataset. If the original hypothesis (built with the real data) has a significantly higher score/cost than 95% of the hypotheses from the scrambled runs, you can be confident in its statistical significance.

Part 3: Application of the Validated Model

Once a statistically robust and predictive pharmacophore model is established, it becomes a powerful tool for discovering new chemical entities.

Protocol 3: Virtual Screening and Hit Processing

Objective: To identify novel compounds with potential activity from a large chemical database.

Methodology:

  • Database Preparation: Select and prepare a screening database. This could be a commercial library like Enamine or a public one like ZINC.[11][14] It is critical to generate multiple, low-energy 3D conformations for each molecule in the database.

  • Pharmacophore Screening: Use the validated hypothesis as a 3D query to screen the prepared database. The software will attempt to fit each molecule's conformations to the pharmacophore features. Molecules that match the features and their geometric constraints are retained as "hits."

  • Hit Filtering (Post-processing): The initial hit list can be large and must be refined.

    • Fitness Score: Rank hits based on how well they fit the pharmacophore query.[14]

    • Rule-of-Five (RO5): Apply Lipinski's Rule-of-Five to filter for compounds with drug-like properties (e.g., molecular weight < 500, logP < 5).

    • PAINS Filtering: Remove Pan-Assay Interference Compounds (PAINS), which are known to show promiscuous activity in many assays.

    • Visual Inspection: Manually inspect the top-ranking hits to ensure chemical tractability and novelty.

  • Synergistic Approaches (Docking & MD):

    • Molecular Docking: For the refined list of hits, perform molecular docking into the putative binding site of the target protein (if a structure is available). This helps prioritize compounds based on their predicted binding mode and score, adding a layer of structure-based validation.[7][10]

    • Molecular Dynamics (MD): For the most promising candidates, MD simulations can assess the stability of the predicted ligand-protein complex over time, providing further confidence in the binding hypothesis.[15][16]

Validation_Logic cluster_gen Generation cluster_val Validation Gauntlet cluster_app Application Hypo Generated Hypothesis Test Predicts Test Set? Hypo->Test Test->Hypo No (Regenerate/Refine) Stats Passes Statistical Randomization? Test->Stats Yes Stats->Hypo No (Poor Correlation) Enrich Enriches Actives from Decoys? Stats->Enrich Yes Enrich->Hypo Final Final Validated Model Enrich->Final Yes

Caption: The logical progression of hypothesis validation.

Part 4: Conclusion and Future Outlook

Pharmacophore modeling is a cornerstone of modern computer-aided drug design.[17] For the {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea scaffold, this technique provides an efficient and scientifically rigorous method to explore vast chemical space and identify novel inhibitors. The key to success lies not in the automated generation of a model, but in the careful curation of input data and a multi-faceted, unforgiving validation process.

Future advancements, such as the integration of machine learning and the use of dynamic pharmacophores derived from MD simulations, promise to further enhance the predictive power and accuracy of these models, accelerating the discovery of next-generation therapeutics.[12][13]

References

  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dovepress, 1-13. [Link]

  • Talele, T. T. (2023). Role of Pharmacophores in Virtual Screening and Drug Discovery. ResearchGate. [Link]

  • Boateng, D., & Di, P. (2024). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry, 12. [Link]

  • Kratochvil, M., & Sehnal, D. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. MDPI. [Link]

  • Osondu, C. U., Adebayo, J. A., Singh, P., & Kwoh, C.-K. (2023). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega, 8(39), 36173–36189. [Link]

  • Kaser, D. (2016). Pharmacophore Modeling in Drug Discovery and Development: An Overview. ResearchGate. [Link]

  • Kratochvil, M., et al. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. PubMed, 31757018. [Link]

  • Boateng, D., & Di, P. (2024). Pharmacophore modeling: advances and pitfalls. Frontiers. [Link]

  • Pinzi, L., & Rastelli, G. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. PubMed, 35629007. [Link]

  • Fiveable. (2025). Pharmacophore modeling. Fiveable. [Link]

  • Showalter, H. D., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed, 9305611. [Link]

  • Han, W., et al. (2017). Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists With in Vivo Activity. PubMed, 28618224. [Link]

  • Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. ResearchGate. [Link]

  • Matos, M. J., et al. (2015). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. ResearchGate. [Link]

  • Baut, G. L., & Bérteina-Raboin, S. (2018). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PubMed, 30373151. [Link]

  • ResearchGate. (2014). Pharmacophore model, which derived from ATP and used in the pre-selection of the proposed compounds. ResearchGate. [Link]

  • Melagraki, G., et al. (2012). Molecular Modeling on Pyrimidine-Urea Inhibitors of TNF-α Production. ACS Publications. [Link]

  • El-Sayed, N. F., et al. (2023). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. [Link]

  • Azam, M. A., & Kumar, R. (2016). Pharmacophore modeling, 3D-QSAR and docking study of 2-phenylpyrimidine analogues as selective PDE4B inhibitors. PubMed, 26804643. [Link]

  • Ghorab, M. M., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. PubMed, 35889248. [Link]

  • Wang, Z., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Semantic Scholar. [Link]

  • Bakht, M. A., et al. (2021). Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. PubMed Central, 8218151. [Link]

  • Teixidó, J., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]

  • ResearchGate. (2023). Design and Synthesis of Novel Urea Derivatives of Pyrimidine-Pyrazoles as Anticancer Agents. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea

Executive Summary & Retrosynthetic Logic The target molecule, {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea , represents a critical pharmacophore often found in CDK4/6 inhibitors (e.g., Palbociclib analogs). Its synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Retrosynthetic Logic

The target molecule, {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea , represents a critical pharmacophore often found in CDK4/6 inhibitors (e.g., Palbociclib analogs). Its synthesis poses two specific challenges:

  • Regioselective construction of the pyrido[4,3-d]pyrimidine core.

  • Installation of the urea moiety on an electron-deficient 2-aminopyrimidine ring.

Retrosynthetic Strategy

We utilize a Convergent 4-Step Protocol designed for scalability and purity. Unlike "one-pot" methods that often suffer from regio-isomeric byproducts, this route isolates the stable 2-amino intermediate before urea installation.

  • Step 1-2 (Core Construction): We employ the VanderWel-Toogood method (Pfizer), converting 1-benzyl-4-piperidone to an enaminone, followed by cyclization with guanidine. This locks the pyrimidine ring with the correct regiochemistry.

  • Step 3 (Urea Installation): Direct reaction of 2-aminopyrimidines with standard isocyanates is kinetically sluggish. We utilize Trichloroacetyl Isocyanate (TCA-NCO) as a "super-electrophile" to form an adduct, which is mildly hydrolyzed to the urea.

  • Step 4 (Deprotection): Global deprotection of the benzyl group yields the final secondary amine.

Experimental Workflow Diagram

SynthesisWorkflow Start Starting Material 1-Benzyl-4-piperidone Step1 Step 1: Enaminone Formation (DMF-DMA, 80°C) Start->Step1 Inter1 Intermediate 1 (Enaminone) Step1->Inter1 Condensation Step2 Step 2: Cyclization (Guanidine HCl, NaOEt) Inter1->Step2 Inter2 Intermediate 2 2-Amino-6-benzyl-5,6,7,8- tetrahydropyrido[4,3-d]pyrimidine Step2->Inter2 Pyrimidine Ring Closure Step3 Step 3: Urea Installation (a. Cl3CCONCO, b. NH3/MeOH) Inter2->Step3 Inter3 Intermediate 3 Benzyl-protected Urea Step3->Inter3 Acylation & Hydrolysis Step4 Step 4: Hydrogenolysis (Pd/C, H2, MeOH) Inter3->Step4 Final Target Molecule {5H,6H,7H,8H-pyrido[4,3-d] pyrimidin-2-yl}urea Step4->Final Deprotection

Figure 1: Step-by-step synthetic pathway from commercially available piperidone to the target urea.[1][2]

Detailed Synthesis Protocols

Phase 1: Construction of the Pyrimidine Core
Step 1: Synthesis of Enaminone Intermediate

Reagents: 1-Benzyl-4-piperidone (CAS: 3612-20-2),


-Dimethylformamide dimethyl acetal (DMF-DMA).
  • Charge a round-bottom flask with 1-Benzyl-4-piperidone (10.0 g, 52.8 mmol) and DMF-DMA (70 mL, ~10 equiv).

    • Note: DMF-DMA acts as both reagent and solvent. Excess is required to drive the equilibrium.

  • Heat the mixture to 90°C under nitrogen for 16 hours.

  • Monitor via LCMS. The starting material (M+H 190) should disappear, replaced by the enaminone species (M+H 245).

  • Workup: Concentrate the reaction mixture in vacuo to a thick, dark oil.

  • Purification: The crude oil is typically used directly in Step 2. If storage is needed, triturating with diethyl ether may yield a solid, but the oil is stable at -20°C.

Step 2: Cyclization to 2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Reagents: Guanidine Hydrochloride, Sodium Ethoxide (NaOEt), Ethanol (EtOH).

  • Dissolve Guanidine HCl (15.1 g, 158 mmol, 3.0 equiv) in anhydrous EtOH (100 mL).

  • Add NaOEt (21 wt% in EtOH, 59 mL, 158 mmol) dropwise. Stir for 15 min to generate the free guanidine base.

  • Add the crude Enaminone (from Step 1) dissolved in EtOH (50 mL) to the guanidine mixture.

  • Reflux the mixture (80°C ) for 12–18 hours.

  • Workup: Cool to room temperature. Concentrate in vacuo to remove ethanol.

  • Resuspend the residue in water (100 mL) and extract with Dichloromethane (DCM) (3 x 100 mL).

  • Dry organics over MgSO

    
    , filter, and concentrate.
    
  • Crystallization: Triturate the solid with Acetonitrile or Et

    
    O to yield the product as a pale yellow solid.
    
    • Yield Target: 60–75% (over 2 steps).

    • QC Check: LCMS M+H = 241.1.

      
      H NMR should show the benzyl protons (~3.6 ppm) and the pyrimidine singlet (~8.0 ppm).
      
Phase 2: Urea Installation & Deprotection
Step 3: Formation of the Urea Derivative

Rationale: 2-Aminopyrimidines are poor nucleophiles. We use Trichloroacetyl isocyanate to form a reactive intermediate, which is then hydrolyzed to the urea.

  • Dissolve the Step 2 Product (5.0 g, 20.8 mmol) in anhydrous THF (100 mL). Cool to 0°C .

  • Add Trichloroacetyl isocyanate (2.7 mL, 22.9 mmol, 1.1 equiv) dropwise over 10 minutes.

    • Observation: A precipitate (the acyl-urea adduct) often forms immediately.

  • Stir at room temperature for 2 hours.

  • Hydrolysis: Add a solution of Ammonia in Methanol (7N, 20 mL) to the reaction mixture. Stir for 2–4 hours at room temperature.

    • Mechanism:[1][3][4][5] The ammonia/methanol cleaves the trichloroacetyl group, leaving the primary urea.

  • Workup: Concentrate the mixture. Suspend the solid in water and filter.[1] Wash the filter cake with water and diethyl ether.

  • Product: 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-ylurea.

    • QC Check: LCMS M+H = 284.1.

Step 4: Hydrogenolysis (Benzyl Deprotection)

Reagents: 10% Palladium on Carbon (Pd/C), Hydrogen gas (or Ammonium Formate), Methanol/Acetic Acid.

  • Dissolve the Step 3 Urea (3.0 g) in Methanol (60 mL) and Acetic Acid (3 mL).

    • Note: Acetic acid protonates the amine, preventing catalyst poisoning.

  • Add 10% Pd/C (300 mg, 10 wt% loading) under a nitrogen stream.

  • Hydrogenation: Stir under a balloon of H

    
     (1 atm) at 60°C  for 12 hours.
    
    • Alternative: For safety/scale, use a Parr shaker at 40 psi.

  • Workup: Filter the hot solution through a Celite pad to remove Pd/C. Wash the pad with hot methanol.

  • Concentrate the filtrate.

  • Free Base Formation: Dissolve residue in minimal water, neutralize with saturated NaHCO

    
     (to pH 8), and collect the precipitate via filtration. Alternatively, lyophilize to keep as the acetate salt if solubility is an issue.
    
  • Final Yield: ~1.5 g (White to off-white powder).

Analytical Data Summary

ParameterSpecificationValidation Method
Molecular Formula C

H

N

O
Elemental Analysis
Molecular Weight 193.21 g/mol Mass Spectrometry
LCMS (ESI+) [M+H]

= 194.1
Liquid Chromatography-MS
Appearance White crystalline powderVisual Inspection
Solubility DMSO, MeOH (Sparingly), Water (pH < 6)Solubility Test
Key NMR Signals

8.1 (s, 1H, Pyrimidine H),

9.2 (bs, Urea NH)

H NMR (DMSO-

)

Troubleshooting & Critical Parameters

"The reaction in Step 2 yielded a mixture of isomers."
  • Cause: Regioselectivity issues during the guanidine cyclization.

  • Solution: Ensure the enaminone formation (Step 1) is complete before adding guanidine. The

    
    -carbon of the enaminone is the electrophilic site that reacts with the guanidine nitrogen. The steric bulk of the benzyl group usually directs formation to the [4,3-d] isomer, but temperature control (keeping it at reflux) is vital for thermodynamic control.
    
"Low yield in Step 3 (Urea formation)."
  • Cause: Moisture in the THF or old Trichloroacetyl isocyanate.

  • Solution: Use freshly distilled THF. Trichloroacetyl isocyanate hydrolyzes rapidly in air; ensure the reagent bottle is sealed and dry. If the hydrolysis step (NH3/MeOH) is too vigorous, it might degrade the urea; perform this at 0°C to RT.

"Product is stuck on the Pd/C catalyst."
  • Cause: The free amine product is coordinating to the Palladium.

  • Solution: This is why Acetic Acid is added in Step 4. If yield is low, wash the Celite filter cake with warm 7N NH

    
     in MeOH  to desorb the product.
    

References

  • VanderWel, S. N., et al. (2005). "Pyrido[2,3-d]pyrimidines-7-ones as inhibitors of cyclin-dependent kinase 4." Journal of Medicinal Chemistry, 48(7), 2371-2387.

    • Grounding: Establishes the core synthesis of the tetrahydropyrido[4,3-d]pyrimidine scaffold using the enaminone/guanidine route.
  • Toogood, P. L., et al. (2005). "Discovery of a Potent and Selective Inhibitor of Cyclin-Dependent Kinase 4/6." Journal of Medicinal Chemistry, 48(7), 2388-2406.

    • Grounding: Further validation of the regioselective synthesis of the CDK4/6 inhibitor core.
  • Labadie, S. S., et al. (2004). "Synthesis of 2-amino- and 2-ureidopyrimidines." Journal of Organic Chemistry.
  • Barvian, M., et al. (2000). "Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases." Journal of Medicinal Chemistry, 43(24), 4606–4616.

Sources

Application

Optimal solvents for dissolving {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea for cell culture

Application Note: Optimized Solubilization and Handling of {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea for Cell Culture Executive Summary & Compound Profile The compound {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea re...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Solubilization and Handling of {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea for Cell Culture

Executive Summary & Compound Profile

The compound {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea represents a critical scaffold in the development of kinase inhibitors (specifically targeting RTKs and potentially KRAS-G12C mutants) and GnRH antagonists. Structurally, it combines a basic tetrahydropyridine ring with a polar urea moiety.

This specific chemical architecture presents a unique solubility paradox: the urea group induces strong intermolecular hydrogen bonding (increasing crystal lattice energy and reducing solubility), while the basic piperidine nitrogen offers a handle for pH-dependent solubilization. This guide provides a validated protocol to dissolve this compound without compromising biological activity or inducing solvent-related cytotoxicity in sensitive cell lines.

Physicochemical Profile:

  • Molecular Weight: ~193.2 g/mol (Core scaffold)

  • LogP (Predicted): ~0.5 – 1.2 (Moderately lipophilic but polar)

  • Key Challenge: High propensity for precipitation upon aqueous dilution due to "urea stacking."

Solvent Selection Logic

The choice of solvent is dictated by the need to disrupt the urea-mediated hydrogen bond network while maintaining biocompatibility.

Primary Solvent: Dimethyl Sulfoxide (DMSO)
  • Rationale: DMSO is the only aprotic solvent capable of effectively disrupting the strong hydrogen bonding of the urea moiety while solvating the lipophilic pyrimidine core.

  • Grade: Sterile-filtered, Hybridoma-grade (≥99.9%) is mandatory to prevent metallic impurities from catalyzing oxidation of the tetrahydropyridine ring.

  • Solubility Limit: Typically soluble up to 50–100 mM in pure DMSO.

Secondary Co-Solvents (For High Concentration/In Vivo)
  • PEG300 / Tween 80: Required only if the final aqueous concentration exceeds 10 µM, where the compound may crash out of the media.

  • Acidification: The N-6 nitrogen of the tetrahydropyridine ring is basic. In rare cases of stubborn solubility, equimolar addition of HCl or Methanesulfonic acid can vastly improve solubility by forming a salt in situ.

Table 1: Solvent Compatibility Matrix

Solvent SystemSolubility PotentialCell Culture SuitabilityNotes
100% DMSO High (Recommended) High (if diluted)Standard stock solvent.
Ethanol (Abs.) ModerateLowHigh evaporation rates alter concentration; cytotoxic at lower % than DMSO.
Water / PBS Very LowHighDo NOT use for stock. Compound will precipitate immediately.
0.1M HCl HighLowGood for chemical handling, but requires neutralization for cell culture.

Validated Solubilization Protocol

Phase 1: Preparation of 10 mM Master Stock

Materials:

  • Compound: {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea (Solid)

  • Solvent: Anhydrous DMSO (Sigma-Aldrich/Merck, Cell Culture Grade)

  • Vials: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid polypropylene for long-term storage of high-concentration DMSO stocks.

Procedure:

  • Weighing: Accurately weigh 1.93 mg of the compound into a sterile amber vial.

    • Note: Urea derivatives are hygroscopic. Minimize exposure to ambient humidity.

  • Solvation: Add 1.0 mL of anhydrous DMSO.

  • Disruption: Vortex vigorously for 30 seconds.

    • Observation: If the solution remains cloudy, sonicate in a water bath at 37°C for 5 minutes. The urea hydrogen bonds require thermal energy to break.

  • Verification: Inspect for "schlieren" lines or particulates. The solution must be optically clear.

  • Sterilization: If necessary, pass through a 0.22 µm PTFE (hydrophobic) syringe filter. Do not use Nylon filters as they may bind the urea moiety.

Phase 2: Serial Dilution for Cell Culture (The "2-Step" Method)

Direct addition of high-concentration DMSO stock to media often causes "shock precipitation." Use an intermediate dilution step.

Workflow:

  • Intermediate Step: Dilute the 10 mM Master Stock 1:10 in culture medium (without serum) or PBS to create a 1 mM Working Solution.

    • Critical: Vortex immediately upon addition.

  • Final Dosing: Add the 1 mM Working Solution to the cell culture wells containing complete media (with FBS) to achieve the final assay concentration (e.g., 1 µM, 10 µM).

  • Vehicle Control: Ensure the final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.

Table 2: Dilution Scheme for IC50 Determination

Target Conc.[1][2][3][4][5] (µM)Preparation MethodFinal DMSO %
10 µM 1 µL of 10 mM Stock into 1 mL Media0.1%
1 µM 1 µL of 1 mM Intermediate into 1 mL Media0.01%
0.1 µM 1 µL of 100 µM Intermediate into 1 mL Media0.001%

Visualization: Decision Logic for Solubilization

The following diagram outlines the logical flow for handling this compound based on the intended application, ensuring the correct solvent system is chosen to prevent experimental artifacts.

G Start Start: {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea Solid SolventCheck Select Primary Solvent Start->SolventCheck DMSO Anhydrous DMSO (Recommended) SolventCheck->DMSO Standard Water Aqueous Buffer/Water SolventCheck->Water Avoid! Dissolution Vortex & Sonicate (37°C) DMSO->Dissolution Precipitation Precipitation Detected Water->Precipitation CheckClear Is Solution Clear? Dissolution->CheckClear StockReady 10-50mM Stock Ready CheckClear->StockReady Yes AddAcid Add 1.0 eq. HCl or Methanesulfonic Acid (Protonate Piperidine N) CheckClear->AddAcid No (Cloudy) Application Intended Application? StockReady->Application AddAcid->StockReady InVitro In Vitro (Cell Culture) Application->InVitro InVivo In Vivo (Animal Model) Application->InVivo DilutionStep 2-Step Dilution: 1. Dilute in Serum-Free Media 2. Add to Cells (<0.5% DMSO) InVitro->DilutionStep Formulation Formulate in 5% DMSO + 40% PEG300 + 5% Tween 80 InVivo->Formulation

Caption: Decision tree for optimal solubilization and application-specific formulation of pyrido-pyrimidine urea derivatives.

Troubleshooting & Stability

  • Precipitation in Media: If the compound precipitates upon addition to culture media (visible as fine white needles under the microscope), reduce the stock concentration or add 0.5% Tween 80 to the media before adding the compound.

  • Oxidation: The 5,6,7,8-tetrahydropyridine ring is susceptible to oxidation to the aromatic pyridine form over time. Store stocks at -80°C under argon or nitrogen gas.

  • Color Change: A shift from colorless/white to yellow indicates oxidation or photodegradation. Discard the stock.

References

  • Miyazaki, Y., et al. (2007). "Orally active 4-amino-5-diarylurea-furo[2,3-d]pyrimidine derivatives as anti-angiogenic agent inhibiting VEGFR2 and Tie-2."[6] Bioorganic & Medicinal Chemistry Letters, 17(6), 1773-1778.[6] Link

  • Thompson, A. M., et al. (2001). "Soluble 2-substituted aminopyrido[2,3-d]pyrimidin-7-yl ureas.[7] Structure-activity relationships against selected tyrosine kinases and exploration of in vitro and in vivo anticancer activity."[7] Journal of Medicinal Chemistry, 44(12), 1915-1926.[7] Link

  • BenchChem. "Application Notes and Protocols: Urea-based Kinase Inhibitors." BenchChem Technical Library. Link

  • PubChem. "Compound Summary: 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine."[8] National Library of Medicine. Link

  • Bio-Rad. "Protein Solubilization using Urea and CHAPS." Bio-Rad Tech Bulletin 6220. Link

Sources

Method

Application Note: High-Purity Isolation of {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea from Complex Reaction Mixtures

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea scaffold is of significant interest in medicinal chemistry due to the establi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea scaffold is of significant interest in medicinal chemistry due to the established role of both pyridopyrimidines and urea derivatives in interacting with a wide range of biological targets.[1][2] Achieving a high degree of purity for this compound is a critical prerequisite for reliable biological screening, subsequent structure-activity relationship (SAR) studies, and preclinical development. This document provides a comprehensive guide to the purification of {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea, detailing a multi-modal strategy that combines extractive workup, column chromatography, and recrystallization. We explain the scientific rationale behind each step, offer detailed, field-proven protocols, and provide troubleshooting guidance to address common challenges.

Foundational Principles: Understanding the Molecule and Its Contaminants

Effective purification begins with a deep understanding of the target molecule's physicochemical properties and the likely impurities generated during its synthesis.

Physicochemical Profile of the Target Compound

The structure of {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea imparts a distinct chemical personality that governs its behavior during purification:

  • Polarity: The presence of the urea moiety (-NH-CO-NH-), multiple nitrogen atoms, and the fused heterocyclic system results in a highly polar molecule. This high polarity makes it sparingly soluble in nonpolar organic solvents but more soluble in polar solvents like methanol, DMSO, and water.

  • Hydrogen Bonding: The urea group contains excellent hydrogen bond donors and acceptors, leading to strong intermolecular interactions.[3] This can influence crystal packing and solubility.

  • Basicity: The pyridine and pyrimidine rings contain basic nitrogen atoms, allowing the compound to be protonated in acidic conditions. This property can be exploited during extractive workups.

Anticipating Impurities: A Synthesis-Based Approach

A common and effective method for synthesizing unsymmetrical ureas involves the reaction of a primary amine with an isocyanate-generating reagent like N,N'-Carbonyldiimidazole (CDI), followed by the addition of a second amine.[1] This synthetic pathway for the target compound helps predict the most probable impurities that must be removed.

Amine 2-Amino-5,6,7,8-tetrahydro pyrido[4,3-d]pyrimidine Intermediate Activated Carbamate/ Isocyanate Intermediate Amine->Intermediate + Impurity1 Unreacted Starting Amine Amine->Impurity1 Incomplete Reaction CDI CDI or Phosgene Equivalent CDI->Intermediate Impurity3 Imidazole/Reagent Byproducts CDI->Impurity3 Hydrolysis/ Side Reaction Product {5H,6H,7H,8H-pyrido[4,3-d] pyrimidin-2-yl}urea (Target Compound) Intermediate->Product + Impurity2 Symmetrical Bis-Urea Byproduct Intermediate->Impurity2 Reaction with Starting Amine Ammonia Ammonia Source (e.g., NH4OH) Ammonia->Product

Figure 1: Plausible synthetic route and common process-related impurities.

The Purification Workflow: A Strategic Overview

A robust purification strategy employs a sequence of techniques, each targeting different types of impurities. The goal is to move from a complex crude mixture to a final compound of >98% purity, confirmed by analytical methods.

start Crude Reaction Mixture workup Step 1: Extractive Workup (Acid/Base) start->workup evap1 Solvent Evaporation workup->evap1 primary_purif Step 2: Primary Purification (Flash Column Chromatography) evap1->primary_purif fraction_analysis TLC / LCMS Analysis of Fractions primary_purif->fraction_analysis pool Pool Pure Fractions & Evaporate fraction_analysis->pool repurify Re-purify Fractions fraction_analysis->repurify Impure Fractions purity_check Assess Purity by HPLC/NMR pool->purity_check final_polish Step 3: Final Polishing (Recrystallization) purity_check->final_polish Purity < 98% final_product Final Product (>98% Pure) purity_check->final_product Purity > 98% final_polish->final_product repurify->primary_purif

Figure 2: A comprehensive workflow for isolating high-purity product.

Detailed Protocols and Methodologies

The following protocols provide step-by-step instructions for implementing the purification workflow.

Protocol 1: Initial Workup via Liquid-Liquid Extraction

Causality: This step leverages the basicity of the pyridopyrimidine core to separate it from neutral or acidic impurities. By washing the organic layer with aqueous acid, the basic target compound and unreacted starting amine are protonated and move to the aqueous phase, leaving neutral byproducts (e.g., symmetrical ureas, imidazole) behind.

Methodology:

  • Quench the reaction mixture with saturated aqueous sodium bicarbonate (NaHCO₃) solution and extract with an appropriate organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Separate the organic layer.

  • Extract the organic layer 2-3 times with 1M hydrochloric acid (HCl). The target compound and basic impurities will move into the aqueous phase.

  • Combine the acidic aqueous layers.

  • Cool the aqueous layer in an ice bath and basify by slowly adding 2M sodium hydroxide (NaOH) until the pH is >10.

  • Extract the now-basic aqueous layer 3-4 times with Dichloromethane or a 9:1 mixture of Chloroform/Isopropanol.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enriched crude product.

Protocol 2: Primary Purification by Flash Column Chromatography

Causality: Chromatography is the primary tool for separating compounds based on their differential partitioning between a stationary phase and a mobile phase.[4] Given the polar and basic nature of the target molecule, careful selection of both phases is critical.

Method A: Normal-Phase Chromatography on Silica Gel

Expertise & Experience: Standard silica gel is acidic and can cause strong, irreversible binding or "streaking" of basic compounds like this pyridopyrimidine. To counteract this, the mobile phase must be modified with a small amount of a basic additive, such as triethylamine (TEA) or ammonium hydroxide, to neutralize the acidic silanol groups and ensure good elution and peak shape.[5]

Step-by-Step Protocol:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (~2-3 times the mass of the crude product) by dissolving it in a minimal amount of methanol and adding the silica. Evaporate the solvent completely to get a dry, free-flowing powder.

  • Column Packing: Pack a flash chromatography column with silica gel using the initial eluent.

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system and gradually increase the polarity. Monitor the separation using Thin Layer Chromatography (TLC).

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Pooling: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Recommended Solvent Systems for Normal-Phase Chromatography

Solvent SystemPolarityTypical Gradient RangeNotes
Dichloromethane / Methanol / Ammonium HydroxideHigh0% to 10% MeOHExcellent for highly polar compounds. The NH₄OH (0.1-1%) is crucial for preventing peak tailing.[5]
Ethyl Acetate / Hexane / TriethylamineMedium50% to 100% EtOAcA standard system. The TEA (0.5-2%) serves to neutralize the silica gel.[5]
Chloroform / Isopropanol / Ammonium HydroxideHigh0% to 15% IPAGood alternative to DCM/MeOH, sometimes offering different selectivity. Use NH₄OH (0.1-1%).

Method B: Reversed-Phase Chromatography (C18)

Expertise & Experience: For compounds that are extremely polar and exhibit poor mobility even in highly polar normal-phase systems, reversed-phase chromatography is the preferred alternative. Here, a nonpolar stationary phase (like C18-functionalized silica) is used with a polar mobile phase.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the crude product in a minimal amount of a strong solvent like DMSO, DMF, or Methanol.

  • Column Equilibration: Equilibrate a C18 column with the initial mobile phase (e.g., 95% Water / 5% Acetonitrile).

  • Loading: Inject the dissolved sample onto the column.

  • Elution: Run a gradient from high aqueous content to high organic content.

  • Fraction Collection & Analysis: Collect and analyze fractions as described for the normal-phase method.

Table 2: Recommended Solvent Systems for Reversed-Phase Chromatography

Solvent SystemModifier (0.1% v/v)Notes
Water / AcetonitrileTFA or Formic AcidStandard system for many polar compounds.
Water / MethanolTFA or Formic AcidOffers different selectivity compared to acetonitrile.
Aqueous Ammonium Bicarb.NoneUseful for pH-sensitive compounds or when an acidic modifier is undesirable.
Protocol 3: Final Polishing via Recrystallization

Causality: Recrystallization is a powerful technique for achieving high levels of purity by separating the target compound from impurities based on differences in solubility.[6] The process involves dissolving the compound in a hot solvent in which it has high solubility and then allowing it to crystallize upon cooling, leaving impurities behind in the solution.

Step-by-Step Protocol:

  • Solvent Selection: Choose a solvent or solvent system in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.

  • Dissolution: Place the semi-purified solid in a flask and add the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to obtain the final, highly pure product.

Table 3: Potential Solvent Systems for Recrystallization

Primary Solvent (for dissolution)Anti-Solvent (for precipitation)Notes
MethanolWater or Diethyl EtherA common choice for polar compounds.
Dimethylformamide (DMF)Ethanol or WaterGood for compounds that are difficult to dissolve.
Dimethyl Sulfoxide (DMSO)Water or IsopropanolA strong solvent, useful for sparingly soluble compounds.
Acetic AcidWaterCan be effective but may require removal of residual acid.

Quality Control: The Purity Assessment Feedback Loop

Purification is an iterative process. After each major step, the purity of the material must be assessed to guide the next decision. This creates a self-validating system that ensures the final product meets the required specifications.[7][8]

sample Purified Sample (Post-Chromatography or Recrystallization) analysis Analytical QC (HPLC-MS, ¹H NMR) sample->analysis decision Purity > 98% and Structurally Confirmed? analysis->decision pass Final Product for Biological Assay decision->pass Yes fail Repurify (Re-column or Recrystallize) decision->fail No fail->sample

Figure 3: The analytical quality control (QC) feedback loop.

Analytical Methods:

  • HPLC-MS: Use a reversed-phase C18 column with a water/acetonitrile gradient containing 0.1% formic acid. This will provide a purity assessment (by UV integration) and confirmation of the molecular weight.[7]

  • ¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum should show the expected peaks with correct integrations and no significant impurity signals.

Troubleshooting Common Purification Challenges

Table 4: Troubleshooting Guide

ObservationPotential CauseRecommended Solution
Streaking/Tailing on Silica TLC/Column Compound is basic and interacting strongly with acidic silica gel.Add 0.5-2% triethylamine or 0.1-1% ammonium hydroxide to the eluent to neutralize the stationary phase.[5]
Very Low Recovery from Silica Column Irreversible adsorption of the polar, basic compound onto the silica.Switch to a less acidic stationary phase like alumina (basic) or use reversed-phase (C18) chromatography.
Product Fails to Crystallize Solution is supersaturated; presence of impurities inhibiting nucleation.Try scratching the inside of the flask with a glass rod, adding a seed crystal, or using an anti-solvent to induce precipitation. Re-purify by chromatography if necessary.
Product Oils Out During Cooling The boiling point of the solvent is too high, or the solution is too concentrated.Re-dissolve the oil in a minimum of hot solvent and add a co-solvent in which the compound is less soluble before cooling.
Multiple, Inseparable Spots on TLC Impurities have very similar polarity to the product.Change the solvent system to alter selectivity (e.g., switch from EtOAc/Hexane to DCM/MeOH). If still unresolved, preparative HPLC may be required.[9]

References

  • Urea as a Cocrystal Former—Study of 3 Urea Based Pharmaceutical Cocrystals. (2021). PMC - NIH. [Link]

  • Process for purifying and crystallizing urea. (1959).
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2020). PMC - NIH. [Link]

  • Purification of heterocyclic organic nitrogen compounds. (1961).
  • Crystallization of urea. (1971).
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2021). ResearchGate. [Link]

  • Crystallization of urea from an evaporative aqueous solution sessile droplet at sub-boiling temperatures and surfaces with different wettability. (2019). ResearchGate. [Link]

  • Method for Determining Nitrogenous Heterocycle Compounds in Wine. (2002). ACS Publications. [Link]

  • Two-step heterocyclic nitrogen extraction from petroleum oils. (1988). OSTI.GOV. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2023). Waters Blog. [Link]

  • Synthesis, Structure, and Antiproliferative Action of 2-Pyridyl Urea-Based Cu(II) Complexes. (2022). MDPI. [Link]

  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (2016). PMC - NIH. [Link]

  • Synthesis, photophysical properties, and two-photon absorption behavior of pyrimidinyl urea derivatives. (2017). ResearchGate. [Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. [Link]

  • Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti. (2016). PubMed. [Link]

  • Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. (1992). PubMed. [Link]

  • Chromatography techniques. Oxford University Press. [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). PMC - NIH. [Link]

  • ANALYTICAL METHODS. (1992). Agency for Toxic Substances and Disease Registry. [Link]

  • SYNTHESIS AND CHARECTERIZATION OF DIPYRIDAMOLE IMPURITIES BY SEQUENTIAL NUCLEOPHYLLIC SUBSTITUTION REACTION. (2014). ResearchGate. [Link]

  • Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. (2019). PubMed. [Link]

  • Synthesis and Anticancer Perspective of Pyridopyrimidine Scaffold - An Overview. (2021). Journal of Pharmaceutical Research International. [Link]

  • Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. (2022). NIH. [Link]

  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. (2023). RSC Publishing. [Link]

  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (2024). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • A Novel Synthesis and Characterization of Fused Pyridopyrimidine Derivatives. (2015). ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR L858R/T790M inhibitors. (2023). PMC - NIH. [Link]

  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. (2022). PMC - NIH. [Link]

  • Design, synthesis and biological evaluation of pyrido[2,3-d]pyrimidin-7-(8H)-ones as HCV inhibitors. (2016). ResearchGate. [Link]

  • 5H,6H,7H,8H-pyrido[3,4-d]pyrimidine. PubChem. [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019). PMC - NIH. [Link]

  • Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications. (2019). PubMed. [Link]

Sources

Application

Crystallization methods for high-purity {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea

This Application Note is designed for process chemists and pharmaceutical engineers focusing on the purification of {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea . This molecule combines a basic tetrahydropyridine moiety...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and pharmaceutical engineers focusing on the purification of {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea .

This molecule combines a basic tetrahydropyridine moiety with a polar, hydrogen-bonding urea motif. This unique "amphiphilic-polar" structure presents specific challenges: high melting point, poor solubility in common organic solvents, and a tendency to trap inorganic salts or form amorphous aggregates. The protocols below prioritize purity (>99.5%) and polymorph stability .

Physicochemical Profile & Solubility Mapping

Before attempting crystallization, one must understand the molecule's behavior in solution. The structure contains a basic secondary amine (piperidine ring, pKa ~10.5) and a neutral urea group.

ParameterCharacteristicImplication for Crystallization
Molecular Structure Fused Pyrimidine-TetrahydropyridineRigid, planar core favors stacking (π-π interactions).
Functional Groups 2-Ureido (Urea), Secondary AmineHigh H-bond donor/acceptor count. Prone to "oiling out" if H-bonds are not satisfied by solvent.
Solubility (High) DMSO, DMAc, Formic Acid, Dilute HClGood solvents for initial dissolution.
Solubility (Mod/Low) Methanol, Ethanol (Hot)Potential for cooling crystallization or slurry swishing.
Solubility (Poor) Water (Neutral pH), Acetone, DCMIdeal anti-solvents.
Thermal Properties High Melting Point (>220°C dec.)Avoid melt crystallization; risk of thermal degradation (biuret formation).

Protocol A: pH-Swing Reactive Crystallization (Primary Purification)

Objective: This method utilizes the basicity of the piperidine nitrogen to separate the target molecule from non-basic impurities (e.g., unreacted urea, neutral bi-products). It is the most robust method for crude isolation.

Mechanism
  • Protonation: The molecule is dissolved in acidic water (pH < 2), forming the water-soluble cation.

  • Filtration: Insoluble neutral impurities are removed.

  • Deprotonation: Slow neutralization causes controlled nucleation of the free base.

Step-by-Step Procedure
  • Dissolution: Suspend 10 g of crude solid in 60 mL of 1N HCl . Stir at 25°C until a clear solution is obtained.

    • Note: If turbidity persists, warm to 40°C. Do not exceed 50°C to prevent urea hydrolysis.

  • Clarification: Filter the acidic solution through a 0.45 µm PTFE membrane to remove insoluble particulates.

  • Nucleation Onset: Transfer filtrate to a jacketed reactor at 20°C. Slowly add 2N NaOH dropwise until pH reaches 5.0.

    • Observation: The solution may become hazy. Hold for 30 minutes to allow seed crystals to form.

  • Growth Phase: Continue adding 2N NaOH until pH reaches 10.5–11.0.

    • Critical Control: Addition rate should be < 1 mL/min to prevent amorphous precipitation.

  • Aging: Stir the slurry at 10°C for 2 hours to ripen the crystals.

  • Isolation: Filter under vacuum. Wash cake with Water (3 x 20 mL) to remove NaCl.

  • Drying: Dry at 50°C under vacuum (-0.08 MPa) for 12 hours.

Protocol B: DMSO/Water Anti-Solvent Crystallization (Polishing)

Objective: To achieve >99.5% purity and remove trace inorganic salts or color bodies. This method yields a defined crystalline habit suitable for formulation.

Step-by-Step Procedure
  • Dissolution: Dissolve 5 g of the pH-purified solid in 15 mL DMSO at 60°C.

    • Tip: A high concentration is preferred to minimize yield loss.

  • Filtration: Hot filter if necessary to remove dust/fibers.

  • Anti-Solvent Addition (Phase 1): Slowly add Water (5 mL) over 20 minutes.

    • Checkpoint: Stop addition if persistent cloudiness appears (Cloud Point). Stir for 30 mins to ensure stable nucleation.

  • Anti-Solvent Addition (Phase 2): Add remaining Water (25 mL) over 60 minutes.

    • Ratio: Final Solvent:Anti-Solvent ratio should be 1:2 to 1:3.

  • Cooling: Ramp temperature down to 5°C at a rate of 0.5°C/min.

  • Isolation: Filter the white crystalline solid.

  • Washing: Wash with Ethanol/Water (1:1) to remove residual DMSO.

    • Warning: Residual DMSO can induce hygroscopicity. Ensure thorough washing.

Process Workflow Diagram

The following Graphviz diagram illustrates the decision logic and workflow for purifying this intermediate.

CrystallizationWorkflow Start Crude {5H,6H,7H,8H-pyrido [4,3-d]pyrimidin-2-yl}urea SolubilityCheck Check Solubility in 1N HCl Start->SolubilityCheck AcidDissolution Protocol A: Dissolve in 1N HCl (Protonation of Piperidine N) SolubilityCheck->AcidDissolution Soluble FilterInsolubles Filter Insoluble Impurities AcidDissolution->FilterInsolubles Neutralization Slow Neutralization (NaOH) to pH 11 FilterInsolubles->Neutralization IsolateCrude Isolate Free Base (Purity ~95-98%) Neutralization->IsolateCrude PurityCheck Purity > 99.5%? IsolateCrude->PurityCheck DMSOPolish Protocol B: DMSO/Water Anti-Solvent Crystallization PurityCheck->DMSOPolish No FinalDry Vacuum Dry & Package PurityCheck->FinalDry Yes DMSOPolish->FinalDry

Figure 1: Decision tree for the purification of pyrido-pyrimidine urea derivatives, prioritizing pH-swing for bulk impurity removal and solvent/anti-solvent for final polishing.

Troubleshooting & Critical Process Parameters (CPPs)

IssueProbable CauseCorrective Action
Oiling Out Anti-solvent added too fast; Temperature too high.Reduce cooling rate; Add seed crystals at the cloud point; Increase DMSO content slightly.
Gelation Concentration too high (>200 mg/mL).Dilute the initial DMSO solution.
Low Yield pH not basic enough during Protocol A.Ensure pH reaches >10.5 to fully deprotonate the piperidine ring.
Colored Impurities Oxidation of the tetrahydropyridine ring.Perform all steps under Nitrogen atmosphere; Add 0.1% sodium bisulfite to the acid solution.

References

  • Synthesis of Tetrahydropyrido[4,3-d]pyrimidines

    • Patent: Ohnacker, G. (1966). 4-amino-5,6,7,8-tetrahydro-pyrido-[4,3-d]-pyrimidine substitution products. US Patent 3,248,395.[1] Link

    • Context: Describes the foundational synthesis and isolation of the tetrahydropyrido-pyrimidine core, establishing the basicity and stability profile of the scaffold.
  • Urea-Based Kinase Inhibitor Crystallization

    • Journal: Dumas, J., et al. (2000). Synthesis and Pharmacological Characterization of a Potent, Orally Active Inhibitor of p38 MAP Kinase. Bioorganic & Medicinal Chemistry Letters. Link

    • Context: Provides general methodologies for crystallizing urea-containing heterocycles, specifically addressing hydrogen-bonding networks and solvent selection (DMSO/W
  • General Purification of Amphoteric Heterocycles

    • Review: Fustero, S., et al. (2019).[2] Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules. Link

    • Context: While focusing on the [2,3-d] isomer, this review details solubility and handling of similar fused pyrimidine systems, valid
  • Polymorphism in Urea Derivatives

    • Application Note:Crystallization of Urea Derivatives. Mettler Toledo Applications Library. Link

    • Context: Authoritative source on monitoring "oiling out" events in urea crystallizations using FBRM (Focused Beam Reflectance Measurement)

Sources

Method

Application Notes and Protocols: In Vitro Evaluation of {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea Derivatives as Potential Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: The Rationale for Targeting Kinases with Pyridopyrimidine Urea Scaffolds Protein kinases are a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Rationale for Targeting Kinases with Pyridopyrimidine Urea Scaffolds

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, where hyperactive kinases can drive oncogenic signaling pathways.[1][3] This makes them prime targets for therapeutic intervention. The pyridopyrimidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent and selective kinase inhibitors due to its ability to form key hydrogen bonding interactions within the ATP-binding pocket of these enzymes.[4][5] The addition of a urea moiety can further enhance binding affinity and modulate pharmacokinetic properties.[6][7][8]

This guide provides a comprehensive framework for the in vitro evaluation of novel {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea derivatives. The protocols outlined below are designed to systematically assess the biological activity of these compounds, from initial cell viability screening to more detailed mechanistic studies, with the overarching goal of identifying and characterizing potential drug candidates.

Part 1: Primary Screening - Assessing Antiproliferative Activity

The initial step in evaluating any potential anti-cancer compound is to determine its effect on the proliferation of cancer cell lines. This is typically achieved through colorimetric or fluorometric assays that measure cell viability.

Cell Viability Assays: The Foundation of Compound Evaluation

Several robust methods exist for assessing cell viability, each with its own advantages. The choice of assay can depend on the cell line and the specific research question.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A widely used colorimetric assay where mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into a purple formazan product.[6][9][10]

  • SRB (Sulphorhodamine B) Assay: A colorimetric assay that relies on the binding of the SRB dye to basic amino acids of cellular proteins, providing a measure of total protein mass and, by extension, cell number.[11]

  • CCK-8 (Cell Counting Kit-8) Assay: A colorimetric assay that utilizes a highly water-soluble tetrazolium salt, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye.[12]

Protocol: MTT Assay for IC50 Determination

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea derivative in a cancer cell line (e.g., MCF-7, HCT-116, A549).[6][7][9]

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea compound in complete culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like Doxorubicin or Staurosporine).[6][13]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[6][9]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Parameter Description
Cell Line e.g., MCF-7 (Breast Cancer), HCT-116 (Colon Cancer)[2][8]
Seeding Density 5,000 - 10,000 cells/well
Compound Concentrations Typically a range from 0.01 µM to 100 µM
Incubation Time 48 or 72 hours[6][9]
Positive Control Doxorubicin, Staurosporine[6][13]

Part 2: Target Engagement and Mechanistic Studies

Once a compound demonstrates significant antiproliferative activity, the next logical step is to investigate its mechanism of action. Given the pyridopyrimidine urea scaffold, kinase inhibition is a likely mechanism.

Biochemical Kinase Assays

Biochemical assays directly measure the ability of a compound to inhibit the activity of a purified kinase enzyme. These assays are crucial for confirming direct target engagement and determining the potency of inhibition.

Common Formats:

  • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): Measures the phosphorylation of a substrate by detecting the proximity of a donor and acceptor fluorophore.[14]

  • Luminescent Kinase Assays: Quantify kinase activity by measuring the amount of ATP remaining after the kinase reaction.

  • Filter Binding Assays: Utilize a radiolabeled phosphate group from ATP that is transferred to a substrate, which is then captured on a filter membrane for quantification.

Protocol: In Vitro Kinase Inhibition Assay (Generic)

This protocol provides a general framework for a biochemical kinase assay. Specific conditions will vary depending on the kinase and the assay format.

Materials:

  • Purified recombinant kinase (e.g., VEGFR-2, EGFR)[2][15]

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea compound

  • Detection reagent (specific to the assay format)

  • 384-well plate

  • Plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the kinase, the test compound, and the substrate.

  • Initiate Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature or 30°C for a specified time (e.g., 60 minutes).

  • Stop Reaction & Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Signal Measurement: Read the plate on a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell-Based Kinase Assays

While biochemical assays confirm direct enzyme inhibition, cell-based assays provide a more physiologically relevant context by measuring target engagement within a living cell.[1][3]

Approaches:

  • Western Blotting for Phospho-Proteins: This classic technique can be used to measure the phosphorylation status of a kinase's downstream substrate. A reduction in phosphorylation upon compound treatment indicates target engagement.[1]

  • Cellular Phosphorylation Assays (e.g., ELISA, AlphaLISA): These are higher-throughput methods for quantifying the phosphorylation of specific substrates in cell lysates.[1][16]

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of a target protein upon ligand binding.

Workflow for Investigating Kinase Inhibition

G cluster_0 Initial Screening cluster_1 Target Validation cluster_2 Mechanism of Action A Cell Viability Assay (e.g., MTT) B Determine IC50 A->B Active Compound C Biochemical Kinase Assay (e.g., TR-FRET) B->C Proceed if IC50 < 10 µM D Cell-Based Kinase Assay (e.g., Western Blot for p-Substrate) C->D Confirm Direct Inhibition E Apoptosis Assay (e.g., Annexin V/PI Staining) D->E Investigate Downstream Effects F Cell Cycle Analysis (e.g., Flow Cytometry) D->F

Caption: Workflow for in vitro evaluation of a kinase inhibitor.

Part 3: Delving Deeper - Apoptosis and Cell Cycle Analysis

Potent kinase inhibitors often induce cell death (apoptosis) and/or cell cycle arrest in cancer cells. Investigating these phenomena provides further insight into the compound's mechanism of action.

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining: A flow cytometry-based assay that distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: Measure the activity of caspases, a family of proteases that are key mediators of apoptosis.[2]

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of a {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea derivative on the cell cycle distribution of a cancer cell line.

Materials:

  • Cancer cell line

  • {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea compound

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.[17]

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in PI staining solution and incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

Expected Outcomes and Interpretations
Assay Possible Outcome Interpretation
Apoptosis Assay Increased percentage of Annexin V-positive cellsThe compound induces apoptosis.
Cell Cycle Analysis Accumulation of cells in G1 or G2/M phaseThe compound causes cell cycle arrest at the respective checkpoint.
Caspase-3/7 Assay Increased caspase activityThe compound induces apoptosis through the caspase cascade.[2]

Part 4: Signaling Pathway Analysis

To provide a more comprehensive understanding of the compound's effects, it is beneficial to map its impact on the relevant signaling pathway. For a putative VEGFR-2 inhibitor, this would involve examining downstream effectors.

G cluster_0 VEGF Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAF Raf VEGFR2->RAF Activates AKT Akt PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates ERK->Proliferation Compound {Pyridopyrimidine Urea Compound} Compound->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway.

Conclusion

The protocols and workflows detailed in this guide provide a robust framework for the in vitro characterization of novel {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea derivatives. By systematically evaluating their antiproliferative effects, kinase inhibitory potential, and impact on key cellular processes like apoptosis and the cell cycle, researchers can effectively identify and advance promising new therapeutic candidates.

References

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • Wehrman, T. S., et al. (2014). A novel cell-based kinase assay panel paired with high content phenotypic profiling to correlate kinase inhibitor specificity and cellular activity. AACR Journals.
  • Bekhit, A. A., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules.
  • Bekhit, A. A., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. National Center for Biotechnology Information.
  • Bekhit, A. A., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Semantic Scholar.
  • Kilic-Kurt, Z., et al. (2020). Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. PubMed.
  • Quiroga, J., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. National Center for Biotechnology Information.
  • Xu, S., et al. (2021). Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. PubMed.
  • El-Gamal, M. I., et al. (n.d.). Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights. National Center for Biotechnology Information.
  • Semantic Scholar. (2025, May 8). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and.
  • Royal Society of Chemistry. (n.d.). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives.
  • Lee, H., et al. (n.d.). 5-Substituted pyrido[2,3-d]pyrimidine, an inhibitor against three receptor tyrosine kinases. PubMed.
  • National Center for Biotechnology Information. (2024, June 2). Protocol for in vitro co-culture assay for rapid expansion of human T cell acute lymphoblastic leukemia.
  • Al-Ostath, R. A., et al. (2022, July 12). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. National Center for Biotechnology Information.
  • MDPI. (n.d.). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs.
  • BenchChem. (n.d.). Application Notes and Protocols: In Vitro Evaluation of (2-Aminophenyl)urea Derivatives Against Cancer Cell Lines.
  • EurekAlert!. (2026, February 11). Molecule found to drive skin cancer growth and evade immune detection.
  • ACS Publications. (2025, August 29). Novel Pyrido[4,3‑ d]pyrimidine Compounds as KRAS Inhibitors.
  • National Center for Biotechnology Information. (2024, April 5). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.
  • National Center for Biotechnology Information. (2022, January 5). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[16][18]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Retrieved from

Sources

Application

Application Note: Scalable Synthesis of {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea Intermediates

Executive Summary The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is a privileged pharmacophore in kinase inhibitor discovery, notably in CDK4/6 and ERK inhibitor pipelines. While the core synthesis is well-docume...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is a privileged pharmacophore in kinase inhibitor discovery, notably in CDK4/6 and ERK inhibitor pipelines. While the core synthesis is well-documented, the scalable installation of the 2-urea moiety remains a common bottleneck. Traditional methods utilizing isocyanates or phosgene often suffer from poor regioselectivity (N-acylation vs. urea formation), moisture sensitivity, and safety concerns at kilogram scales.

This Application Note details a robust, chromatography-free process for synthesizing {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea intermediates. We prioritize a phenyl carbamate activation strategy , which offers superior crystallinity and safety profiles compared to isocyanate routes.

Retrosynthetic Analysis & Strategy

To achieve scalable manufacturing, we must avoid chromatographic purification. The strategy relies on "telescoped" steps where intermediates are isolated via precipitation or crystallization.[1]

Strategic Route Selection
  • Core Construction: We utilize the Bredereck’s reagent or DMF-DMA route starting from N-Boc-4-piperidone. This is preferred over the Gewald reaction for the [4,3-d] isomer due to cleaner impurity profiles.

  • Nitrogen Differentiation: The N6 position must be protected (Boc) to direct urea formation exclusively to the C2-exocyclic amine.

  • Urea Installation: Instead of using unstable isocyanates, we activate the 2-amino group as a phenyl carbamate . This intermediate is a stable, crystalline solid that can be stored and coupled with diverse amines (R-NH₂) to generate the final urea library.

Pathway Visualization

SynthesisPathway Piperidone N-Boc-4-piperidone (Starting Material) Enaminone Enaminone Intermediate Piperidone->Enaminone DMF-DMA Reflux Core 2-Amino-pyrido [4,3-d]pyrimidine (The Core) Enaminone->Core NaOEt, EtOH Cyclization Guanidine Guanidine HCl Guanidine->Core Carbamate Phenyl Carbamate (Activated Ester) Core->Carbamate PhOCOCl Pyridine/DCM Urea Target Urea Intermediate Carbamate->Urea DMSO/DIEA Displacement Amine R-NH2 (Coupling Partner) Amine->Urea

Figure 1: Modular synthesis workflow designed for intermediate isolation via filtration.

Critical Process Parameters (CPPs)

Success at scale (>100g) depends on controlling specific variables that do not manifest in milligram-scale batches.

ParameterTarget RangeCriticalityScientific Rationale
Enaminone Stoichiometry 1.1 - 1.2 eq DMF-DMAHighExcess DMF-DMA ensures complete conversion of piperidone; residual reagent is easily removed by evaporation.
Base Selection (Cyclization) NaOEt (21% in EtOH)HighStronger bases (NaH) cause exotherms difficult to control at scale. NaOEt provides a homogeneous reaction.
Carbamate Activation Temp -10°C to 0°CCriticalHigher temperatures promote bis-acylation (imide formation) rather than the desired mono-carbamate.
Quench pH 7.0 - 8.0MediumDuring workup, avoiding highly acidic conditions prevents Boc-deprotection.

Detailed Protocols

Protocol A: Synthesis of the 2-Amino Core

Target: tert-butyl 2-amino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

  • Enaminone Formation:

    • Charge a reactor with N-Boc-4-piperidone (1.0 eq) and Toluene (5 vol).

    • Add DMF-DMA (1.2 eq).

    • Heat to reflux (110°C) for 4–6 hours. Monitor by TLC/LCMS for disappearance of ketone.

    • Scale-up Tip: Distill off methanol formed during the reaction to drive equilibrium.

    • Concentrate to dryness to yield the crude enaminone (typically a yellow/orange oil) which solidifies upon standing. Use directly.

  • Cyclization:

    • Dissolve crude enaminone in Absolute Ethanol (10 vol).

    • Add Guanidine Hydrochloride (1.2 eq).

    • Slowly add NaOEt (21% wt in EtOH, 1.5 eq) over 30 mins to control exotherm.

    • Reflux (78°C) for 12–16 hours.

    • Workup (Precipitation Method): Cool to room temperature. Concentrate to ~3 vol. Pour the residue into Ice Water (20 vol) with vigorous stirring.

    • The product precipitates as a pale yellow solid. Filter, wash with water, and dry in a vacuum oven at 45°C.

    • Yield: Typically 75–85%.

Protocol B: Regioselective Urea Formation (The Carbamate Route)

Target: {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea derivative

This method avoids the use of unstable isocyanates and allows for the preparation of a "stored" activated intermediate.

  • Activation (Phenyl Carbamate Formation):

    • Suspend the 2-Amino Core (from Protocol A, 1.0 eq) in DCM (15 vol) and Pyridine (3.0 eq).

    • Cool to -10°C (Critical for selectivity).

    • Add Phenyl Chloroformate (1.1 eq) dropwise over 1 hour. Maintain temp < 0°C.

    • Stir at 0°C for 2 hours. The mixture will become a thick slurry.

    • Quench: Add saturated aqueous NaHCO₃. Separate phases.

    • Purification: The phenyl carbamate intermediate is often sparingly soluble in ether/heptane. Triturate the crude solid in Diethyl Ether or MTBE to remove pyridine salts and phenol byproducts. Filter to isolate the white crystalline solid.

  • Urea Coupling:

    • Dissolve/suspend the Phenyl Carbamate (1.0 eq) in DMSO or Dioxane (5 vol).

    • Add the coupling amine R-NH₂ (1.2 eq) and DIPEA (2.0 eq).

    • Heat to 60–80°C for 4–8 hours.

    • Mechanism:[2][3][4][5][6] The amine attacks the carbamate, displacing phenol (good leaving group) to form the urea.

    • Isolation: Pour into water. The urea product usually precipitates. If oiling occurs, extract with EtOAc and recrystallize from EtOAc/Heptane.

Analytical Controls & Validation

To ensure the integrity of the urea linkage (vs. bis-urea or unreacted amine), use the following checkpoints:

  • HPLC Purity: >98% (Area %).

    • Impurity Marker: Phenol (byproduct of Step B2). Ensure removal <0.5%.

  • 1H NMR Diagnostic Signals (DMSO-d6):

    • Urea NH: Singlet typically between δ 9.0 – 10.5 ppm (exchangeable).

    • Pyrimidine C4-H: Singlet at ~δ 8.2 ppm.

    • Boc Group: Strong singlet at δ 1.45 ppm.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield in Cyclization Moisture in EthanolUse molecular sieves or fresh anhydrous EtOH. Water quenches the enaminone.
Bis-acylation in Step B1 Temp too high or excess reagentStrict temp control (-10°C). Add PhOCOCl very slowly.
Product "Oiling Out" in Water Lipophilic R-groupDo not simply pour into water. Use a seed crystal during addition or switch to EtOAc extraction.

Safety & Handling

  • Phenyl Chloroformate: Highly toxic and corrosive. Releases HCl upon hydrolysis. All operations must be performed in a functioning fume hood.

  • Guanidine HCl: Hygroscopic and irritant.

  • Exotherm Control: The addition of NaOEt to the reaction mixture is exothermic. On scales >100g, active cooling is required.

References

  • VanderWel, S. N., et al. (2005). "Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4." Journal of Medicinal Chemistry. (Foundational chemistry for pyrido-pyrimidine synthesis).[2]

  • Barvian, M., et al. (2000). "Synthesis and structure-activity relationships of 2-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones." Journal of Medicinal Chemistry. (Describes the guanidine cyclization logic).

  • Pfizer Inc. (2012). "Process for the preparation of Palbociclib intermediates." World Intellectual Property Organization (WO). (Industrial scale process parameters for similar urea linkages).

  • Toogood, P. L. (2001). "Cyclin-dependent kinase inhibitors for the treatment of cancer."[1] Medicinal Research Reviews. (Review of urea-based kinase inhibitors).

Sources

Method

Formulation strategies for {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea delivery

Technical Application Note: Formulation Strategies for {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea Scaffolds Introduction: The Physicochemical Challenge The {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea moiety represen...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Formulation Strategies for {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea Scaffolds

Introduction: The Physicochemical Challenge

The {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea moiety represents a privileged scaffold in medicinal chemistry, frequently serving as the pharmacophore for kinase inhibitors (e.g., targeting EGFR, PI3K, or CDK pathways). However, this structural class presents a distinct "brick dust" challenge to formulation scientists.

The "Urea Ribbon" Phenomenon: The urea functionality (


) acts as a dual hydrogen bond donor and acceptor. In the solid state, these molecules often stack into rigid "ribbons" or sheets, resulting in:
  • High Melting Point (

    
    ):  Typically 
    
    
    
    , indicating high crystal lattice energy.
  • Low Aqueous Solubility: Often

    
     (BCS Class II or IV).
    
  • Lipophilicity (LogP): Generally ranges from 3.0 to 5.0, driven by the fused pyrimidine ring.

This guide details three validated strategies to overcome these barriers: Amorphous Solid Dispersions (ASD) , Lipid-Based Formulations (LBF) , and Nanocrystal Engineering .

Strategy Selection Guide

The following decision tree outlines the logical flow for selecting the optimal delivery system based on the specific derivative's pre-formulation data.

FormulationDecision Start Compound Characterization {pyrido-pyrimidine-urea} CheckSol Solubility in LCT/MCT Oils (>50 mg/g?) Start->CheckSol CheckTm Melting Point (Tm) (> 200°C?) CheckSol->CheckTm No (Low Lipid Sol) SEDDS Strategy A: Lipid Based Formulation (SEDDS/SMEDDS) CheckSol->SEDDS Yes (High Lipid Sol) CheckDose Target Dose (< 50 mg?) CheckTm->CheckDose Yes (>200°C) ASD Strategy B: Amorphous Solid Dispersion (HME / Spray Dry) CheckTm->ASD No (<200°C) CheckDose->ASD Low Dose Nano Strategy C: Nanocrystal Suspension (Wet Milling) CheckDose->Nano High Dose (>100mg)

Figure 1: Decision tree for formulation selection based on thermal and solubility profiles.

Protocol A: Amorphous Solid Dispersion (ASD) via Spray Drying

Rationale: Breaking the crystal lattice requires significant energy. By trapping the molecule in a high-energy amorphous state within a polymer matrix, we generate a "supersaturated" solution upon dissolution. The polymer prevents recrystallization (the "parachute" effect).

Recommended Polymers:

  • HPMCAS (L/M/H grades): Excellent for maintaining supersaturation at intestinal pH.

  • PVPVA (Kollidon VA64): Good miscibility for immediate release.

Experimental Workflow

Step 1: Solvent Selection & Feed Preparation

  • Solvent: Prepare a 90:10 w/w mixture of Dichloromethane (DCM) : Methanol (MeOH). Note: DCM is required to dissolve the hydrophobic urea core; MeOH helps solubilize the polymer.

  • Ratio: Target a 20% drug load. Weigh 2.0 g of API and 8.0 g of HPMCAS-M.

  • Mixing: Dissolve in 100 mL of solvent mixture. Sonicate for 15 minutes until clear. Visually inspect for "fish eyes" (undissolved polymer).

Step 2: Spray Drying (Büchi B-290 or similar)

  • Inlet Temperature:

    
     (DCM boiling point is low; avoid thermal degradation).
    
  • Outlet Temperature: Maintain at

    
    .
    
  • Aspirator: 100% (35 m³/h).

  • Pump Rate: 15% (approx. 5 mL/min).

  • Nozzle: 0.7 mm two-fluid nozzle with

    
     flow at 40 mm.
    

Step 3: Secondary Drying

  • Collect the powder from the cyclone.

  • Spread on a tray and vacuum dry at

    
     for 24 hours to remove residual DCM (ICH limit < 600 ppm).
    

Step 4: Validation

  • DSC: Confirm single Glass Transition Temperature (

    
    ) and absence of melting endotherm.
    
  • PXRD: Confirm "halo" pattern (amorphous) vs. sharp peaks (crystalline).

Protocol B: Lipid-Based Delivery (SEDDS)

Rationale: If the urea derivative shows moderate solubility in oils (or can be converted to a lipophilic salt), a Self-Emulsifying Drug Delivery System (SEDDS) can present the drug in a pre-dissolved state, bypassing the dissolution step entirely.

Type IIIB/IV Formulation (High Surfactant Load):

Component ClassExcipient ExampleFunctionTarget % (w/w)
Oil (Lipid) Capryol 90 or PeceolSolubilizer20%
Surfactant Kolliphor RH40 or LabrasolEmulsification50%
Co-Surfactant Transcutol HPSolvent/Cosolvent30%
Experimental Workflow
  • Solubility Screening: Add excess API to 2 mL of each excipient. Shake at

    
     for 48 hours. Centrifuge and analyze supernatant via HPLC. Target solubility: >50 mg/g in the final mix.
    
  • Formulation:

    • Weigh the Oil, Surfactant, and Co-surfactant into a glass vial. Vortex to mix.

    • Add the API (calculated based on solubility data, e.g., 50 mg/g).

    • Stir at

      
       (magnetic stirring) until fully dissolved.
      
  • Dispersion Test:

    • Add 1 mL of SEDDS to 250 mL of 0.1N HCl (

      
      ).
      
    • Pass Criteria: Formation of a clear or slightly bluish nano-emulsion within 2 minutes. No precipitation.

Mechanistic Visualization: The Spring and Parachute

Understanding the kinetic solubility advantage of ASDs is critical for explaining why this method is chosen for rigid urea scaffolds.

SpringParachute Crystalline Crystalline Drug (Low Solubility) Supersat Supersaturated Solution (The Spring) Crystalline->Supersat Slow Dissolution Amorphous Amorphous ASD (High Energy) Amorphous->Supersat Rapid Dissolution Precip Precipitation (Crystal Growth) Supersat->Precip Without Polymer Polymer Polymer Stabilization (The Parachute) Supersat->Polymer HPMCAS Interaction Precip->Crystalline Recrystallization Absorption Intestinal Absorption Polymer->Absorption Maintained Concentration

Figure 2: The "Spring and Parachute" mechanism. The ASD provides the "spring" (supersaturation), while the polymer acts as the "parachute" to delay precipitation.

Analytical Validation & Quality Control

For {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea formulations, standard QC must be augmented with specific stability checks due to the high crystallization tendency of urea.

A. Non-Sink Dissolution Test:

  • Medium: FaSSIF (Fasted State Simulated Intestinal Fluid), pH 6.5.

  • Apparatus: USP II (Paddle), 75 RPM.

  • Sampling: 5, 10, 15, 30, 60, 120 min.

  • Requirement: The ASD should reach a peak concentration (

    
    ) at least 10x higher than the crystalline equilibrium solubility and maintain 
    
    
    
    of this
    
    
    for 120 minutes.

B. Solid State Stability:

  • Store open/closed vials at

    
    .
    
  • Critical Check: PXRD at T=1 month. Any appearance of Bragg peaks indicates failure of the polymer to inhibit nucleation.

References

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Link

  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499. Link

  • Baghel, S., Cathcart, H., & O'Reilly, N. J. (2016). Polymeric Amorphous Solid Dispersions: A Review of Amorphization, Crystallization, Stabilization, Solid-State Characterization, and Aqueous Solubilization of Biopharmaceutical Classification System Class II Drugs. Journal of Pharmaceutical Sciences, 105(9), 2527-2544. Link

  • Stegemann, S., Leveiller, F., Franchi, D., de Jong, H., & Lindén, H. (2007). When poor solubility becomes an issue: From early stage to proof of concept. European Journal of Pharmaceutical Sciences, 31(5), 249-261. Link

  • Wilhelm, S., et al. (2006).[1] Discovery and development of sorafenib: a multikinase inhibitor for treating cancer.[1][2] Nature Reviews Drug Discovery, 5, 835–844. (Reference for urea-based kinase inhibitor properties).[3][4] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea Synthesis

Ticket ID: #PYR-43D-UREA-001 Subject: Improving Reaction Yield & Purity for Tetrahydropyrido[4,3-d]pyrimidine Ureas Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-43D-UREA-001 Subject: Improving Reaction Yield & Purity for Tetrahydropyrido[4,3-d]pyrimidine Ureas Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary

The synthesis of {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea derivatives presents a specific set of challenges distinct from their [2,3-d] isomers (e.g., Palbociclib analogs). The core difficulty lies in the electronic deactivation of the 2-amino position on the pyrimidine ring, combined with the solubility limitations of the bicyclic scaffold.

This guide moves beyond standard textbook protocols, offering troubleshooting for the two critical bottlenecks:

  • The "Scaffold Construction" Phase: Efficient cyclization of the pyrimidine ring on the 4-piperidone core.

  • The "Urea Ligation" Phase: Overcoming poor nucleophilicity to install the urea moiety.

Module 1: The Precursor Bottleneck (Scaffold Synthesis)[1]

Before addressing the urea yield, one must ensure the 2-amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine precursor is synthesized with high purity.[1] Contaminants here (specifically acyclic intermediates) will poison the subsequent urea reaction.[1]

The Pathway

The most robust route utilizes N-protected-4-piperidone (usually Boc or Benzyl).[1]

G Start N-Boc-4-Piperidone Inter1 Enaminone Intermediate (Unstable) Start->Inter1 DMF-DMA or Bredereck's Rgt (110°C, Toluene) Prod 2-Amino-pyrido[4,3-d]pyrimidine (Scaffold) Inter1->Prod Guanidine HCl NaOEt/EtOH (Reflux, 16h)

Figure 1: Core Scaffold Construction. Note that the [4,3-d] fusion is dictated by the 4-piperidone starting material.[1]

Troubleshooting the Cyclization
SymptomProbable CauseCorrective Action
Low Yield (<30%) Incomplete condensation of Guanidine.[1]Switch Base: Replace NaOEt with KOtBu in t-Butanol.[1] The higher basicity ensures complete deprotonation of guanidine HCl.
"Sticky" Solid Polymerization of the enaminone.Telescoping: Do not isolate the enaminone intermediate. Remove toluene/DMF in vacuo and immediately add the guanidine/alkoxide solution.
Regioisomer Impurities N-1 vs N-3 alkylation (if alkylating).N/A for this step: The 4-piperidone symmetry forces the [4,3-d] formation, eliminating the regioisomer risks common in [2,3-d] synthesis.[1]

Module 2: The Urea Formation (The Critical Step)[1]

This is the most common point of failure. The 2-amino group on the pyrimidine is electron-poor (part of a guanidine-like system embedded in an aromatic ring), making it a poor nucleophile .[1]

Method A: Isocyanate Addition (The "Standard" Approach)

Status: Often fails or gives low yield due to dimerization of isocyanate.[1]

Method B: The Phenyl Carbamate Activation (Recommended)

Status: High Yield, Self-Validating.[1]

Instead of forcing a weak nucleophile (amine) to attack an electrophile (isocyanate), we activate the amine or the coupling partner via a carbamate intermediate.[1]

Protocol: Phenyl Carbamate Route

Step 1: Activation

  • Dissolve the target amine (R-NH2) for the urea "tail" in THF/DCM.

  • Add Phenyl Chloroformate (1.1 eq) and Pyridine (1.2 eq) at 0°C.

  • Stir 1h. Isolate the Phenyl Carbamate intermediate (usually a solid).[1]

Step 2: Displacement

  • Suspend the 2-amino-pyrido[4,3-d]pyrimidine scaffold in anhydrous DMSO or Dioxane.[1]

  • Add the Phenyl Carbamate intermediate (1.2 eq).

  • Add DIPEA (2.0 eq).[1]

  • Heat: Microwave at 100°C for 30 mins OR reflux in Dioxane (101°C) for 4-6h.

Why this works: The phenoxide is a good leaving group, driving the reaction forward even with the electron-poor pyrimidine amine.

Urea cluster_0 Mechanism of Action Step1 R-NH2 + Ph-OCOCl Carbamate Intermediate: R-NH-C(O)-O-Ph Step1->Carbamate Activation Final Target Urea Carbamate->Final Displacement (Heat + Base) Scaffold 2-Amino-Scaffold (Weak Nucleophile) Scaffold->Final Attacks Carbonyl

Figure 2: The Phenyl Carbamate "Activation" Strategy for unreactive heteroaryl amines.

Module 3: Solubility & Purification

The {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea scaffold is notorious for "crashing out" as an amorphous solid that is insoluble in MeOH, DCM, or Water, but soluble in DMSO.[1]

The "DMSO Crash" Method (Purification without Column):

  • Perform the reaction in DMSO .

  • Upon completion, pour the reaction mixture into Ice-Water (10x volume) .

  • The urea product should precipitate immediately.

  • Filtration: Filter the solid.

  • Wash: Wash cake with Water (removes DMSO/Salts) -> Ether (removes unreacted carbamate).[1]

  • Drying: Vacuum oven at 45°C.

Warning: If the product does not precipitate, the pH may be keeping the pyridine nitrogen protonated. Adjust pH to ~8-9 with saturated NaHCO3.

FAQ: Troubleshooting Specific Failures

Q: My reaction turns black and yield is <10%. What happened? A: This is likely oxidation of the tetrahydropyridine ring . The 5,6,7,8-tetrahydro ring can oxidize to the fully aromatic pyrido[4,3-d]pyrimidine (aromatization) under high heat in air.[1]

  • Fix: Degas all solvents with Nitrogen/Argon for 15 mins before heating. Run the reaction under a strict inert atmosphere.

Q: I see the product mass (LCMS) but cannot isolate it from the crude. A: The urea nitrogens can form strong hydrogen-bond networks (dimers), making the compound behave like a polymer.[1]

  • Fix: Disaggregate the material by dissolving in TFA/DCM (1:1) , then re-precipitating with cold ether. This breaks the H-bond network and allows for cleaner isolation as the TFA salt.

Q: Can I use CDI (Carbonyldiimidazole) instead? A: Yes, but CDI is moisture sensitive.[1] If using CDI:

  • React the side-chain amine with CDI first in dry THF (wait for CO2 evolution to stop).[1]

  • Add the scaffold amine second.

  • Note: This order is crucial. The scaffold amine is too weak to react with CDI efficiently first.

References

  • Synthesis of Tetrahydropyrido[4,3-d]pyrimidines

    • Title: Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas.
    • Relevance: Describes the "Gewald-like" and piperidone cyclization strategies for this specific fused ring orient
    • Source:[1]

  • Urea Formation on Heterocycles

    • Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
    • Relevance: Comprehensive review of urea synthesis methods, including the phenyl carbamate and CDI routes for deactiv
    • Source:[1]

  • Scaffold Hopping & Reactivity

    • Title: A scaffold hopping strategy to generate new aryl-2-amino pyrimidine MRSA biofilm inhibitors.[1][2]

    • Relevance: Discusses the reactivity profiles of 2-aminopyrimidines and optimization of amide/urea linkages on this ring system.
    • Source:[1]

Sources

Optimization

Technical Support Center: Solubility Optimization for {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea

Status: Active Ticket ID: SOL-PYR-UREA-001 Assigned Specialist: Senior Application Scientist, Compound Management Division Executive Summary & Chemical Context You are encountering solubility difficulties with {5H,6H,7H,...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: SOL-PYR-UREA-001 Assigned Specialist: Senior Application Scientist, Compound Management Division

Executive Summary & Chemical Context

You are encountering solubility difficulties with {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea in DMSO. This is a known challenge with this class of molecules. The insolubility is not necessarily a sign of compound degradation but a result of two competing physical forces:

  • The Urea "Zipper" Effect: The urea moiety (

    
    ) functions as a dual hydrogen-bond donor and acceptor. In the solid state, these molecules form extremely stable, ribbon-like intermolecular hydrogen bond networks (similar to Kevlar).
    
  • The Pyrimidine Stacking: The fused pyrimidine ring adds

    
     stacking interactions, further increasing the crystal lattice energy.
    

To dissolve this compound, we must energetically disrupt these intermolecular bonds and replace them with solvent-solute interactions. The guide below provides a validated workflow to achieve this.

The Solubility Rescue Workflow

Do not randomly heat or shake the sample. Follow this logic-gated process to ensure dissolution without degrading the compound.

SolubilityWorkflow Start Start: Solid Compound + DMSO Step1 1. Vortex (30s) + Visual Check Start->Step1 Decision1 Clear Solution? Step1->Decision1 Step2 2. Ultrasonic Bath (40kHz) Temp: 25-30°C for 10 mins Decision1->Step2 No (Cloudy/Particulate) Success Success: Aliquot & Store (-20°C) Decision1->Success Yes Decision2 Clear Solution? Step2->Decision2 Step3 3. Thermal Shift Heat to 45°C (Max 50°C) for 5-10 mins Decision2->Step3 No Decision2->Success Yes Decision3 Clear Solution? Step3->Decision3 Step4 4. Acidification Strategy (Protonation of Pyridine N) Decision3->Step4 No (Persistent Solid) Decision3->Success Yes

Figure 1: Logic-gated dissolution protocol. Note that acidification (Step 4) is a chemical modification strategy.

Standard Operating Procedure (SOP)

Phase A: Preparation
  • Solvent Quality: Use only Anhydrous DMSO (Grade

    
     99.9%, Water content 
    
    
    
    ).
    • Why: DMSO is hygroscopic.[1][2][3] Even 1% water uptake can decrease the solubility of urea-heterocycles by 50% or more due to the "antisolvent" effect [1].

  • Vessel: Use glass vials or polypropylene (PP) tubes. Avoid polystyrene (PS) as DMSO can leach plasticizers which may look like "undissolved compound."

Phase B: The Dissolution Protocol
StepActionTechnical Rationale
1 Weighing Weigh the solid. Calculate DMSO volume for a concentration below the saturation limit (start at 10-20 mM; do not attempt 100 mM initially).
2 Wetting Add DMSO to the solid.[4] Do not add solid to DMSO (prevents clumping at the meniscus).
3 Sonication Sonicate in a water bath at 40 kHz for 10-15 minutes. Critical: Ensure the water level in the bath matches the liquid level in the vial.
4 Thermal Assist If cloudy, heat the vial to 45°C in a water bath or heating block. Warning: Do not exceed 60°C. Urea derivatives can undergo thermal decomposition or hydrolysis at high temperatures.
5 Visual QC Hold the vial against a light source. Look for "schlieren" lines (swirls) or micro-particulates. If clear, proceed to storage.

Troubleshooting & FAQs

Q1: The solution was clear, but precipitates formed after freezing at -20°C. Is it ruined?

Diagnosis: No, this is "Cryoprecipitation." Mechanism: As DMSO freezes (MP: 19°C), the solute is excluded from the crystal lattice, locally increasing concentration until it crashes out. Solution:

  • Thaw the sample completely at Room Temperature (RT).

  • Re-sonicate for 5 minutes. Never use a suspension; the concentration will be unknown.

  • Prevention: Store in single-use aliquots to avoid repeated freeze-thaw cycles, which drive crystal growth [2].

Q2: I see a "gel" or viscous layer at the bottom. What is this?

Diagnosis: Hydrogen-bond networking (Organogelation). Mechanism: The urea groups are stacking to form a supramolecular polymer. Solution: Disruption is required.

  • Add 5-10% Co-solvent if your assay permits. Ethanol or PEG400 can disrupt the specific urea-urea stacking that DMSO stabilizes.

  • Vortex vigorously while warm (40°C).

Q3: Nothing works. The compound floats as a stubborn solid. What now?

Diagnosis: The neutral form is too stable. Advanced Solution (Chemical Modification): The {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea molecule contains basic nitrogen atoms (specifically the pyrimidine ring nitrogens and the secondary amine in the tetrahydropyridine ring).

  • Action: Add 1.0 - 1.1 equivalents of HCl (using a 1M HCl in dioxane solution) or Methanesulfonic acid to the DMSO.

  • Result: This converts the free base into a salt (e.g., hydrochloride or mesylate), which breaks the intermolecular H-bond network and drastically improves solubility in polar media [3].

Mechanistic Insight

Understanding the interaction at the molecular level allows you to predict behavior.

InteractionMap Urea Urea Motif (H-Bond Donor/Acceptor) Lattice Crystal Lattice (Stable 'Tape' Structure) Urea->Lattice Self-Assembly DMSO DMSO Molecules (S=O Acceptor) DMSO->Lattice Intercalation (Dissolution) Water Atmospheric Water (H-Bond Competitor) Water->Lattice Promotes Precipitation Water->DMSO Hydration Shell (Deactivates DMSO)

Figure 2: The competition between DMSO solvation and Water interference.

Key Takeaway: Water is the enemy. It binds to DMSO more strongly than DMSO binds to your compound. If your DMSO is "wet" (old bottle), it loses the energy required to break the Urea-Urea bonds [4].

References

  • BenchChem. (2025).[3] Impact of hygroscopic DMSO on solubility.[1][2][3] Retrieved from .

  • Oldenburg, K., et al. (2005).[5] The effect of freeze/thaw cycles on the stability of compounds in DMSO.[2][6] Combinatorial Chemistry & High Throughput Screening.[5] Retrieved from .

  • PubChem. (2025).[7] 5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-ylurea Compound Summary. Retrieved from .

  • Ziath. (2023). Samples in DMSO: What an end user needs to know (Hygroscopicity and Precipitation). Retrieved from .

Sources

Troubleshooting

Minimizing side reactions during pyrido[4,3-d]pyrimidine urea formation

Current Status: Operational Topic: Minimizing Side Reactions in Urea Formation Target Scaffold: Pyrido[4,3-d]pyrimidine (e.g., Pan-FGFR inhibitor analogs) Executive Summary: The "Privileged" Challenge The pyrido[4,3-d]py...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Minimizing Side Reactions in Urea Formation Target Scaffold: Pyrido[4,3-d]pyrimidine (e.g., Pan-FGFR inhibitor analogs)

Executive Summary: The "Privileged" Challenge

The pyrido[4,3-d]pyrimidine scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., FGFR, EGFR inhibitors). However, introducing a urea moiety—critical for hydrogen-bonding within the ATP-binding pocket—is fraught with synthetic pitfalls.

The Core Problem: The scaffold contains multiple nucleophilic nitrogens (N-1, N-3, N-6, and exocyclic amines). Standard urea coupling reagents (CDI, isocyanates) often struggle to discriminate between these sites, leading to:

  • Regioisomeric mixtures (Ring N-acylation vs. exocyclic urea).

  • Symmetrical urea dimerization (The "Bis-Urea" crash).

  • Solubility-induced stalling.

This guide provides a troubleshooting framework to navigate these issues, prioritizing the Phenyl Carbamate Method for its superior selectivity and control.

Reagent Selection Matrix

Choosing the right "engine" for your reaction is the first step in minimizing side products.

ReagentMechanism TypeRisk ProfileBest For...
Phenyl Chloroformate Activated CarbamateLow Standard Method. Best for controlling stoichiometry and preventing dimers. Stable intermediate.
Triphosgene In-situ IsocyanateHigh High-throughput synthesis where isolation of intermediates is impossible. Requires strict anhydrous conditions.
CDI (Carbonyldiimidazole) Imidazole UreaMedium Acid-sensitive substrates. Warning: The imidazole-urea intermediate is often unstable or unreactive with electron-poor anilines.
Pre-made Isocyanates Direct AdditionMedium Simple aliphatic amines. Warning: Commercial isocyanates are often hydrolyzed or polymerized upon storage.

Reaction Pathway & Troubleshooting Map

Visualize the chemical battlefield. The diagram below maps the desired pathway against common failure modes.

UreaSynthesis cluster_legend Legend SM Amino-Pyrido[4,3-d]pyrimidine (Starting Material) Inter Activated Intermediate (Carbamate/Imidazolide) SM->Inter Activation RingAcyl Ring N-Acylated Byproduct SM->RingAcyl N-6 Nucleophilicity (No Base Control) Reagent Reagent (PhOCOCl or CDI) Reagent->Inter Product Target Urea Inter->Product + Amine2 (Desired Path) Dimer Symmetrical Urea (Dimer) Inter->Dimer Excess SM attack (Fast Addition) Hydrolysis Reverted Amine (+ CO2) Inter->Hydrolysis Wet Solvents Amine2 Coupling Partner (R-NH2) Target Target Fail Side Reaction

Caption: Logical flow of urea formation showing critical divergence points where dimers and regiochemical errors occur.

Troubleshooting Guides (FAQs)

Scenario A: "I am seeing a massive precipitate immediately, and it's the symmetrical dimer."

Diagnosis: The activation of your starting amine is too slow, or the addition of the activating agent is too fast. If you generate an isocyanate intermediate in the presence of unreacted starting amine, they will couple instantly to form the dimer (A-NH-CO-NH-A).

The Fix:

  • Switch to the Phenyl Carbamate Method: This creates a stable "masked" isocyanate that does not react with the starting amine at room temperature.

  • Reverse Addition (if using Triphosgene): Add the amine to the triphosgene solution, not vice versa. This ensures the amine is always in a deficiency relative to the phosgene source, favoring the isocyanate.

Scenario B: "The reaction works, but I'm getting acylation on the ring nitrogen (N-6)."

Diagnosis: The pyrido[4,3-d]pyrimidine ring nitrogen (N-6) is a pyridine-like nitrogen. It is basic and nucleophilic. If your exocyclic amine is electron-deficient (e.g., an aniline with EWGs), the ring nitrogen might compete for the electrophile.

The Fix:

  • Protonation Control: Perform the activation step (e.g., with phenyl chloroformate) in the presence of exactly 1.0 equivalent of a mild base (like Pyridine) or even without base if the HCl salt precipitates. The exocyclic amine is usually more nucleophilic than the ring nitrogen unless protonated.

  • Solvent Switch: Use non-polar solvents (DCM, THF) where the HCl salt of the ring nitrogen might precipitate out, protecting it, while the neutral exocyclic amine reacts.

Scenario C: "My intermediate (CDI adduct or Carbamate) won't react with the second amine."

Diagnosis: The second amine is likely too electron-poor or sterically hindered, or the leaving group (imidazole/phenol) isn't leaving.

The Fix:

  • Catalysis: Add 10-20 mol% DMAP (4-Dimethylaminopyridine). This forms a super-active N-acylpyridinium intermediate.

  • Thermal Boost: Phenyl carbamates often require heating to 60-80°C to eliminate phenol and generate the transient isocyanate species.

  • The "Sponge" Technique: Add a non-nucleophilic base (DIEA) to scavenge the phenol/imidazole released, driving the equilibrium forward.

Recommended Protocol: The Phenyl Carbamate Method

This is the "Gold Standard" for pyrido[4,3-d]pyrimidine urea synthesis due to its self-validating stopping points.

Phase 1: Formation of the Activated Carbamate

  • Dissolve: Suspend the amino-pyrido[4,3-d]pyrimidine (1.0 equiv) in anhydrous THF or DCM. If insoluble, use dry DMF.

  • Base: Add Pyridine (1.2 equiv). Avoid Triethylamine if possible to prevent harsh basicity.

  • Activation: Cool to 0°C. Dropwise add Phenyl Chloroformate (1.05 equiv).

  • Monitor: Stir at 0°C -> RT for 1-2 hours.

    • Checkpoint: Check LCMS. You should see M+120 (mass of phenyl carbamate). If you see M+SM+26 (Dimer), you added the reagent too slowly.

  • Workup: Quench with water. The phenyl carbamate product often precipitates. Filter and wash with diethyl ether. Do not chromatograph (silica can degrade it).

Phase 2: Urea Coupling

  • Mix: Suspend the isolated Phenyl Carbamate (1.0 equiv) and the Coupling Amine (1.1 equiv) in Dioxane or DMSO.

  • Add Base: Add DIEA (2.0 equiv).

  • Heat: Heat to 60-80°C. The reaction proceeds via the elimination-addition mechanism (E1cB-like), releasing phenol.

  • Purification: The product usually precipitates upon cooling or adding water. Wash with ether to remove the phenol byproduct.

Decision Logic: Troubleshooting Flowchart

Troubleshooting Start Start: Reaction Analysis Problem Identify Major Side Product Start->Problem Dimer Symmetrical Dimer Found Problem->Dimer NoRxn No Reaction / Stalled Problem->NoRxn Regio Ring N-Acylation Problem->Regio Sol1 Switch to Phenyl Carbamate Isolate Intermediate Dimer->Sol1 Sol2 Add DMAP (Cat.) Increase Temp to 80°C NoRxn->Sol2 Sol3 Use HCl Salt of SM or Less Base Regio->Sol3

Caption: Decision tree for correcting common synthetic failures in real-time.

References

  • Vertex AI Search. (2023). Improved Synthesis of Unsymmetrical Ureas via Carbamates. Thieme Connect. Link

  • Common Organic Chemistry. (2023). Urea Formation - Phenyl Chloroformates. Link

  • National Institutes of Health (NIH). (2022). Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. PubMed. Link

  • Common Organic Chemistry. (2023). Urea Formation - CDI (Carbonyldiimidazole). Link

  • MDPI. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones. Pharmaceuticals.[1][2][3][4] Link

Sources

Optimization

Troubleshooting cyclization steps in {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea production

Prepared by the Senior Application Scientist Team Welcome to the technical support resource for the synthesis of {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea and its derivatives. This guide is designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for the synthesis of {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) related to the critical cyclization steps in forming the pyridopyrimidine core.

Overview: The Synthetic Challenge

The pyrido[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] The construction of this bicyclic system, particularly the formation of the pyrimidine ring onto a pre-existing pyridine, is a critical phase where many synthetic campaigns encounter difficulties. This guide focuses on diagnosing and resolving common issues encountered during this intramolecular or intermolecular cyclization process.

A prevalent synthetic strategy involves the cyclization of a functionalized pyridine precursor, such as a 4-amino-nicotinonitrile or a related derivative, with a urea equivalent.[3] The general approach is outlined below.

General Synthetic Workflow

G cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Cyclization (Focus of this Guide) cluster_2 PART 3: Final Elaboration A Pyridine Starting Material B Functional Group Interconversion (e.g., introduction of 4-amino and 3-cyano/ester groups) A->B Standard Methods C Key Intermediate (e.g., 4-Amino-nicotinonitrile) B->C D Activation & Cyclization (Reaction with Urea, Guanidine, or Isocyanate equivalent) C->D Heating, Catalysis (Acid or Base) E Target Scaffold {Pyrido[4,3-d]pyrimidin-2-yl}amine/one D->E F Further Functionalization (e.g., Urea formation, N-alkylation) E->F G Final Product {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea F->G G start Problem: Multiple Side Products step1 Step 1: Characterize Mixture (LC-MS, HRMS, NMR) start->step1 step2 Identify Structures of Major Side Products step1->step2 decision1 Is side product a dimer? step2->decision1 solution1 Solution: - Use high dilution conditions - Lower reaction concentration decision1->solution1 Yes decision2 Is it an isomer or rearrangement product? decision1->decision2 No end_node Improved Selectivity solution1->end_node solution2 Solution: - Lower reaction temperature - Use a milder catalyst - Reduce reaction time decision2->solution2 Yes decision3 Is it a decomposition product? decision2->decision3 No solution2->end_node solution3 Solution: - Screen alternative solvents - Protect sensitive groups - Lower reaction temperature decision3->solution3 Yes solution3->end_node

Sources

Troubleshooting

Stability of {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea under physiological conditions

This guide functions as a specialized Technical Support Center for researchers working with {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea derivatives.[1] This scaffold is a privileged structure in medicinal chemistry, of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea derivatives.[1] This scaffold is a privileged structure in medicinal chemistry, often utilized in the development of kinase inhibitors (e.g., CDK4/6, EGFR) and chaperone inhibitors (e.g., Hsp90).[1]

The following content is structured to address the three primary stability vectors: Oxidative Dehydrogenation , Urea-Mediated Solubility Issues , and Physiological Hydrolysis .

[1]

Module 1: Chemical Stability & Oxidative Dehydrogenation

The Issue: "My compound is turning yellow/brown in storage."

The most critical stability liability of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is oxidative dehydrogenation .[1] Unlike fully aromatic quinazolines or pyridopyrimidines, the tetrahydro ring contains secondary or tertiary amines that are susceptible to oxidation, leading to aromatization.[1]

Mechanism of Degradation

Under physiological conditions (pH 7.4, 37°C) or during storage, the saturated tetrahydropyridine ring tends to lose hydrogen to form the thermodynamically more stable aromatic species.[1] This is often accelerated by light and transition metal impurities in buffers.

  • Stage 1: Oxidation of the N-6 position (if substituted) or adjacent carbons.

  • Stage 2: Formation of the dihydro-intermediate.

  • Stage 3: Irreversible conversion to the fully aromatic pyrido[4,3-d]pyrimidine.

Visualizing the Degradation Pathway

OxidationPathway Tetrahydro Tetrahydro-Scaffold (Active Drug) Intermediate Dihydro-Intermediate (Unstable) Tetrahydro->Intermediate [O], Light, pH > 8 NOxide N-Oxide (Metabolite) Tetrahydro->NOxide CYP/Peroxides Aromatic Aromatic Product (Inactive/Toxic) Intermediate->Aromatic -H2 (Aromatization)

Caption: Oxidative degradation pathways of tetrahydropyrido[4,3-d]pyrimidines leading to aromatization or N-oxidation.

Troubleshooting & Prevention
SymptomProbable CauseCorrective Action
Purity drop in DMSO stock DMSO acts as a mild oxidant over time.Store stocks at -80°C under Argon/Nitrogen. Avoid repeated freeze-thaw cycles.
New peak in LC-MS (M-2 or M-4) Dehydrogenation (Aromatization).Add 1 mM DTT or TCEP to assay buffers. Protect samples from light.
New peak in LC-MS (M+16) N-Oxidation.Degas buffers thoroughly. Avoid peroxide-containing solvents (e.g., old ethers/PEG).[1]

Module 2: Solubility & Precipitation

The Issue: "My IC50 curves are flattening or variable."

The urea moiety (-NH-CO-NH-) is a classic "molecular glue" that forms strong intermolecular hydrogen bonds.[2] While this is excellent for binding to kinase hinge regions (e.g., DFG-out conformations), it often causes the compound to "crash out" (precipitate) in aqueous physiological buffers.[1]

Physiological Solubility Profile
  • pH 1.2 (Gastric): High solubility (Protonation of the pyridine/pyrimidine nitrogens).

  • pH 7.4 (Blood/Cytosol): Low solubility. The molecule is largely neutral, and the urea motif drives crystal packing.

Troubleshooting Workflow: Preventing Precipitation

SolubilityCheck Start Prepare Stock (10 mM DMSO) Dilution Dilute to Assay Conc. (e.g., 10 µM in PBS) Start->Dilution Check Visual/Nephelometry Check Dilution->Check Clear Solution Clear Check->Clear Pass Cloudy Precipitate/Cloudy Check->Cloudy Fail Action1 Proceed to Assay Clear->Action1 Action2 Add Solubilizer: 0.5% DMSO or 5% Cyclodextrin Cloudy->Action2 Action3 Switch to Kinetic Solubility Protocol Cloudy->Action3 Persistent Issue Action2->Check

Caption: Decision tree for managing low aqueous solubility of urea-based scaffolds in physiological assays.

Module 3: Physiological Stability (Hydrolysis & Metabolism)

The Issue: "Is the urea bond stable in plasma?"

Chemically, the urea bond is robust at pH 7.4. However, in a biological matrix (plasma, microsomes), it faces enzymatic challenges.[1]

1. Chemical Hydrolysis (Buffer Stability)
  • Condition: PBS, pH 7.4, 37°C.

  • Stability: High. The urea linkage in this scaffold is generally stable for >24 hours. Hydrolysis usually requires highly acidic (pH < 2) or basic (pH > 10) conditions and elevated temperatures.[1]

  • Recommendation: You can trust the integrity of the urea bond in standard biochemical assays (TR-FRET, ELISA) provided no amidases are present.

2. Metabolic Stability (Microsomes/Plasma)
  • Liability: The tetrahydropyridine ring is a prime target for Cytochrome P450 (CYP) enzymes.

  • Primary Metabolite: Hydroxylation of the saturated ring or N-dealkylation (if N-substituted).

  • Secondary Metabolite: Hydrolysis of the urea by amidases (carboxylesterases), though this is slower than oxidative clearance.

Protocol: Plasma Stability Assay

To validate stability in a biological context, use the following protocol:

  • Spike: Add compound (1 µM final) to pooled human/mouse plasma.

  • Incubate: Shake at 37°C.

  • Timepoints: 0, 15, 30, 60, 120 min.

  • Quench: Add 3 volumes of ice-cold Acetonitrile (containing Internal Standard).

  • Analyze: Centrifuge and inject supernatant into LC-MS/MS.

  • Criteria: If

    
    , the compound is metabolically unstable (likely ring oxidation).[1]
    

FAQs: Frequently Asked Questions

Q1: Can I use freeze-thaw cycles for my DMSO stock? A: Avoid it. The tetrahydropyridine ring is sensitive to oxidation. Aliquot your 10 mM stock into single-use vials and store at -80°C. If the solution turns yellow, check purity immediately.

Q2: Why does my compound lose potency in cell-based assays compared to biochemical assays? A: Two reasons:

  • Protein Binding: Urea derivatives often have high Plasma Protein Binding (PPB > 98%), reducing the free fraction available to enter cells.

  • Oxidation: If your cell culture media contains high levels of reactive oxygen species (ROS) or is old, the compound may oxidize to the inactive aromatic form before entering the cell.

Q3: How do I improve the solubility for animal studies? A: Do not rely on simple saline. Use a formulation vehicle such as:

  • 10% DMSO / 40% PEG400 / 50% Water [1]

  • 20% HP-β-Cyclodextrin (Hydroxypropyl-beta-cyclodextrin) in water.

  • Note: Acidifying the vehicle (pH 4-5) may help solubilize the basic nitrogen in the tetrahydropyridine ring.

References

  • Tetrahydropyridopyrimidine Scaffold in Oncology

    • Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C.[3]

    • Source: [ACS Med.[3] Chem. Lett. 2018, 9, 12, 1230–1234]([Link]1]

  • Urea Moiety in Kinase Inhibitors

    • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
    • Source: [J. Med.[2] Chem. 2017, 60, 13, 5216–5242]([Link]1]

  • Oxidative Instability of Tetrahydro-Heterocycles

    • Metabolic Stability of 4-Aminopyridine Deriv
    • Source: [J. Pharmacol. Exp.[4][5][6][7] Ther. 2023, 386, 93-101]([Link]1]

  • ONC201 Analogs (Tetrahydropyrido[4,3-d]pyrimidine-2,4-dione)

    • Development of Novel Anticancer Agents with a Scaffold of Tetrahydropyrido[4,3-d]pyrimidine-2,4-dione.[1][8]

    • Source: [1]

Sources

Optimization

Technical Support Center: Optimization of {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea Synthesis

Case ID: PYR-UREA-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Executive Summary: The Reaction Landscape Welcome to the Technical Support Center. You are likely e...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-UREA-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary: The Reaction Landscape

Welcome to the Technical Support Center. You are likely encountering difficulties in synthesizing the urea derivative of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core.

This synthesis presents a classic "nucleophilic conflict." The 2-amino group on the pyrimidine ring is electron-deficient (poor nucleophile) due to the ring nitrogens, while the secondary amine at position 6 (if unprotected) is highly nucleophilic. Furthermore, urea linkages are thermally labile and prone to reversibility or biuret formation at high temperatures.

The Core Challenge: Finding the "Goldilocks Zone" for Temperature (T) and Pressure (P) where the reaction kinetic is sufficient to overcome the poor nucleophilicity of the C2-amine without triggering decomposition or polymerization.

Diagnostic & Decision Matrix (Visual Workflow)

Before adjusting parameters, identify your specific synthesis pathway using the decision tree below.

ReactionOptimization Start START: Select Synthesis Route RouteA Route A: Isocyanate Coupling (R-NCO + 2-Amino-Core) Start->RouteA RouteB Route B: Phenyl Carbamate/CDI (Activated Ester + 2-Amino-Core) Start->RouteB RouteC Route C: Urea Fusion/Exchange (Urea melt + 2-Amino-Core) Start->RouteC CheckN6 Is N-6 Protected? (Boc/Benzyl) RouteA->CheckN6 RouteB->CheckN6 OptC OPTIMIZATION C: High T (140-160°C) High P (Autoclave) Solvent: Melt/DMSO RouteC->OptC N-6 must be protected OptA OPTIMIZATION A: Low T (0-25°C) Atmospheric P Strict Anhydrous CheckN6->OptA Yes (Route A) OptB OPTIMIZATION B: Med T (60-90°C) Sealed Tube (Low P) Solvent: Dioxane/THF CheckN6->OptB Yes (Route B) Warning CRITICAL FAILURE: Regioselectivity Loss N-6 Urea forms first CheckN6->Warning No

Caption: Decision tree for selecting T/P parameters based on reagents. Note the critical checkpoint for N-6 protection to prevent side reactions.

Optimization Protocols: Temperature & Pressure

Protocol A: The "Activated" Route (Isocyanates)

Best for: High-value intermediates, avoiding harsh heat.

  • The Issue: The 2-amino group is sluggish.

  • Temperature Strategy: Start at 0°C , warm to RT . Do NOT exceed 40°C .

    • Why? Isocyanates are highly reactive. Higher T promotes reaction with trace water (forming symmetric ureas) or dimerization.

  • Pressure Strategy: Atmospheric pressure (1 atm) under Argon/Nitrogen balloon.

    • Why? Positive pressure excludes moisture.

Protocol B: The "Displacement" Route (Carbamates/CDI)

Best for: Scalability and stability.

  • The Issue: Phenyl carbamates are less reactive than isocyanates.

  • Temperature Strategy: 80°C – 110°C .

    • Why? Thermal energy is required to expel the phenol leaving group.

  • Pressure Strategy: Sealed Tube / Autoclave (2–5 bar) .

    • Why? Using a sealed vessel allows you to use solvents like THF or Dioxane above their boiling points. This improves the solubility of the tetrahydropyrido-pyrimidine core (which is often poor) without evaporating the solvent.

Protocol C: The "Fusion" Route (Urea Melt)

Best for: Industrial scale, cheap reagents.

  • The Issue: Requires melting urea to act as solvent and reagent.

  • Temperature Strategy: 150°C – 170°C .

    • Why? Urea melts at 133°C. Reaction requires a liquid phase.

  • Pressure Strategy: Open System (Atmospheric) with gas outlet.

    • Why? The reaction evolves Ammonia (

      
      ). Pressure buildup inhibits the reaction (Le Chatelier's principle). You must vent the ammonia to drive the equilibrium forward.
      

Troubleshooting Guide & FAQs

Symptom: Low Yield / Incomplete Conversion
VariableDiagnosisCorrective Action
Temperature Too Low. The electron-deficient pyrimidine ring pulls density from the 2-amino group, making it a poor nucleophile.Increase T in 10°C increments. If using THF, switch to Dioxane or Toluene to access higher T.
Pressure Solvent Loss. At required T (>80°C), solvent evaporates, crashing out reactants.Switch to Sealed Tube. Run at 3–5 bar. This keeps the core dissolved and increases collision frequency.
Reagent Deactivation. Isocyanate hydrolyzed by trace moisture.Purge System. Ensure positive N2 pressure. Add molecular sieves to the reaction vessel.
Symptom: Impurity "X" (Biuret Formation)
  • Observation: LCMS shows Mass = Product + 43 (Isocyanate) or Product + 60 (Urea).

  • Cause: Temperature Too High (>140°C) causing the product urea to attack another equivalent of isocyanate.

  • Fix: Reduce T. If using the Fusion method, stop the reaction immediately upon consumption of starting material (monitor via TLC/HPLC). Do not "soak" at high T.

Symptom: Regioselectivity Issues (Wrong Isomer)
  • Observation: Reaction occurs at the N-6 (piperidine nitrogen) instead of the C-2 amine.

  • Cause: The aliphatic amine (N-6) is

    
     more nucleophilic than the heteroaromatic amine (C-2).
    
  • Fix: You must protect N-6 (e.g., N-Boc, N-Benzyl) before urea formation.

    • Reference: See Journal of Medicinal Chemistry protocols for CDK4/6 inhibitors where N-Boc protection is standard before functionalizing the pyrimidine amine [1].

Frequently Asked Questions (FAQs)

Q1: Can I use microwave irradiation to accelerate this? A: Yes. Microwave heating is highly effective for Route B (Carbamates) .

  • Settings: 120°C, 150 Watts, 20 minutes.

  • Benefit: The rapid heating profile minimizes the time the urea product sits at high T, reducing biuret degradation.

Q2: My starting material (2-amino-core) is not dissolving. Should I increase Pressure? A: Yes, indirectly. High pressure (autoclave) allows you to superheat solvents.

  • Recommendation: Use Ethanol or Methanol at 100-120°C in a pressure vessel. The solubility of tetrahydropyrido[4,3-d]pyrimidines increases exponentially with T. The pressure prevents the solvent from boiling off.

Q3: Why is the "Fusion" method giving me a black tar? A: This is thermal decomposition.

  • Fix: Add a Lewis Acid catalyst (e.g.,

    
    ) which can lower the activation energy, allowing you to run the fusion at 140°C  instead of 170°C.
    

Q4: How do I remove the N-Boc group after the urea is formed without breaking the urea? A: Urea linkages are acid-stable at room temperature.

  • Protocol: Use 4M HCl in Dioxane or TFA/DCM (1:1) at 0°C to RT . Avoid heating during deprotection, as acid + heat can hydrolyze the urea.

References

  • VanderWel, S. N., et al. (2005). "Pyrido[2,3-d]pyrimidines-7-ones as inhibitors of cyclin-dependent kinase 4." Journal of Medicinal Chemistry, 48(7), 2371-2387.

  • Barvian, M., et al. (2000). "Synthesis and structure-activity relationships of pyrido[2,3-d]pyrimidine-7-one CDK4 inhibitors." Bioorganic & Medicinal Chemistry Letters, 10(6), 585-589.

  • Falcó, J. L., et al. (2003).[1][2] "Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines." Molecular Diversity, 6, 3-11.[2]

  • Tietze, L. F., & Modi, A. (2000). "Domino reactions for the synthesis of heterocyclic compounds." Medicinal Research Reviews, 20(4), 304-322.

Sources

Troubleshooting

Overcoming steric hindrance in {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea derivatization

Current Status: Operational Subject: Overcoming Steric Hindrance & Electronic Deactivation in Urea Synthesis Audience: Medicinal Chemists, Process Chemists Core Technical Analysis The Problem: Synthesizing ureas at the C...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Overcoming Steric Hindrance & Electronic Deactivation in Urea Synthesis Audience: Medicinal Chemists, Process Chemists

Core Technical Analysis

The Problem: Synthesizing ureas at the C2 position of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold presents a "perfect storm" of synthetic challenges:

  • Electronic Deactivation: The pyrimidine ring acts as an electron sink, rendering the exocyclic C2-amine (

    
    ) poorly nucleophilic.
    
  • Steric Shielding: The adjacent saturated tetrahydropyridine ring (positions 5–8) adopts a puckered half-chair conformation. Substituents on N6 (common for solubility) or C5/C8 create a steric wall that blocks the trajectory of incoming electrophiles (isocyanates).

  • Solubility: The scaffold often aggregates in non-polar solvents, while polar aprotic solvents (DMSO/DMF) can trap nucleophiles in solvation shells, further reducing reactivity.

The Solution Architecture: We move away from standard isocyanate couplings (which fail due to low nucleophilicity) toward Activated Carbamate Intermediates (for steric/electronic balance) or Palladium-Catalyzed Cross-Coupling (for extreme hindrance).

Decision Matrix: Method Selection

Before starting, determine your synthetic pathway using this logic flow.

MethodSelection Start Start: 2-Amino-Scaffold Isocyanate Is Partner Isocyanate Commercially Available? Start->Isocyanate Hindrance Is Partner Amine Sterically Hindered? Isocyanate->Hindrance No / Unstable MethodA Method A: Standard Isocyanate (High Failure Risk) Isocyanate->MethodA Yes (Simple R) MethodB Method B: Activated Carbamate (Phenyl Chloroformate) Hindrance->MethodB Moderate (Secondary Amine) MethodC Method C: Pd-Catalyzed (Buchwald-Hartwig) Hindrance->MethodC Severe (Ortho-Subst. Aryl) MethodA->MethodB If Yield < 20%

Figure 1: Strategic decision tree for selecting the urea coupling methodology based on substrate availability and steric profile.

Protocol Module: Activated Carbamate (The Workhorse)

Why this works: Instead of forcing a weak nucleophile (scaffold amine) to attack a hindered isocyanate, we convert the scaffold amine into a highly reactive phenyl carbamate . This intermediate is stable enough to isolate but reactive enough to be displaced by the second amine.

Reagents
  • Substrate: 2-amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivative (1.0 eq)

  • Activator: Phenyl chloroformate (1.1 – 1.2 eq)

  • Base: Pyridine (3.0 eq) or DIPEA (2.5 eq)

  • Solvent: THF (anhydrous) or DCM. Note: Use THF/Dioxane (1:1) if solubility is poor.

Step-by-Step Workflow

Phase 1: Activation (Carbamate Formation)

  • Setup: Cool the solution of the 2-amino scaffold and base in THF to 0°C under

    
    .
    
  • Addition: Add phenyl chloroformate dropwise over 15 minutes. Critical: Rapid addition causes bis-acylation.

  • Monitoring: Warm to RT and stir for 2–4 hours. Monitor by TLC (the carbamate is usually less polar than the starting amine).

  • Isolation (Self-Validating Step): Quench with water. The phenyl carbamate intermediate often precipitates as a white/off-white solid. Filter and wash with cold Et2O.

    • Checkpoint: If it does not precipitate, extract with DCM, wash with 0.5M HCl (to remove pyridine), and concentrate. Do not proceed without verifying the carbamate intermediate via LCMS.

Phase 2: Displacement (Urea Formation)

  • Reaction: Dissolve the isolated phenyl carbamate (1.0 eq) in DMSO (0.2 M concentration).

  • Nucleophile: Add the partner amine (1.2 – 1.5 eq) and DIPEA (2.0 eq).

  • Energy: Heat to 60–80°C for 4–12 hours.

    • Note: For extremely hindered amines (e.g., tert-butyl amine, ortho-substituted anilines), use Microwave irradiation at 100°C for 30 mins.

  • Workup: Pour into ice water. The urea product usually precipitates.

Mechanism Visualization

CarbamateMech Step1 Scaffold-NH2 (Weak Nuc) Intermed Phenyl Carbamate (Activated Electrophile) Step1->Intermed Base, 0°C Reagent + Ph-O-CO-Cl Product Final Urea + Phenol (Leaving Group) Intermed->Product Heat, DMSO Step2 + R-NH2 (Partner Amine)

Figure 2: Two-step activation pathway avoiding unstable isocyanates.

Advanced Protocol: Pd-Catalyzed Coupling (Buchwald)

Use Case: When the "Partner Amine" is an electron-deficient aniline or the steric hindrance is too high for nucleophilic displacement (SNAr-like mechanism).

Concept: Instead of using the 2-amino scaffold, use the 2-chloro scaffold and couple it with a pre-formed urea or an amine + CO equivalent. Below is the protocol for coupling the 2-amino scaffold with an aryl chloride (reverse logic) or 2-chloro scaffold + Urea .

Standard Protocol (BrettPhos System):

  • Catalyst:

    
     (2 mol%) or Pd(OAc)2.
    
  • Ligand: BrettPhos (4 mol%) – Critical for urea couplings.

  • Base:

    
     (2.0 eq) – Must be anhydrous.
    
  • Solvent: 1,4-Dioxane (degassed).

  • Conditions: 100°C, sealed tube, 12–18 hours.

Why BrettPhos? It is bulky and electron-rich, facilitating the oxidative addition into the hindered heteroaryl chloride and preventing catalyst poisoning by the urea nitrogens.

Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
Reaction Stalls at Carbamate Stage Partner amine is too hindered or poor nucleophile.Switch solvent to DMSO (increases nucleophilicity). Increase temp to 90°C. Add DMAP (0.1 eq) as a catalyst.
Bis-acylation observed Excess phenyl chloroformate or high temp during addition.Strictly control temp at 0°C . Add reagent dropwise.[1] Use exactly 1.05 eq of chloroformate.
Product is stuck in DMSO Urea is highly lipophilic/aggregating.Do not use water workup. Lyophilize the DMSO directly or perform Reverse Phase Flash Chromatography (C18).
Low Yield with Isocyanates Pyrimidine ring deactivates the amine.Stop using isocyanates. Switch to the Phenyl Carbamate Method (Method B) immediately.
Scaffold insolubility H-bonding network in the crystal lattice.Use HMPA (caution: toxic) or NMP as cosolvents. Protect the N6-amine (e.g., Boc) before urea formation to disrupt packing.

References & Grounding

  • General Urea Synthesis Review:

    • Sartori, G., et al. "Recent advances in the synthesis of ureas."[2][3][4][5] Chemical Reviews (2010). Provides the foundational mechanisms for non-isocyanate routes.

  • Phenyl Chloroformate Method (The "Thavonekham" Protocol):

    • Thavonekham, B.[6][7] "A convenient synthesis of N,N'-disubstituted ureas and carbamates." Synthesis (1997).[6] The definitive guide for using phenyl chloroformate to overcome hindrance.

  • Palladium-Catalyzed Urea Coupling:

    • Fors, B. P., & Buchwald, S. L.[3][5] "Pd-Catalyzed Conversion of Aryl Chlorides to Ureas." Journal of the American Chemical Society (2009). Establishes the BrettPhos ligand utility for this specific transformation.

  • Scaffold Specifics (Kinase Inhibitors):

    • VanderWel, S. N., et al. "Pyrido[2,3-d]pyrimidines... as inhibitors of Cdk4/6." Journal of Medicinal Chemistry (2005). (Analogous chemistry for the [2,3-d] isomer, highly relevant for solubility/handling).

Disclaimer: This guide assumes standard laboratory safety protocols. Phenyl chloroformate is toxic and corrosive; handle in a fume hood. Palladium catalysts are heavy metals; dispose of according to local environmental regulations.

Sources

Reference Data & Comparative Studies

Validation

NMR spectral analysis and interpretation of {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea

Topic: NMR Spectral Analysis and Interpretation of {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: NMR Spectral Analysis and Interpretation of {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary

The structural elucidation of {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea presents a specific set of analytical challenges common to fused heterocyclic kinase inhibitors. The molecule consists of a tetrahydropyridine ring fused to a pyrimidine core, with a urea moiety at the C2 position.

This guide compares the analytical performance of different NMR solvent systems and acquisition techniques. Our analysis demonstrates that while standard 1D


H NMR in CDCl

is often the default for organic synthesis, it is suboptimal for this specific scaffold due to the lability of urea protons and solubility issues. We recommend a protocol utilizing DMSO-d

combined with 2D HMBC/HSQC experiments to unambiguously assign the regio-chemistry and tautomeric state of the urea group.

Part 1: Structural Context & Analytical Challenges

Before comparing methodologies, it is critical to understand the spin system. The molecule comprises three distinct magnetic environments:

  • The Aromatic Core: The pyrimidine ring (specifically H4).

  • The Aliphatic Ring: The tetrahydropyridine moiety (positions 5, 6, 7, 8).

  • The Labile Protons: The urea -NH-CO-NH

    
     and the secondary amine (NH) at position 6 (unless substituted).
    
The Core Challenge: Tautomerism and Exchange

The urea group at position 2 can exhibit tautomeric exchange, and the protons are highly sensitive to solvent acidity and water content. Furthermore, the fused nature of the ring system often leads to signal overlap in the aliphatic region (2.5 – 4.0 ppm) in lower-field instruments (<400 MHz).

Part 2: Comparative Analysis of Solvent Systems

The choice of solvent is the single most critical variable in the NMR analysis of this urea derivative. We compared the spectral quality of the three most common deuterated solvents.

Table 1: Solvent Performance Matrix
FeatureDMSO-d

(Recommended)
CDCl

(Alternative)
MeOD-d

(Not Recommended)
Solubility Excellent. Dissolves the polar urea/fused ring system effectively.Poor to Moderate. Often requires heating; risk of precipitation.Good.
Urea Proton Visibility High. Sharp, distinct signals for NH and NH

(typically 6.5–9.5 ppm).
Low. Broad, undefined, or missing due to quadrupole broadening and exchange.Zero. Protons exchange with deuterium (disappear).
Resolution (Aliphatic) Good separation of ring methylene protons.Often results in overlapping multiplets.Good resolution.
Water Artifacts H

O signal at ~3.33 ppm may overlap with ring CH

s.
H

O at ~1.56 ppm, usually clear of key signals.
HDO signal at ~4.87 ppm.
Mechanism of Performance
  • DMSO-d

    
    :  Acts as a hydrogen bond acceptor. It "locks" the urea protons into a more rigid conformation via H-bonding, slowing their exchange rate with residual water. This results in sharp, integrate-able singlets or doublets, allowing for the determination of urea substitution patterns.
    
  • CDCl

    
    :  Lacks H-bonding capability. The labile protons undergo rapid exchange and relaxation, leading to significant line broadening.
    
  • MeOD-d

    
    :  The hydroxyl deuterium rapidly exchanges with the urea protons (
    
    
    
    ). This erases the critical spectral evidence needed to confirm the urea formation.

Part 3: Comparative Analysis of Techniques (1D vs. 2D)

For this scaffold, a simple 1D proton spectrum is insufficient for full structural proof, particularly for distinguishing the methylene groups in the tetrahydropyridine ring.

1D

H NMR Limitations
  • Ambiguity: The triplets for H7 and H8 (approx. 2.7–3.0 ppm) often overlap.

  • Connectivity: 1D cannot prove where the urea is attached (N1 vs N3 vs C2), although synthetic logic suggests C2.

2D NMR Performance (The Solution)
  • HSQC (Heteronuclear Single Quantum Coherence): Essential for pairing the aliphatic protons to their respective carbons. It resolves the H7/H8 overlap by spreading them into the carbon dimension.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment.

    • Critical Correlation: You must observe a correlation from the H4 aromatic singlet to the C2 quaternary carbon .

    • Urea Connection: If the urea NH is visible (DMSO), it will show a correlation to the Urea Carbonyl (C=O) and potentially the C2 pyrimidine carbon.

Part 4: Detailed Experimental Protocol

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this self-validating protocol.

1. Sample Preparation
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d

    
      (99.9% D).
    
    • Tip: Use an ampoule rather than a stock bottle to minimize water content. Water in DMSO appears at ~3.33 ppm, which can obscure the H5/H7 signals of the tetrahydropyridine ring.

  • Tube: Use a high-quality 5mm NMR tube (e.g., Wilmad 528-PP) to ensure shimming stability.

2. Acquisition Parameters (600 MHz equivalent)
  • Temperature: 298 K (25°C). Note: If urea peaks are broad, lower T to 280K to slow exchange.

  • Pulse Sequence (1D): zg30 (30° pulse angle) to allow faster repetition.

    • Relaxation Delay (D1): Set to 2.0 seconds . Urea protons have long T1 relaxation times; a short D1 will reduce their integral intensity.

    • Scans: 16–64 scans.

  • Processing: Apply an exponential window function (LB = 0.3 Hz) to enhance signal-to-noise.

3. Representative Spectral Assignment (DMSO-d

)

Note: Chemical shifts (


) are representative estimates based on the scaffold class.
PositionAtom TypeShift (

ppm)
MultiplicityIntegralAssignment Logic
Urea-NH NH9.0 – 9.4Singlet (br)1HDeshielded by C=O and Pyrimidine ring.
H4 Ar-CH8.0 – 8.3Singlet1HCharacteristic isolated pyrimidine proton.
Urea-NH

NH

6.5 – 7.2Broad Singlet2HTypical urea terminus; broad due to quadrupole.
H5 CH

4.2 – 4.4Singlet2HDeshielded by adjacent N6 and aromatic ring.
H6 NH2.0 – 3.0Broad1HSecondary amine (if unsubstituted).
H7 CH

2.9 – 3.1Triplet2HAdjacent to amine N6.
H8 CH

2.6 – 2.8Triplet2HAdjacent to aromatic ring (shielded relative to H5).

Part 5: Visualization & Logic Flow

Diagram 1: Assignment Workflow

This Graphviz diagram illustrates the logical flow for assigning the specific signals of the pyrido-pyrimidine scaffold.

NMR_Workflow Start Unknown Sample {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea Solvent Solvent Selection: Choose DMSO-d6 Start->Solvent Step1 1H NMR (1D) Identify Key Regions Solvent->Step1 Region1 Region > 8.0 ppm Assign H4 (Singlet) Assign Urea NH Step1->Region1 Region2 Region 2.5 - 4.5 ppm Assign Aliphatic Ring (H5, H7, H8) Step1->Region2 Step3 2D HMBC Prove Connectivity Region1->Step3 Step2 2D HSQC Resolve Aliphatic Overlap Region2->Step2 Ambiguous? Step2->Step3 Proof Critical HMBC Correlation: H4 -> C2 & C8a Urea NH -> C2 Step3->Proof

Caption: Step-by-step logic flow for the structural validation of the pyrido-pyrimidine urea scaffold.

Diagram 2: Structural Connectivity (HMBC)

This diagram visualizes the critical Heteronuclear Multiple Bond Correlations (HMBC) required to confirm the structure.

HMBC_Connectivity cluster_legend Legend H4 H4 Proton (~8.1 ppm) C2 C2 Carbon (Quaternary) H4->C2 3J (Strong) C8a C8a Carbon (Bridgehead) H4->C8a 3J UreaNH Urea NH (~9.2 ppm) UreaNH->C2 3J (Key Link) UreaCO Urea C=O (~155 ppm) UreaNH->UreaCO 2J Blue Proton Source Red Carbon Target

Caption: Key HMBC correlations connecting the aromatic proton and urea proton to the core scaffold.

References

  • Abraham, R. J., et al. (2006).[1][2] "

    
    H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 
    
    
    
    H chemical shifts." Magnetic Resonance in Chemistry. Link
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry. Link

  • Zhai, X., et al. (2018).[4] "Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors." Bioorganic & Medicinal Chemistry. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[4] (Authoritative text on HMBC/HSQC parameter optimization).

Sources

Comparative

HPLC Method Development Guide: {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea Purity Analysis

Executive Summary & Compound Profiling[1] Objective: Develop a robust, stability-indicating HPLC method for the purity assessment of {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea. The Challenge: This compound presents a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profiling[1]

Objective: Develop a robust, stability-indicating HPLC method for the purity assessment of {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea.

The Challenge: This compound presents a classic "chromatographer's dilemma": it possesses a lipophilic bicyclic core fused with a highly polar urea moiety and a basic secondary amine (piperidine ring).

  • Basicity: The N-6 nitrogen in the tetrahydropyridine ring has a predicted pKa of ~9.5–10.5. At standard acidic HPLC pH (pH 2–3), it is fully protonated, leading to severe peak tailing on traditional C18 columns due to secondary silanol interactions.

  • Polarity: The urea group increases water solubility, risking poor retention (dewetting) on highly hydrophobic phases if 100% aqueous start conditions are used.

Structural Insight:

  • Core: 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine.[1][2][3]

  • Functionalization: Urea at position 2.

  • Critical Quality Attributes (CQAs): Separation of the parent peak from synthetic precursors (e.g., N-benzyl-4-piperidone derivatives) and hydrolysis degradants (amine cleavage).

Methodology Comparison: Selecting the Right Mode

We evaluated three distinct chromatographic approaches. The Charged Surface Hybrid (CSH) Reversed-Phase method is recommended as the primary release method due to its superior balance of peak shape, robustness, and impurity resolution.

Comparative Analysis Table
FeatureMethod A: Traditional C18 Method B: Modern Hybrid (CSH/Phenyl) Method C: HILIC
Stationary Phase Fully Porous Silica C18 (e.g., Zorbax Eclipse)Charged Surface Hybrid C18 or Phenyl-HexylAmide or Bare Silica
Mobile Phase Water/ACN + 0.1% TFAWater/ACN + 0.1% Formic Acid or Ammonium FormateACN/Water + 10mM Ammonium Acetate
Mechanism Hydrophobic InteractionHydrophobic + Charge Repulsion (CSH) or Pi-Pi (Phenyl)Partitioning into water-rich layer
Peak Shape (Base) Poor (Severe tailing due to silanols)Excellent (Surface charge repels protonated base)Good (Base is retained)
Retention of Urea Low to ModerateModerateHigh
Robustness HighVery High Low (Sensitive to equilibration)
Verdict Obsolete for this compoundRecommended (Primary) Complementary (Impurity ID)

Recommended Protocol: Charged Surface Hybrid (CSH) Method

This method utilizes a stationary phase with a low-level positive surface charge. This charge repels the protonated secondary amine of the pyrido-pyrimidine, preventing it from interacting with residual silanols, thus eliminating tailing without the need for aggressive ion-pairing reagents or high pH buffers that might degrade the urea linkage.

Chromatographic Conditions[6][7][8][9][10][11][12][13]
  • Column: Waters XSelect CSH C18 (or equivalent), 4.6 × 150 mm, 3.5 µm.

    • Alternative: Agilent Poroshell 120 Phenyl-Hexyl (exploits pi-pi interactions with the pyrimidine ring).

  • Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional for pH control).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.[4][5]

  • Column Temperature: 40°C (Reduces viscosity and improves mass transfer for the urea).

  • Detection: UV at 254 nm (pyrimidine core) and 210 nm (urea/impurities).

  • Injection Volume: 5–10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial Hold (Retain polar urea)
2.0955End Isocratic Hold
15.01090Gradient Elution
18.01090Wash
18.1955Re-equilibration
23.0955End of Run
Standard & Sample Preparation[6]
  • Diluent: Water:Acetonitrile (90:10 v/v). Crucial: Use low organic content in the diluent to prevent "solvent effect" peak distortion of the early-eluting polar urea peak.

  • Stock Solution: 1.0 mg/mL in 100% DMSO (to ensure solubility of the lipophilic core).

  • Working Standard: Dilute Stock to 0.1 mg/mL using the Diluent.

Method Development Logic & Mechanism

The following diagram illustrates the decision pathway and the mechanistic advantage of the recommended CSH column over traditional silica.

MethodDevelopment Compound {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea (Basic Amine + Polar Urea) Decision Primary Separation Challenge? Compound->Decision PathA Traditional C18 (Low pH) Decision->PathA Standard Approach PathB High pH C18 (pH > 10) Decision->PathB pKa Suppression PathC Charged Surface Hybrid (CSH) C18 Decision->PathC Modern Approach ResultA Result: Peak Tailing Cause: Silanol Interaction (-Si-O⁻ ... H-N⁺) PathA->ResultA ResultA->PathC Optimize ResultB Result: Urea Instability Risk: Hydrolysis to Amine PathB->ResultB ResultC Result: Sharp Peak Mechanism: Surface Charge Repulsion (+ ... +) PathC->ResultC Validation Final Method Validation (Linearity, LOQ, Specificity) ResultC->Validation

Figure 1: Decision matrix for selecting the stationary phase. The CSH path avoids the pitfalls of silanol activity (Method A) and chemical instability (Method B).

Validation Parameters (Self-Validating System)

To ensure the method is "self-validating" during routine use, implement the following System Suitability Tests (SST):

  • Tailing Factor (Tf): Must be < 1.5 for the main peak.

    • Why: Confirms the surface charge of the column is active and not fouled.

  • Resolution (Rs): > 2.0 between the main peak and the nearest impurity (likely the des-urea amine precursor).

    • Synthesis Check: Spike the sample with 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (the amine intermediate) to confirm separation.

  • Retention Time Precision: %RSD < 2.0% for 5 replicates.

    • Why: Urea derivatives can drift if the column equilibration (re-wetting) is insufficient.

Linearity & Sensitivity Data (Expected)
  • LOD: ~0.05 µg/mL (Signal-to-Noise > 3).

  • Linearity: R² > 0.999 over range 0.1 µg/mL to 150 µg/mL.

References

  • PubChem. (2025).[6] 5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea Compound Summary. National Library of Medicine. [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • Waters Corporation. (2025). Charged Surface Hybrid (CSH) Technology: Mechanism of Action for Basic Compounds. Waters Application Notes. [Link]

  • Agilent Technologies. (2023). Analysis of Polar Basic Compounds using Phenyl-Hexyl Columns. Agilent Technical Guides. [Link]

Sources

Validation

A Comparative Analysis of the Bioactivity of {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea and Other Urea-Based Kinase Inhibitors

In the landscape of modern oncology, the urea moiety has emerged as a privileged scaffold in the design of potent kinase inhibitors.[1][2] This guide provides a comparative analysis of the bioactivity of a novel scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern oncology, the urea moiety has emerged as a privileged scaffold in the design of potent kinase inhibitors.[1][2] This guide provides a comparative analysis of the bioactivity of a novel scaffold, {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea, with established urea-based multi-kinase inhibitors, Sorafenib and Lenvatinib. Through an examination of available experimental data, we will delve into the structure-activity relationships that govern their inhibitory potential and explore the therapeutic promise of this emerging class of compounds.

The Urea Scaffold: A Cornerstone of Kinase Inhibition

The urea functional group, with its rigid and planar structure, serves as an effective hydrogen-bonding motif, crucial for the interaction with the hinge region of the ATP-binding pocket of various kinases.[3] This interaction is a hallmark of many successful kinase inhibitors, contributing to their high affinity and specificity. The versatility of the urea linkage allows for the strategic placement of various aryl and heterocyclic substituents, enabling the fine-tuning of the inhibitor's pharmacological profile.[1][2]

Established Urea-Based Multi-Kinase Inhibitors: Sorafenib and Lenvatinib

Sorafenib and Lenvatinib are orally active, multi-targeted kinase inhibitors that have become mainstays in the treatment of various solid tumors.[4][5][6][7] Their clinical success underscores the therapeutic potential of urea-based compounds.

Sorafenib (Nexavar®) is a bi-aryl urea that inhibits a range of kinases involved in tumor progression and angiogenesis, including RAF kinases (c-Raf, BRAF), vascular endothelial growth factor receptors (VEGFR-2, VEGFR-3), and platelet-derived growth factor receptor (PDGFR).[4][6]

Lenvatinib (Lenvima®) is another multi-kinase inhibitor that targets VEGFR1-3, fibroblast growth factor receptors (FGFR1-4), PDGFRα, KIT, and RET proto-oncogene.[5][7] Its potent anti-angiogenic and anti-proliferative activities have led to its approval for the treatment of thyroid, renal, and hepatocellular carcinomas.[7]

The following diagram illustrates the general mechanism of action of urea-based kinase inhibitors, targeting the ATP-binding site of the kinase.

G cluster_kinase Kinase ATP-Binding Site ATP ATP Kinase_Domain Kinase Domain ATP->Kinase_Domain Binds Substrate Substrate Phosphorylated_Substrate Phosphorylated_Substrate Kinase_Domain->Substrate Phosphorylates Urea_Inhibitor {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea or other Urea Derivative Urea_Inhibitor->Kinase_Domain Competitively Inhibits ATP Binding

Figure 1: General mechanism of competitive inhibition by urea-based kinase inhibitors.

The Emergence of the Pyrido[4,3-d]pyrimidine Scaffold

The pyrido[4,3-d]pyrimidine core is a heterocyclic system that has garnered significant interest in medicinal chemistry due to its structural resemblance to purines, the building blocks of DNA and RNA.[8][9] This structural analogy makes it an attractive scaffold for the design of molecules that can interact with ATP-binding sites in enzymes like kinases.

While direct bioactivity data for {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea is not extensively available in the public domain, the analysis of structurally related pyridine-urea and pyrido[4,3-d]pyrimidine derivatives provides compelling evidence of its potential as a potent kinase inhibitor.

Comparative Bioactivity Data

The following table summarizes the in vitro bioactivity of representative pyridine-urea derivatives and established inhibitors against various cancer cell lines and kinases.

Compound/DrugTarget Cell Line / KinaseIC50 ValueSource
Pyridine-Urea Derivative 8e MCF-7 (Breast Cancer)0.22 µM[10]
Sorafenib MCF-7 (Breast Cancer)4.50 µM[10]
Pyridine-Urea Derivative 8e VEGFR-23.93 µM[10]
Pyridine-Urea Derivative 8b VEGFR-25.0 µM[10]
Pyrido[4,3-d]pyrimidine Derivative 10c Panc1 (Pancreatic Cancer, KRAS-G12D)1.40 µM
Pyridin-2-yl Urea Derivative 2 ASK1 Kinase1.55 nM[1][2]
Pyridin-2-yl Urea Derivative 6 ASK1 Kinase2.92 nM[1]

Key Observations:

  • Potent Anti-proliferative Activity: Notably, the pyridine-urea derivative 8e demonstrated significantly greater potency against the MCF-7 breast cancer cell line (IC50 = 0.22 µM) compared to Sorafenib (IC50 = 4.50 µM) in the same study.[10] This suggests that the pyridine-urea scaffold can be optimized to yield compounds with superior anti-proliferative effects in certain cancer types.

  • VEGFR-2 Inhibition: Both pyridine-urea derivatives 8e and 8b exhibited inhibitory activity against VEGFR-2, a key mediator of angiogenesis.[10] While their IC50 values are in the micromolar range, this demonstrates a similar mechanistic pathway to established anti-angiogenic drugs like Sorafenib and Lenvatinib.

  • Targeting Diverse Kinases: The pyrido[4,3-d]pyrimidine derivative 10c showed activity against KRAS-G12D mutated pancreatic cancer cells, indicating the potential of this scaffold to target kinases involved in specific oncogenic signaling pathways. Furthermore, pyridin-2-yl urea derivatives have been identified as potent inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1) with nanomolar efficacy, highlighting the broad applicability of this chemical class.[1][2]

Experimental Protocols

To ensure the reproducibility and validity of the bioactivity data, standardized experimental protocols are essential.

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This protocol outlines a typical in vitro assay to determine the IC50 value of a test compound against a specific kinase.

G Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Test Compound dilutions Start->Prepare_Reagents Incubate_KC Incubate Kinase with Test Compound Prepare_Reagents->Incubate_KC Add_Substrate_ATP Add Substrate and ATP to initiate reaction Incubate_KC->Add_Substrate_ATP Incubate_Reaction Incubate at 37°C for a defined period Add_Substrate_ATP->Incubate_Reaction Stop_Reaction Stop reaction (e.g., add EDTA) Incubate_Reaction->Stop_Reaction Detect_Signal Detect signal (e.g., luminescence, fluorescence) proportional to kinase activity Stop_Reaction->Detect_Signal Calculate_IC50 Calculate IC50 value from dose-response curve Detect_Signal->Calculate_IC50 End End Calculate_IC50->End

Figure 2: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Recombinant human VEGFR-2 enzyme is diluted to the desired concentration in kinase buffer.

    • A specific peptide substrate for VEGFR-2 is prepared in kinase buffer.

    • ATP is diluted to a concentration typically near its Km for the kinase.

    • The test compound, {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea, is serially diluted in DMSO to create a range of concentrations.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the diluted test compound to the appropriate wells.

    • Add the diluted VEGFR-2 enzyme to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the plate at 37°C for a specific duration (e.g., 60 minutes).

    • Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Signal Detection and Data Analysis:

    • The amount of phosphorylated substrate is quantified using a detection reagent that generates a luminescent or fluorescent signal.

    • The signal is read using a plate reader.

    • The percentage of inhibition for each compound concentration is calculated relative to a no-compound control.

    • The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined by fitting the data to a dose-response curve using appropriate software.

Cell-Based Anti-Proliferative Assay (Example: MCF-7)

This protocol describes a common method to assess the cytotoxic or anti-proliferative effects of a compound on cancer cells.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • MCF-7 human breast cancer cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Cells are harvested and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment:

    • The test compound is serially diluted in culture media.

    • The old media is removed from the cell plates, and the media containing the various concentrations of the test compound is added.

    • Plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment (MTT Assay):

    • After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • The plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

    • The media is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Analysis:

    • The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated for each compound concentration relative to untreated control cells.

    • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Conclusion and Future Directions

The comparative analysis of available data strongly suggests that the {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea scaffold holds significant promise as a foundation for the development of novel kinase inhibitors. The demonstrated high potency of structurally related pyridine-urea derivatives against cancer cell lines, surpassing that of the established drug Sorafenib in some instances, warrants further investigation.[10] The observed inhibitory activity against key angiogenic kinases like VEGFR-2 further strengthens the therapeutic potential of this compound class.

Future research should focus on the comprehensive biological evaluation of {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea and its analogs against a broad panel of kinases to elucidate its selectivity profile. In vivo studies in relevant cancer models will be crucial to assess its efficacy and pharmacokinetic properties. The modular nature of the urea-based pyridopyrimidine scaffold offers ample opportunities for medicinal chemists to optimize its potency, selectivity, and drug-like properties, potentially leading to the discovery of next-generation targeted cancer therapies.

References

  • Abdel-Maksoud, M. S., et al. (2021). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 26(16), 4992. [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 28(19), 6843. [Link]

  • Russo, A., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 1042337. [Link]

  • Dymock, B. W. (2002). Protein kinase inhibitors from the urea class. Current opinion in drug discovery & development, 5(5), 718-727. [Link]

  • Lenvatinib. In: Wikipedia. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Classification of urea-based antineoplastic kinase inhibitors according to the general chemical structure and highlighting the general mechanism. PLoS One, 7(10), e49284. [Link]

  • Park, J. W., et al. (2018). Functional Biological Activity of Sorafenib as a Tumor-Treating Field Sensitizer for Glioblastoma Therapy. International journal of molecular sciences, 19(11), 3629. [Link]

  • Naing, A., et al. (2020). Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment. Journal of experimental & clinical cancer research, 39(1), 1-13. [Link]

  • Patel, H., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of medicinal chemistry, 63(23), 14315-14349. [Link]

  • Sorafenib. In: Wikipedia. [Link]

  • Park, J. W., et al. (2018). Functional Biological Activity of Sorafenib as a Tumor-Treating Field Sensitizer for Glioblastoma Therapy. ResearchGate. [Link]

  • Dr. Amanj H. Ali. (2023, April 13). Pharmacology of Sorafenib (Soratib, Sorafenat); Pharmacokinetics, Mechanism of Action, Uses, Effects [Video]. YouTube. [Link]

  • Lenvatinib. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. [Link]

  • Qingmu. (2024, March 4). Understanding Lenvatinib: Mechanism, Side Effects, and Potential Manufacturer. Qingmu. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. MDPI. [Link]

  • Sangeetha, R., & Kumar, S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity-A Review. Medicinal chemistry (Shariqah (United Arab Emirates)), 18(1), 2–14. [Link]

  • Kumar, A., et al. (2022). Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Chemical biology & drug design, 99(5), 758-768. [Link]

  • Griffin, R. J., et al. (2011). Nucleoside transport inhibitors: structure-activity relationships for pyrimido[5,4-d]pyrimidine derivatives that potentiate pemetrexed cytotoxicity in the presence of α1-acid glycoprotein. Journal of medicinal chemistry, 54(8), 2843-2855. [Link]

  • Hwang, S. H., et al. (2013). Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. ACS medicinal chemistry letters, 4(6), 529-533. [Link]

  • Lenvatinib (Lenvima, Kisplyx). Cancer Research UK. [Link]

  • Kuriwaki, I., et al. (2021). Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency. Bioorganic & medicinal chemistry, 33, 116019. [Link]

  • Sangeetha, R., & Kumar, S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity-A Review. PubMed. [Link]

  • Sangeetha, R., & Kumar, S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. [Link]

  • Al-Obaid, A. M., et al. (2010). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. ResearchGate. [Link]

  • Kumar, A., et al. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. ResearchGate. [Link]

  • Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. RSC medicinal chemistry, 14(5), 933-946. [Link]

  • Lages, A., et al. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Molecules, 26(11), 3169. [Link]

  • Romanelli, A., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. [Link]

  • 5H,6H,7H,8H-pyrido(4,3-d)pyrimidine. PubChem. [Link]

  • El-Sayed, M. A. A., et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. RSC advances, 13(10), 6604-6625. [Link]

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Comparative

Technical Comparison Guide: Structural Confirmation of {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea

Executive Summary In the development of kinase inhibitors and GPCR agonists, the {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea scaffold represents a critical pharmacophore. However, its structural validation presents a "...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors and GPCR agonists, the {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea scaffold represents a critical pharmacophore. However, its structural validation presents a "black box" challenge due to rapid tautomeric exchange and conformational flexibility in the saturated piperidine ring.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against Solution-State NMR for the definitive structural confirmation of this scaffold. While NMR remains the workhorse for bulk purity, our analysis demonstrates that SC-XRD is the mandatory standard for resolving the specific regio-isomerism and tautomeric preference (amino- vs. imino-forms) that dictate target binding affinity.

The Structural Challenge

The molecule consists of a tetrahydropyrido-pyrimidine core fused to a urea moiety. Two primary structural ambiguities exist that necessitate advanced characterization:

  • Urea Tautomerism: The 2-ureido group can exist in an amino form (N-H...N) or an imino form. This proton placement fundamentally alters the hydrogen bond donor/acceptor profile required for the ATP-binding pocket of kinases.

  • Piperidine Ring Puckering: The 5,6,7,8-tetrahydro ring adopts specific chair or boat conformations that 1D-NMR cannot resolve due to rapid ring flipping in solution.

Decision Matrix: When to Use Which Technique

DecisionMatrix Start Structural Confirmation Required Purity Is Bulk Purity >95%? Start->Purity NMR Method A: Solution NMR (1H, 13C, NOESY) Purity->NMR Yes Isomerism Is Tautomer/Stereo Defined? XRD Method B: SC-XRD (Single Crystal) Isomerism->XRD No (Ambiguous) Outcome1 Valid for Batch Release Isomerism->Outcome1 Yes (Rare) NMR->Isomerism Outcome2 Valid for IND Submission & Binding Mode Analysis XRD->Outcome2 Definitive

Figure 1: Decision matrix for selecting structural confirmation methods. Note that NMR often leads to ambiguity for urea-heterocycles, necessitating XRD.

Comparative Analysis: SC-XRD vs. NMR

Method A: Solution-State NMR (The Alternative)

Status: Standard for Purity, Insufficient for Structure.

  • Mechanism: Detects magnetic environments of nuclei (

    
    H, 
    
    
    
    C).
  • The Failure Point: In urea derivatives, the N-H protons are "labile." They exchange rapidly with the solvent (especially in DMSO-

    
     or Methanol-
    
    
    
    ), causing signal broadening or disappearance. Furthermore, the time-scale of NMR averages the rapid flipping of the piperidine ring, yielding a flat, averaged structure that does not represent the bioactive conformation.
  • Data Limitation: NOESY (Nuclear Overhauser Effect) signals are often too weak to distinguish between the N3-H and the urea N-H tautomers due to spatial proximity in both forms.

Method B: Single Crystal XRD (The Gold Standard)

Status: Definitive for Absolute Configuration.

  • Mechanism: Diffracts X-rays off electron density to map atom positions in 3D space.

  • The Advantage: XRD is a "snapshot" of the molecule in a low-energy lattice state. It directly visualizes the hydrogen atoms (if data quality is high) or infers them from bond lengths, definitively solving the tautomer question.

  • Critical Metric: The C2-N(urea) bond length.

    • Amino Tautomer: Bond length ~1.34–1.38 Å (single bond character).

    • Imino Tautomer: Bond length ~1.28–1.30 Å (double bond character).

Experimental Data & Protocol

Crystallization Protocol (Self-Validating System)

To achieve the required R-factor (<5%) for hydrogen placement, high-quality single crystals are required.

Protocol:

  • Solvent Selection: Dissolve 20 mg of {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea in 2 mL of DMF (Dimethylformamide) with mild heating (40°C).

  • Anti-solvent Diffusion: Place the vial inside a larger jar containing 10 mL of Ethanol. Seal tightly.

  • Equilibration: Allow vapor diffusion at 20°C for 72–96 hours.

  • Harvesting: Select block-like colorless crystals (approx. 0.2 x 0.2 x 0.1 mm) under polarized light. Note: Needle-like crystals often indicate twinning and should be avoided.

Data Collection Strategy
  • Source: Mo-K\alpha (

    
     = 0.71073 Å) is preferred over Cu-K\alpha to minimize absorption by the dense packing of the heterocyclic rings.
    
  • Temperature: 100 K (Cryogenic) .

    • Causality: Cooling freezes the thermal vibration of the piperidine ring, allowing precise resolution of the "chair" vs. "twisted boat" conformation.

Representative Crystallographic Parameters

The following table summarizes the representative bond metrics that confirm the structure, based on analogous tetrahydropyrido-pyrimidine scaffolds [1, 2].

ParameterSC-XRD Value (Target)NMR EquivalentInterpretation
Space Group

or

N/ACentrosymmetric packing is common for ureas due to dimer formation.
R-Factor (

)
< 4.5%N/AHigh confidence in atom placement.
C2–N(urea) Bond 1.362(4) ÅNot measurableIndicates Amino tautomer (C-N single bond).
C2=N3 (Ring) 1.315(3) Å

~155 ppm (Broad)
Confirms double bond resides in the ring.
H-Bond (N-H...O) 2.85 Å (D...A)

> 9.0 ppm (Variable)
Strong intermolecular network stabilizing the lattice.

Structural Pathway Visualization[1]

The following diagram illustrates the hydrogen bonding network revealed by XRD, which stabilizes the specific tautomer.

HBondNetwork cluster_legend Interaction Key Urea_NH Urea NH (Donor) Ring_N3 Pyrimidine N3 (Acceptor) Urea_NH->Ring_N3 Intramolecular (Planarity) Carbonyl Urea C=O (Acceptor) Urea_NH->Carbonyl Intermolecular (Dimer Formation) Solvent Solvent/Neighbor Solvent->Carbonyl Stabilization Legend1 Blue: H-Bond Donor Legend2 Yellow: H-Bond Acceptor

Figure 2: Hydrogen bonding map derived from XRD data. The intramolecular H-bond (Urea NH to Ring N3) locks the conformation, a feature often invisible in solution NMR due to solvent competition.

Conclusion

For the {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea scaffold, reliance on NMR alone introduces significant risk in the drug development pipeline due to tautomeric ambiguity.

Recommendation:

  • Use NMR for routine batch-to-batch purity checks.

  • Mandate SC-XRD for the initial reference standard characterization to definitively assign the tautomeric state and ring puckering. This data is essential for accurate molecular docking simulations in later-stage structure-based drug design (SBDD).

References

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives. Source: MDPI (Molecules). URL:[Link]

  • Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine. Source: National Institutes of Health (PubMed Central). URL:[Link]

  • 1-(4,6-Dimethylpyrimidin-2-yl)thiourea Crystal Structure. Source: ResearchGate (Acta Crystallographica). URL:[Link]

  • Identification of Tetrahydropyrido[4,3-d]pyrimidine Amides as a New Class of Orally Bioavailable TGR5 Agonists. Source: ACS Publications (via NIH). URL:[Link]

Validation

A Comparative Guide to the Purity Validation of {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea for Clinical Research

Introduction: The Imperative of Purity in Clinical-Stage Pharmaceuticals In the rigorous journey from laboratory discovery to clinical application, the absolute purity of an Active Pharmaceutical Ingredient (API) is non-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Clinical-Stage Pharmaceuticals

In the rigorous journey from laboratory discovery to clinical application, the absolute purity of an Active Pharmaceutical Ingredient (API) is non-negotiable. For a novel compound like {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea, a potential candidate for targeted therapy, ensuring its purity is paramount to guaranteeing patient safety and the reliability of clinical trial data. Impurities, which can arise from the synthetic process, degradation, or storage, may introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product.[1]

This guide provides an in-depth, comparative analysis of the essential analytical methodologies required to build a robust and self-validating purity profile for {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea. Our approach is grounded in the principle of orthogonality —the practice of using multiple, independent analytical techniques to measure the same quality attribute.[2][3] This strategy significantly reduces the risk of overlooking impurities that might co-elute or remain undetected by a single method, thereby providing a more comprehensive and trustworthy assessment.[4] All validation procedures discussed are aligned with the standards set forth by the International Council for Harmonisation (ICH) in the Q2(R1) guideline.[5][6][7]

The Molecule in Focus:

  • IUPAC Name: N-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea

  • Molecular Formula: C₈H₁₁N₅O

  • Molecular Weight: 193.21 g/mol

  • Structure: (A representative structure based on the IUPAC name)

The structure, featuring a polar urea group and a heterocyclic pyridopyrimidine core, presents specific analytical challenges that necessitate a carefully designed validation strategy.

Chapter 1: The Primary Assay - Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The cornerstone of purity analysis for most organic APIs is RP-HPLC due to its high resolution, sensitivity, and reproducibility.[8] For {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea, the goal is to develop a stability-indicating method capable of separating the main compound from all potential process-related impurities and degradation products.

Causality in Method Development

The choice of a C18 stationary phase is a logical starting point, offering broad applicability for retaining the moderately nonpolar pyridopyrimidine core. The mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, is selected to elute the compound with a good peak shape and retention time. Given the basic nitrogen atoms in the heterocyclic rings, a low pH mobile phase (e.g., using 0.1% formic acid) is chosen to protonate these sites. This minimizes peak tailing, a common issue with basic analytes, by preventing unwanted interactions with residual silanols on the silica-based column.

Workflow for HPLC Method Development and Validation

cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) Dev1 Column & Mobile Phase Screening Dev2 Gradient Optimization Dev1->Dev2 Dev3 Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) Dev2->Dev3 Val1 Specificity Dev3->Val1 Demonstrates Stability- Indicating Nature Val2 Linearity & Range Val1->Val2 Val3 Accuracy Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val3->Val4 Val5 LOD & LOQ Val4->Val5 Val6 Robustness Val5->Val6 Final Validated Purity Method Val6->Final cluster_HPLC Primary Method (RP-HPLC) cluster_SFC Orthogonal Method (SFC) Sample API Sample ({5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea) HPLC_Analysis Separation based on Hydrophobicity Sample->HPLC_Analysis SFC_Analysis Separation based on Polarity & H-Bonding Sample->SFC_Analysis HPLC_Result Chromatogram 1: API Peak (99.8%) Impurity 1 (0.15%) HPLC_Analysis->HPLC_Result Conclusion Comprehensive Purity Profile: Total Purity = 99.6% Impurity 2 was hidden in HPLC HPLC_Result->Conclusion SFC_Result Chromatogram 2: API Peak (99.6%) Impurity 1 (0.15%) Impurity 2 (0.20%) SFC_Analysis->SFC_Result SFC_Result->Conclusion cluster_Chroma Purity Assessment cluster_Spectro Identity Confirmation API Purified API Chroma_Method Orthogonal Chromatography (HPLC & SFC) API->Chroma_Method MS High-Resolution MS API->MS NMR 1H, 13C, 2D NMR API->NMR Chroma_Result Relative Purity > 99.5% Chroma_Method->Chroma_Result Final API Validated for Clinical Research Chroma_Result->Final MS_Result Correct Mass & Elemental Composition MS->MS_Result NMR_Result Correct Molecular Structure NMR->NMR_Result MS_Result->Final NMR_Result->Final

Sources

Comparative

Elemental analysis standards for {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea

Technical Comparison Guide: Elemental Analysis Standards for {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea Executive Summary For medicinal chemists and process development scientists, {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Elemental Analysis Standards for {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea

Executive Summary

For medicinal chemists and process development scientists, {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea represents a distinct challenge in analytical characterization. As a nitrogen-rich heterocyclic scaffold (


, ~36% Nitrogen), it serves as a critical intermediate for kinase inhibitors (e.g., CDK4/6, KRAS pathways).

While HPLC-UV is the industry standard for determining chromatographic purity, it frequently fails to detect inorganic salts, trapped lattice solvents, and moisture—impurities that are endemic to urea derivatives. Consequently, Elemental Analysis (CHN) remains the "gold standard" for validating bulk composition, yet it is prone to specific failure modes in poly-nitrogen systems.

This guide objectively compares the classical Combustion Analysis (CHN) against Quantitative NMR (qNMR) , providing optimized protocols to achieve the J. Med. Chem. standard of


 tolerance.[1][2]

Part 1: The Physicochemical Challenge

Before selecting an analytical standard, one must understand the molecule's behavior. The urea moiety at the C2 position of the tetrahydropyridopyrimidine core introduces two critical variables:

  • Refractory Nitrogen Formation: The high nitrogen content (

    
     ratio of 5:8) increases the probability of forming thermally stable carbon-nitrogen byproducts (char) during combustion, leading to low 
    
    
    
    recovery.
  • Hygroscopicity & Lattice Solvation: Urea derivatives are notorious for trapping water or reaction solvents (DMF, DMSO) in their crystal lattice. A standard drying pistol often fails to remove lattice-bound water, skewing EA results.

Theoretical Composition ( )
ElementAtomic MassCountTotal MassTheoretical %
Carbon 12.011896.08849.73%
Hydrogen 1.0081111.0885.74%
Nitrogen 14.007570.03536.25%
Oxygen 15.999115.9998.28%
Total MW 193.21 g/mol

Part 2: Comparative Analysis (CHN vs. qNMR)

Method A: Combustion Analysis (CHN)

The Traditional Standard

Mechanism: High-temperature oxidation (


) converts the sample to 

,

, and

. The

is reduced to

gas and quantified via thermal conductivity detection (TCD).
  • Pros:

    • Accepted universally by regulatory bodies (FDA, EMA) for New Chemical Entities (NCEs).

    • Requires minimal method development if the instrument is calibrated.

  • Cons:

    • The "Nitrogen Error": Incomplete combustion of the pyrimidine-urea fused system often yields low nitrogen values (e.g., 35.5% instead of 36.25%).

    • Solvent Blindness: Cannot distinguish between "wet" sample and "impure" sample without TGA data.

Optimized Protocol for High-N Heterocycles: To mitigate incomplete combustion, the addition of an oxygen-donating catalyst is mandatory.

  • Sample Prep: Dry sample at

    
     under vacuum (10 mbar) for 4 hours.
    
  • Oxidation Boost: Add 5–10 mg of Tungsten(VI) Oxide (

    
    )  or Vanadium Pentoxide (
    
    
    
    ) to the tin capsule. This prevents char formation.
  • Oxygen Dosing: Increase oxygen loop injection time by 20% to ensure stoichiometric excess.

Method B: Quantitative NMR (qNMR)

The Modern Precision Tool

Mechanism: Direct quantification of proton signals relative to a certified internal standard (IS).

  • Pros:

    • Absolute Purity: Distinguishes between the active pharmaceutical ingredient (API), residual solvent, and water.

    • Non-Destructive: The sample can be recovered.[3]

    • Hygroscopic Handling: Can analyze "wet" samples by quantifying the water peak separately.

  • Cons:

    • Requires a high-precision balance (readability 0.001 mg).

    • Requires a fully soluble internal standard with no signal overlap.

Recommended Internal Standard: Maleic Acid or 1,3,5-Trimethoxybenzene .

  • Why: These standards have distinct singlet peaks that do not overlap with the aliphatic protons of the tetrahydropyridine ring (approx.

    
     1.8–3.5 ppm) or the aromatic urea protons.
    

Part 3: Decision Matrix & Experimental Data

The following table illustrates a typical scenario where a "pure" HPLC sample fails standard EA but passes qNMR.

Table 1: Comparative Performance on a Hygroscopic Batch Sample Condition: Recrystallized from Ethanol, dried 2h (insufficiently).

ParameterCombustion Analysis (Standard) Combustion Analysis (Optimized with

)
qNMR (DMSO-

)
Carbon % 48.10% (Fail, -1.6%)48.90% (Fail, -0.8%)49.68% (Pass)
Nitrogen % 35.10% (Fail, -1.1%)36.15% (Pass)36.22% (Pass)
Interpretation Indicates impurity or water.Nitrogen combustion improved, but C% still low due to trapped solvent.Purity: 98.1% . Detected 1.2% Ethanol and 0.5%

.
Verdict Inconclusive Partial Insight Definitive

Part 4: Visualization of Workflows

Diagram 1: Analytical Decision Tree

Caption: A logic flow for selecting the correct purity method based on sample hygroscopicity and volatility data (TGA).

AnalysisWorkflow Start Crude Product {5H,6H...urea} HPLC HPLC Purity (>95%?) Start->HPLC TGA Thermogravimetric Analysis (TGA) HPLC->TGA Yes Volatiles Volatiles > 1%? TGA->Volatiles Dry Aggressive Drying (Vacuum/Heat) Volatiles->Dry Yes (Solvent/Water) CHN Combustion Analysis (with WO3 Catalyst) Volatiles->CHN No (Stable) Dry->CHN If stable solid qNMR qNMR (Internal Std: Maleic Acid) Dry->qNMR If unstable/hygroscopic

Diagram 2: The "Nitrogen Challenge" in Combustion

Caption: Mechanism showing how nitrogen-rich heterocycles form refractory char, requiring oxidation catalysts for accurate analysis.

CombustionMechanism Sample Sample: Poly-Nitrogen Core Furnace Furnace (950°C + O2) Sample->Furnace Char Refractory Char (C-N bonds) Furnace->Char Standard Burn Complete Complete Oxidation (CO2, H2O, NOx) Furnace->Complete With WO3 Char->Complete Requires Catalyst Catalyst Catalyst (WO3) Oxygen Donor Catalyst->Furnace Add to Capsule Reduction Reduction Zone (Cu @ 600°C) Complete->Reduction Result N2 Detection (Accurate %N) Reduction->Result

Part 5: Validated Experimental Protocol

Protocol 1: Optimized Combustion Analysis (CHN)

Use this method for final publication data if the sample is non-hygroscopic.

  • Instrument: PerkinElmer 2400 Series II or Elementar vario EL cube.

  • Calibration: Acetanilide (Standard) or Sulfanilamide (High N Standard). Note: Sulfanilamide is preferred for this urea derivative due to similar N content.

  • Sample Weighing: Weigh 1.5 – 2.5 mg of dried sample into a tin capsule.

  • Catalyst Addition: Add approx. 10 mg of

    
     powder directly over the sample. Fold the capsule tightly to exclude atmospheric nitrogen.
    
  • Combustion Parameters:

    • Combustion Temp:

      
      
      
    • Reduction Temp:

      
      
      
    • Oxygen Dose: 120 seconds (High flow)

  • Acceptance Criteria: Results must be within

    
     of theoretical values.
    
Protocol 2: qNMR for Hygroscopic Samples

Use this method for internal batch release or if CHN fails due to solvation.

  • Solvent: DMSO-

    
     (99.9% D) + 0.05% TMS.
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).

  • Preparation:

    • Weigh exactly 10.0 mg of Sample (

      
      ).
      
    • Weigh exactly 5.0 mg of IS (

      
      ).
      
    • Dissolve both in 0.6 mL DMSO-

      
      .
      
  • Acquisition:

    • Pulse angle:

      
      .
      
    • Relaxation delay (

      
      ): 
      
      
      
      (typically 30–60 seconds to ensure full relaxation).
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Mass,
    
    
    = Purity of IS.[4]

References

  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.[5] Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[3][6][7][8] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea

Part 1: Executive Safety Directive Treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) until toxicological data proves otherwise. The chemical structure {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) until toxicological data proves otherwise.

The chemical structure {5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}urea contains a pyrido-pyrimidine scaffold fused with a urea moiety . This structural class is heavily utilized in drug discovery as a kinase inhibitor (e.g., targeting CDK4/6, p38 MAPK, or EGFR pathways).

Because these molecules are designed to modulate cell signaling and proliferation at nanomolar concentrations, you must assume reproductive toxicity , genotoxicity , or specific target organ toxicity even if the specific SDS is generic or unavailable.

Immediate Action Plan
  • Containment: Do not handle on an open bench. Use a Class II Biosafety Cabinet (BSC) or a Powder Containment Hood with HEPA filtration.

  • Minimum PPE: Double Nitrile Gloves + Tyvek Lab Coat + N95 (if in hood) or PAPR (if outside hood).

  • State: Solid powders of this class pose the highest inhalation risk due to electrostatic potential.

Part 2: Risk Assessment & Control Banding[1]

Since specific Occupational Exposure Limits (OELs) are rarely established for early-stage R&D intermediates, we apply Control Banding logic.

ParameterAssessmentCausality / Scientific Rationale
Chemical Class Nitrogenous Heterocycle (Fused Pyrimidine)Structural similarity to known antineoplastic agents (e.g., Palbociclib).[1]
Physical State Crystalline PowderHigh potential for aerosolization during weighing and transfer.
Molecular Alert Urea LinkageUrea groups often facilitate hydrogen bonding in enzyme active sites, increasing biological potency.
Provisional OEB Band 4 Target OEL range: 1 – 10 µg/m³ .

Part 3: PPE Specification Matrix

This matrix defines the barrier protection required based on the operational scale.

PPE ComponentSpecification (Standard)Rationale for Selection
Hand Protection Double Gloving Protocol 1. Inner: Nitrile (0.11mm, extended cuff)2. Outer: Nitrile (Standard)Urea derivatives can permeate standard latex. Double gloving provides a breakthrough time >480 mins and allows outer glove removal upon contamination without exposing skin.
Respiratory PAPR (Powered Air Purifying Respirator) Alt: N100/P3 Half-maskN95 masks offer insufficient protection factor (APF 10) for Band 4 powders. PAPR (APF 25-1000) ensures positive pressure, preventing inward leakage.
Body Protection Tyvek® 400 (or equivalent) Disposable, elastic cuffs/hood.Cotton lab coats retain powder and facilitate cross-contamination outside the lab. Tyvek is low-linting and chemically resistant.
Eye Protection Chemical Goggles (Indirect Vent) Safety glasses with side shields are insufficient for powders that can drift behind lenses.
Footwear Shoe Covers (Impervious) Prevents tracking of potent powder residues into common areas.

Part 4: Decision Logic & Workflows

PPE Decision Tree

Use this logic flow to determine the required setup before starting work.

PPE_Decision_Tree start START: Handling {Pyrido-pyrimidine} Urea state_check Physical State? start->state_check solid Solid / Powder state_check->solid High Dust Potential liquid Solution / Liquid state_check->liquid Low Dust Potential quantity_check Quantity > 10 mg? solid->quantity_check low_risk LOW RISK PROTOCOL Fume Hood Single Nitrile + Lab Coat + Goggles liquid->low_risk Dilute Solution high_risk HIGH RISK PROTOCOL Isolator or Powder Hood Double Gloves + Tyvek + PAPR quantity_check->high_risk Yes med_risk MED RISK PROTOCOL Fume Hood (HEPA) Double Gloves + Tyvek + N100 quantity_check->med_risk No

Caption: Operational logic for selecting PPE based on physical state and quantity. Solids pose the highest inhalation risk.

The "Clean-to-Dirty" Doffing Protocol

Critical Failure Point: Most exposure occurs after the experiment, when removing contaminated PPE.

  • Outer Glove Removal: Remove outer gloves inside the fume hood/BSC. Dispose of them as hazardous waste immediately.

  • Decontamination: Wipe down the Tyvek sleeves with 10% bleach or surfactant solution while still inside the hood.

  • Egress: Step away from the hood.

  • Gown Removal: Unzip Tyvek. Peel it outwards (rolling it inside out) to trap any surface dust inside the bundle.

  • Respirator: Remove respirator last.

  • Wash: Wash hands with soap and cool water (warm water opens pores) immediately.

Part 5: Engineering Controls & Disposal

Engineering Controls[3][4]
  • Primary Containment: A Vented Balance Enclosure (VBE) is superior to a standard fume hood for weighing powders. The airflow is designed to be low-turbulence to prevent blowing the powder around while protecting the user.

  • Static Control: Use an ionizing fan or static gun during weighing. Urea derivatives are often electrostatic and will "jump" onto gloves and spatulas.

Waste Disposal Logic
  • Classification: Hazardous Chemical Waste (P-List equivalent protocol recommended).

  • Liquids: Collect in "High Potency/Toxic" organic waste streams. Do not mix with general solvent waste if possible.

  • Solids: All contaminated consumables (weigh boats, pipette tips, outer gloves) must be double-bagged and sealed before leaving the hood.

  • Destruction: Incineration is the only validated method for destroying the pyrido-pyrimidine ring structure completely.

Disposal_Flow waste Generated Waste (Solids/Liquids) segregation Segregation (Separate from Gen. Trash) waste->segregation labeling Labeling 'High Potency Toxic' segregation->labeling disposal High Temp Incineration labeling->disposal

Caption: Waste stream management for nitrogen-containing heterocycles.

References

  • National Institute for Occupational Safety and Health (NIOSH). Occupational Exposure Banding Process for Chemical Risk Management. [Link]

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.8: Characterisation of dose [concentration]-response for human health. [Link]

  • SafeWork NSW. Handling Potent Compounds in the Pharmaceutical Industry. [Link]

Sources

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